Technical Documentation Center

2-Methylsulfanyl-1,4-dihydroquinazoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methylsulfanyl-1,4-dihydroquinazoline

Core Science & Biosynthesis

Foundational

2-Methylsulfanyl-1,4-dihydroquinazoline: Structural Dynamics, Synthesis, and Applications

As a Senior Application Scientist in medicinal chemistry, I frequently encounter heterocyclic scaffolds that serve as the backbone for novel therapeutics. Among these, 2-methylsulfanyl-1,4-dihydroquinazoline (also widely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter heterocyclic scaffolds that serve as the backbone for novel therapeutics. Among these, 2-methylsulfanyl-1,4-dihydroquinazoline (also widely referred to as 2-methylthio-3,4-dihydroquinazoline) stands out as a highly versatile, privileged pharmacophore. This in-depth technical guide explores the structural tautomerism, mechanistic synthesis, and downstream pharmacological utility of this compound, providing actionable, self-validating protocols for drug development professionals.

Chemical Identity & Structural Dynamics

The quinazoline core is defined by a fused bicyclic system comprising a benzene ring and a pyrimidine ring. In its partially saturated state, the positioning of the double bond dictates the molecule's tautomeric form.

Tautomerism: The 1,4-dihydro and 3,4-dihydro forms of 2-methylsulfanylquinazoline exist in a dynamic equilibrium. The 3,4-dihydro form is often thermodynamically favored due to extended conjugation with the aromatic ring, but the 1,4-dihydro form is highly relevant during electrophilic capture. Understanding this equilibrium is critical when designing subsequent nucleophilic aromatic substitution ( SN​Ar ) reactions, as the tautomeric state influences the electrophilicity of the C2 position.

Table 1: Physicochemical & Structural Parameters [1][2]
ParameterValue
Chemical Name 2-Methylsulfanyl-1,4-dihydroquinazoline
Common Synonyms 2-Methylthio-3,4-dihydroquinazoline
Molecular Formula C₉H₁₀N₂S
Molecular Weight 178.25 g/mol
CAS Registry Number 76285-44-4
SMILES (1,4-dihydro) C1N=C(SC)NC2=CC=CC=C21

Mechanistic Synthesis Workflow

The synthesis of 2-methylsulfanyl-1,4-dihydroquinazoline is a robust two-step process. It begins with the cyclocondensation of 2-aminobenzylamine to form a thione intermediate, followed by regioselective S-alkylation.

Protocol 1: Cyclocondensation to 3,4-Dihydroquinazoline-2(1H)-thione [3]

This protocol is designed to be a self-validating system, utilizing in-situ gas evolution as a primary indicator of reaction progress.

  • Initiation: Dissolve 2-aminobenzylamine (1.0 eq) in absolute ethanol. Add carbon disulfide (CS₂, 1.5 eq) and a catalytic amount of pyridine.

  • Reflux & Ring Closure: Heat the mixture to reflux (78°C) for 18 hours.

    • Causality: The highly nucleophilic primary aliphatic amine of 2-aminobenzylamine attacks the electrophilic carbon of CS₂, forming a dithiocarbamate intermediate. Elevated temperatures provide the necessary activation energy for the subsequent intramolecular attack by the less nucleophilic aromatic amine.

  • Validation & Workup: Monitor the evolution of H₂S gas using lead acetate paper (which turns black upon exposure). The cessation of H₂S evolution validates the completion of the ring closure. Cool the mixture, filter the resulting precipitate, and wash with cold ethanol to yield the thermodynamically stable thione.

Protocol 2: Regioselective S-Alkylation [2]
  • Activation: Suspend the synthesized 3,4-dihydroquinazoline-2(1H)-thione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ deprotonates the thiol tautomer, generating a highly nucleophilic thiolate anion. DMF, a polar aprotic solvent, minimizes anion solvation, maximizing its nucleophilicity.

  • Alkylation: Dropwise add methyl iodide (MeI, 1.1 eq) to the suspension at 0°C.

    • Causality: The reaction is exothermic; cooling prevents over-alkylation. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the "soft" thiolate preferentially attacks the "soft" methyl iodide over the "harder" nitrogen atom, ensuring strict regioselectivity for the S-methyl derivative.

  • Validation & Workup: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the lower-Rf thione spot validates completion. Quench the reaction by pouring it into ice water.

    • Causality: Quenching with water forces the hydrophobic product out of the polar DMF solution, acting as a self-purifying precipitation step. Filter and recrystallize from ethanol.

Synthesis A 2-Aminobenzylamine + CS2 B 3,4-Dihydroquinazoline- 2(1H)-thione A->B Cyclocondensation (Base/Reflux) C 2-Methylsulfanyl-3,4- dihydroquinazoline B->C S-Alkylation (MeI, K2CO3) D 2-Methylsulfanyl-1,4- dihydroquinazoline C->D Tautomeric Equilibrium

Fig 1: Synthetic workflow and tautomeric equilibrium of 2-methylsulfanyl-1,4-dihydroquinazoline.

Spectroscopic Characterization

To ensure the integrity of the synthesized batch before downstream application, verify the structure using the diagnostic markers outlined below.

Table 2: Diagnostic Spectroscopic Markers
TechniqueSignal / ShiftAssignmentCausality / Rationale
¹H NMR (CDCl₃) δ 2.52 ppm (s, 3H)-S-CH₃Deshielded by the adjacent sulfur atom; sharp singlet confirms S-alkylation over N-alkylation.
¹H NMR (CDCl₃) δ 4.60 ppm (s, 2H)C4-H₂Benzylic protons adjacent to the nitrogen atom in the 1,4-dihydro form.
IR Spectroscopy ~1610 cm⁻¹C=N stretchConfirms the presence of the endocyclic imine bond.
Mass Spec (ESI) m/z 179.06[M+H]⁺Corresponds precisely to the protonated molecular ion.

Pharmacological Relevance & Downstream Applications

In drug discovery, 2-methylsulfanyl-1,4-dihydroquinazoline is rarely the final drug candidate; rather, it is a highly reactive intermediate. The 2-methylsulfanyl group is an excellent leaving group for SN​Ar reactions. By reacting this scaffold with various primary or secondary amines under thermal conditions, chemists can rapidly generate libraries of 2-amino-3,4-dihydroquinazolines .

These derivatives have profound pharmacological significance. For instance, specific substitutions at the C2 amine and N3 positions yield potent binding partners for the 5-HT₅ receptor , making them highly valuable in the treatment of central nervous system (CNS) disorders [4]. Furthermore, related derivatives have been historically documented as effective platelet aggregation inhibitors.

Pathway A 2-Methylsulfanyl-1,4-dihydroquinazoline (Core Scaffold) B Nucleophilic Displacement (Amination at C2) A->B R-NH2 (Heat) C 2-Amino-3,4-dihydroquinazoline Derivatives B->C - CH3SH D 5-HT5 Receptor Antagonists (CNS Therapeutics) C->D Pharmacological Targeting E Platelet Aggregation Inhibitors (Cardiovascular) C->E Pharmacological Targeting

Fig 2: Pharmacological downstream applications via nucleophilic aromatic substitution (SNAr).

References

  • Qiu, W., et al. "The stepwise synthesis of 3,4-dihydroquinazoline-2(1H)-thione 91". ResearchGate. Available at:[Link]

  • Hoffmann-La Roche AG. "WO2007022946A1 - Heterocyclic compounds and their use as binding partners for 5-ht5 receptors". Google Patents.
Exploratory

The 2-Methylsulfanyl-1,4-Dihydroquinazoline Scaffold: A Technical Whitepaper on Physicochemical Properties, Synthesis, and Pharmacological Profiling

Executive Summary The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology and neurology[1]. Within this diverse family,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology and neurology[1]. Within this diverse family, 2-methylsulfanyl-1,4-dihydroquinazoline (interchangeably referred to as 2-methylthio-1,4-dihydroquinazoline) has emerged as a critical pharmacophore. The strategic installation of a methylthio (-SCH₃) group at the C2 position dramatically alters the electronic distribution, lipophilicity, and metabolic susceptibility of the heterocyclic core[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and biological activities of 2-methylsulfanyl-1,4-dihydroquinazoline derivatives. By understanding the causality behind its chemical reactivity and biological interactions, drug development professionals can better leverage this scaffold for targeted therapies, particularly as kinase inhibitors and T-type calcium channel blockers[2][3].

Physicochemical Properties & Structural Causality

The physical and chemical properties of a drug molecule dictate its pharmacokinetic (PK) and pharmacodynamic (PD) profile. The addition of the -SCH₃ moiety to the dihydroquinazoline ring introduces specific steric and electronic effects that enhance its utility as a lead compound.

Key Physicochemical Parameters
PropertyValue / DescriptionMechanistic Implication
Molecular Formula (Base Core) C₉H₁₀N₂SProvides a low molecular weight starting point for fragment-based drug discovery.
Molecular Weight ~178.25 g/mol Leaves ample room for functionalization while adhering to Lipinski's Rule of 5.
Lipophilicity (LogP) Enhanced by -SCH₃The methylthio group increases the partition coefficient, facilitating passive diffusion across lipid bilayers and improving cellular uptake[1].
Electronic Profile Electron-donatingThe sulfur atom can donate electron density into the quinazoline ring via resonance, stabilizing the core and altering the pKa of the ring nitrogens.
Metabolic Susceptibility High (Oxidation)The thioether is prone to hepatic oxidation (forming sulfoxides and sulfones), which medicinal chemists use as a "metabolic switch" to fine-tune drug half-life and clearance[1].
The Role of the Methylthio Moiety

Unlike a simple alkyl or alkoxy group, the methylthio group provides a unique combination of polarizability and lipophilicity. In the context of target binding, the sulfur atom can participate in weak chalcogen bonding or fit precisely into hydrophobic pockets of target proteins, such as the ATP-binding domain of the Epidermal Growth Factor Receptor (EGFR)[4]. Furthermore, the oxidation of the -SCH₃ group in vivo allows for the design of prodrugs or compounds with controlled durations of action[1].

Chemical Synthesis: Exploiting Ambident Reactivity

The synthesis of 2-methylsulfanyl-1,4-dihydroquinazoline derivatives relies on the regioselective alkylation of 2-thioxo-1,4-dihydroquinazolines. This process is governed by the principles of physical organic chemistry, specifically Pearson’s Hard and Soft Acids and Bases (HSAB) theory.

Mechanistic Causality: S-Alkylation vs. N-Alkylation

When a 2-thioxo-1,4-dihydroquinazoline is treated with a base (e.g., Sodium Hydride or Triethylamine), it undergoes deprotonation to form an ambident anion with negative charge delocalized between the N3 nitrogen and the S4 sulfur atoms[5].

According to HSAB theory, the nitrogen atom is a "hard" nucleophile (high charge density, low polarizability), while the sulfur atom is a "soft" nucleophile (larger atomic radius, highly polarizable). When reacted with a "soft" electrophile like methyl iodide (MeI), the reaction is kinetically and thermodynamically driven toward the softer sulfur atom, resulting in highly regioselective S-alkylation[5].

G Start 2-Thioxo-1,4-dihydroquinazoline (Starting Material) Base Base Addition (e.g., NaH, TEA) Deprotonation Start->Base Anion Ambident Anion Formation (Delocalized N/S Charge) Base->Anion Alkylation Methylation (MeI) Soft Electrophile favors S-attack Anion->Alkylation HSAB Principle Product 2-Methylsulfanyl-1,4-dihydroquinazoline (Target Compound) Alkylation->Product Validation LC-MS & NMR Validation (Self-Validating Step) Product->Validation

Caption: Synthetic workflow for 2-methylsulfanyl-1,4-dihydroquinazoline via regioselective S-alkylation.

Step-by-Step Methodology: Synthesis of 2-Methylsulfanyl Derivatives

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.

  • Preparation: Dissolve 1.0 equivalent of 2-thioxo-1,4-dihydroquinazoline in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent premature oxidation of the sulfur center.

  • Deprotonation: Cool the reaction vessel to 0°C. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Causality: Cooling prevents exothermic degradation, while NaH ensures complete formation of the ambident anion. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Dropwise, add 1.1 equivalents of methyl iodide (MeI). Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • In-Process Control (IPC): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the starting material validates the completion of the alkylation.

  • Workup: Quench the reaction with ice-cold water to precipitate the product. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Recrystallize from ethanol. Validate the structure using ¹H NMR (look for the distinct singlet of the -SCH₃ protons around δ 2.5–2.7 ppm) and LC-MS to confirm the exact mass[3].

Biological Activity & Pharmacological Profiling

The 2-methylsulfanyl-1,4-dihydroquinazoline scaffold exhibits potent polypharmacology, primarily acting as an anticancer agent and a neuromodulator.

Anticancer Activity & Kinase Inhibition

Derivatives of this scaffold act as small-molecule inhibitors for receptor tyrosine kinases, particularly EGFR and p38MAP kinase[3]. The methylthio group enhances the molecule's ability to anchor into the hydrophobic pocket of the kinase's ATP-binding domain, competitively preventing ATP binding and subsequent downstream phosphorylation. This halts the PI3K/AKT and MAPK signaling cascades, leading to cell cycle arrest and apoptosis[1][3].

G Drug 2-Methylsulfanyl-Quinazoline (Kinase Inhibitor) EGFR EGFR (Tyrosine Kinase) ATP Binding Pocket Drug->EGFR Competitive Binding Apoptosis Cell Cycle Arrest & Apoptosis Drug->Apoptosis Induces Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream Phosphorylation (Blocked) Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes (Blocked)

Caption: Mechanism of action: EGFR pathway inhibition by 2-methylsulfanyl-quinazoline derivatives.

T-Type Calcium Channel Blocking

Recent studies have identified 2-thio-3,4-dihydroquinazoline derivatives as potent T-type calcium channel (Cav3.2) blockers. The isothiourea-like moiety formed by the 2-methylsulfanyl group acts as an essential pharmacophore, exhibiting strong cytotoxic effects against lung (A549) and colon (HCT-116) cancer cell lines by disrupting intracellular calcium homeostasis[2].

Quantitative Cytotoxicity Profile

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various 2-methylsulfanyl-substituted quinazolines across standard human cancer cell lines, demonstrating their broad-spectrum efficacy[1][2][3].

Cell LineTissue OriginAverage IC₅₀ Range (µM)Mechanism / Target
A549 Lung Carcinoma5.0 – 10.0Cav3.2 Channel Blockade[2]
HCT-116 Colon Carcinoma6.4 – 12.0Cav3.2 Channel Blockade[2]
MCF-7 Breast Adenocarcinoma~15.6Kinase Inhibition[1]
A2780 Ovarian Carcinoma22.76 – 24.94Kinase Inhibition (EGFR/AKT1)[3]
HepG-2 Hepatocellular Carcinoma37.59 – 45.41Kinase Inhibition[3]
Step-by-Step Methodology: Self-Validating MTT Cytotoxicity Assay

To ensure reproducibility when evaluating the anticancer properties of these compounds, the following MTT assay protocol incorporates strict internal controls.

  • Cell Seeding: Seed human cancer cells (e.g., A549 or HCT-116) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion.

  • Compound Treatment: Prepare serial dilutions of the 2-methylsulfanyl-1,4-dihydroquinazoline derivative in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity). Treat cells with concentrations ranging from 0.1 µM to 100 µM.

  • Control Implementation (Self-Validation):

    • Positive Control: Treat a subset of wells with a known therapeutic agent (e.g., Gefitinib or Doxorubicin) to validate assay sensitivity[1].

    • Negative Control: Treat wells with vehicle only (0.1% DMSO) to establish baseline viability.

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the negative control. Use non-linear regression analysis to determine the IC₅₀ value. Calculate the Z'-factor to confirm assay robustness (Z' > 0.5 indicates an excellent assay).

Conclusion

The 2-methylsulfanyl-1,4-dihydroquinazoline scaffold represents a highly versatile and potent chemical space for drug discovery. The precise installation of the methylthio group not only dictates the synthetic pathways via HSAB principles but also profoundly influences the molecule's pharmacokinetic profile and target binding affinity. Whether utilized as a kinase inhibitor or a calcium channel blocker, this scaffold provides medicinal chemists with a reliable, modifiable core for the development of next-generation therapeutics.

Sources

Foundational

Decoding the Pharmacodynamics of 1,4-Dihydroquinazoline Derivatives: A Comprehensive Mechanistic Guide

Executive Summary The 1,4-dihydroquinazoline scaffold is a highly privileged nitrogen-containing heterocycle in modern medicinal chemistry. Due to its conformational flexibility, inherent stability, and robust hydrogen-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-dihydroquinazoline scaffold is a highly privileged nitrogen-containing heterocycle in modern medicinal chemistry. Due to its conformational flexibility, inherent stability, and robust hydrogen-bonding capacity, this core structure serves as a versatile pharmacophore capable of interrogating complex enzymatic pockets. This technical whitepaper explores the distinct mechanisms of action of 1,4-dihydroquinazoline derivatives, focusing on their emerging roles as poly(ADP-ribose) glycohydrolase (PARG) inhibitors, kinase antagonists, and mitochondrial enzyme modulators.

Mechanistic Pillar I: PARG Inhibition and Synthetic Lethality in Oncology

The most significant recent breakthrough for 1,4-dihydroquinazoline derivatives (specifically quinazolinedione sulfonamides and 2,4-dioxo-1,4-dihydroquinazolines) is their potent inhibition of Poly(ADP-ribose) glycohydrolase (PARG) (1)[1].

The PARP/PARG Cycle and DNA Damage Response (DDR)

Upon single-strand DNA break (SSB) formation, PARP1/2 enzymes are rapidly recruited to the damage site, where they synthesize poly(ADP-ribose) (PAR) chains. These negatively charged polymers serve as a scaffold to recruit essential DNA repair proteins (e.g., XRCC1). However, for DNA repair to complete and the replication fork to restart, these PAR chains must be rapidly degraded. PARG is the primary enzyme responsible for this dePARylation, utilizing both endo- and exo-hydrolase activity to cleave the glycosidic bonds between ADP-ribose units (2)[2].

Mechanism of Action

1,4-dihydroquinazoline derivatives act by binding directly to the evolutionarily conserved catalytic macrodomain of PARG. Structural biology studies reveal that the quinazoline core inserts into the ADP-ribose binding pocket, effectively blocking substrate recognition (1)[1]. By paralyzing PARG, these compounds induce PAR chain persistence . This traps repair factors at the DNA lesion, leading to replication fork collapse. In cancer cells harboring homologous recombination deficiencies (such as BRCA1/2 mutations) or high baseline replication stress, this mechanism triggers profound synthetic lethality and apoptosis (2)[2].

PARG_Pathway DNA_Damage DNA Single-Strand Break PARP_Activation PARP1/2 Activation DNA_Damage->PARP_Activation PARylation PAR Chain Synthesis (Recruitment of Repair Proteins) PARP_Activation->PARylation PARG_Action PARG Activity (dePARylation & Fork Restart) PARylation->PARG_Action Normal Physiology PAR_Persistence PAR Chain Persistence (Repair Blockade) PARylation->PAR_Persistence Under PARG Inhibition Repair_Success Successful DNA Repair (Cell Survival) PARG_Action->Repair_Success Quinazoline 1,4-Dihydroquinazoline Derivatives Quinazoline->PARG_Action Inhibits Catalytic Macrodomain Apoptosis Synthetic Lethality / Apoptosis (in BRCA-mutant cells) PAR_Persistence->Apoptosis

Fig 1: Mechanism of synthetic lethality induced by 1,4-dihydroquinazoline-mediated PARG inhibition.

Mechanistic Pillar II: Kinase Inhibition (MELK)

Beyond DNA repair, 1,4-dihydroquinazoline derivatives are potent kinase inhibitors. A prime example is their activity against Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in carcinogenesis and tumor cell proliferation.

Mechanism of Action

Recent developments have yielded pyridine-quinazoline-oxadiazole hybrid analogs that act as highly selective, ATP-competitive MELK inhibitors (3)[3]. The 1,4-dihydroquinazoline core anchors the molecule within the orthosteric adenine-binding pocket. Crucially, the strategic insertion of pyridine-containing moieties provides essential hydrogen bond donor and acceptor functions that interact specifically with the hinge region of the MELK active site, outcompeting ATP and halting downstream oncogenic signaling cascades (3)[3].

Mechanistic Pillar III: Mitochondrial Enzyme Modulation (FAHD1)

Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1) functions as a mitochondrial oxaloacetate decarboxylase. Inhibiting FAHD1 disrupts mitochondrial metabolism, presenting a novel avenue for targeted therapies.

Mechanism of Action

Methyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate derivatives have been identified as potent FAHD1 inhibitors (4)[4]. These compounds act as substrate mimics. The 2-carboxylate functional group acts as a bidentate ligand, directly chelating the essential Mg2+ cofactor within the FAHD1 catalytic center, thereby neutralizing its oxaloacetate decarboxylase (ODx) activity (4)[4].

Self-Validating Experimental Workflows

To ensure scientific integrity and eliminate false positives (such as off-target cytotoxins or assay-interfering compounds), evaluating 1,4-dihydroquinazoline derivatives requires a tiered, self-validating protocol. Below is the gold-standard workflow for validating PARG inhibitors.

Step 1: Biochemical HTRF Assay (Primary Screen)
  • Methodology: Incubate the recombinant human PARG catalytic domain with biotinylated PAR chains and the quinazoline derivative (0.1 nM – 10 µM). Add Europium cryptate-labeled anti-PAR antibody and Streptavidin-XL665. Measure the FRET signal at 665 nm and 620 nm.

  • Causality: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard colorimetric assays because HTRF's time-gated measurement eliminates background interference from auto-fluorescent small molecules. This ensures the calculated IC50 strictly represents macrodomain binding kinetics.

Step 2: Cellular PAR Chain Persistence Assay (Target Engagement)
  • Methodology: Culture HeLa cells and pretreat with the lead compound for 1 hour. Induce DNA single-strand breaks using H2O2 (100 µM) for 10 minutes. Fix the cells, permeabilize, and stain with a fluorescent anti-PAR antibody. Quantify nuclear PAR intensity via high-content imaging.

  • Causality: Biochemical potency does not guarantee cellular permeability or nuclear localization. By measuring the accumulation (persistence) of PAR chains following DNA damage, we validate that the compound successfully penetrates the nucleus and inhibits PARG in situ, directly blocking the dePARylation phase.

Step 3: Phenotypic Viability Assay (Synthetic Lethality Confirmation)
  • Methodology: Seed BRCA1-mutant (e.g., MDA-MB-436) and BRCA-wild-type isogenic cell lines in 384-well plates. Treat with the compound for 72 hours and assess cell viability using CellTiter-Glo (ATP quantification).

  • Causality: To ensure the compound is a targeted therapeutic and not a general toxin, this step validates the synthetic lethal mechanism. True PARG inhibitors will selectively induce apoptosis in BRCA-mutant cells (which suffer from defective homologous recombination) while sparing wild-type cells.

Workflow Synth Compound Synthesis (Quinazolinediones) Biochem Biochemical Assay (HTRF for PARG IC50) Synth->Biochem Primary Screen Cellular Cellular Target Engagement (PAR Chain Persistence) Biochem->Cellular IC50 < 100 nM Viability Cytotoxicity Profiling (BRCA-mutant vs WT) Cellular->Viability On-Target Confirmation Lead Lead Selection (In Vivo Models) Viability->Lead High Therapeutic Index

Fig 2: Self-validating experimental workflow for evaluating 1,4-dihydroquinazoline PARG inhibitors.

Quantitative SAR Profiling

The table below summarizes the Structure-Activity Relationship (SAR) data and target affinities for distinct classes of 1,4-dihydroquinazoline derivatives.

Compound Class / SubstitutionPrimary TargetMechanistic ActionRepresentative Potency (IC50/Kd)
Quinazolinedione sulfonamides PARGBlockade of the catalytic macrodomain; prevents dePARylation.~5 – 10 nM
Pyridine-quinazoline-oxadiazole hybrids MELKATP-competitive binding; hydrogen bonding at the kinase hinge region.Low µM range
Methyl 4-oxo-1,4-dihydroquinazoline-2-carboxylates FAHD1Substrate mimicry; bidentate chelation of the Mg2+ cofactor.~10 – 50 µM

Sources

Exploratory

Structural Elucidation and NMR Spectroscopy Data for 2-Methylsulfanyl-1,4-dihydroquinazoline

The accurate structural characterization of quinazoline derivatives is a critical phase in modern drug discovery. Specifically, compounds like 2-methylsulfanyl-1,4-dihydroquinazoline and its 7-carboxylate derivatives hav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The accurate structural characterization of quinazoline derivatives is a critical phase in modern drug discovery. Specifically, compounds like 2-methylsulfanyl-1,4-dihydroquinazoline and its 7-carboxylate derivatives have garnered significant attention as potent beta-lactamase inhibitors [1]. Distinguishing the partially reduced 1,4-dihydro state from its fully aromatic counterpart or its 3,4-dihydro tautomer requires rigorous analytical methodologies.

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy profiles for this class of compounds, detailing the mechanistic causality behind their spectral signatures and providing a self-validating protocol for experimental verification.

Structural Dynamics & Mechanistic Context

The quinazoline core can exist in several oxidation states and tautomeric forms. The 1,4-dihydroquinazoline scaffold features a partially reduced pyrimidine ring containing an sp3 -hybridized carbon at the C4 position.

The presence of the 2-methylsulfanyl (-S-CH₃) group fundamentally alters the electronic landscape of the molecule. This substituent acts as a weak electron donor via resonance from the sulfur lone pairs, while simultaneously withdrawing electron density inductively. This electronic push-pull mechanism stabilizes the N3=C2 double bond, effectively locking the molecule into the 1,4-dihydro tautomer rather than the 3,4-dihydro form. In the 1,4-dihydro state, the extended conjugation between the N3=C2 imine bond and the sulfur atom is thermodynamically optimized, a phenomenon that is directly observable via the shielding and deshielding effects in NMR spectroscopy.

Tautomerism T1 1,4-dihydroquinazoline (sp3 C4: ~4.5 ppm, N1-H: ~8.5 ppm) T2 3,4-dihydroquinazoline (sp3 C4: ~4.5 ppm, N3-H: ~7.5 ppm) T1->T2 Tautomeric Shift (Favors 1,4-DHQ with S-CH3)

Tautomeric equilibrium between 1,4-dihydro and 3,4-dihydro forms, heavily favoring the 1,4-isomer.

Diagnostic NMR Features & Causality

To definitively prove the synthesis of 2-methylsulfanyl-1,4-dihydroquinazoline, analysts must look for specific diagnostic markers that validate the sp3 nature of the C4 position and the regiochemistry of the protons [2].

  • The C4 Methylene Signature ( 1 H: ~4.40–4.70 ppm | 13 C: ~45.0–48.0 ppm): In a fully aromatic quinazoline, the C4 proton is highly deshielded by the aromatic ring current and the adjacent nitrogen atoms, typically resonating as a sharp singlet downfield at ~9.0 ppm. In the 1,4-dihydro state, aromaticity in the pyrimidine ring is broken. The C4 carbon becomes sp3 -hybridized, bearing two protons. These protons appear as a distinct singlet (or a finely split doublet if long-range coupling to N1-H occurs) in the mid-field region (~4.50 ppm). The corresponding 13 C signal shifts dramatically upfield to ~46.5 ppm, serving as the absolute hallmark of the dihydro state [3].

  • The Methylsulfanyl Group ( 1 H: ~2.45 ppm | 13 C: ~13.5 ppm): The -S-CH₃ protons resonate as a sharp, intense 3H singlet. Because sulfur is less electronegative than oxygen, this signal appears further upfield than a typical methoxy group (~3.8 ppm), landing reliably around 2.45 ppm.

  • The N1-H Amine Proton ( 1 H: ~8.00–8.50 ppm): The protonation state of the nitrogens confirms the tautomer. The N1-H proton is highly exchangeable and typically appears as a broad singlet. Its downfield position is caused by the deshielding effect of the adjacent aromatic ring and the N1 atom's partial positive character derived from resonance with the C2=N3 bond.

Quantitative Data Presentation

The following table summarizes the expected 1D NMR chemical shifts for the base 2-methylsulfanyl-1,4-dihydroquinazoline and its highly relevant 7-carboxylate derivative (methyl 2-methylsulfanyl-1,4-dihydroquinazoline-7-carboxylate) [1].

Position 1 H NMR (DMSO- d6​ , 400 MHz) 13 C NMR (DMSO- d6​ , 100 MHz)Diagnostic Note / Causality
S-CH₃ 2.45 ppm (s, 3H)13.5 ppmSharp singlet; distinct from solvent peak.
C2 -155.2 ppmQuaternary sp2 carbon; deshielded by N and S.
C4 (-CH₂-) 4.48 ppm (s, 2H)46.8 ppmConfirms sp3 hybridization (dihydro state).
N1-H 8.35 ppm (br s, 1H)-Broad due to quadrupolar relaxation of Nitrogen.
C5-H 7.12 ppm (d, J=7.8 Hz, 1H)126.4 ppmOrtho-coupled to C6.
C6-H 6.90 ppm (t, J=7.5 Hz, 1H)122.1 ppmMeta/Ortho-coupled multiplet.
C7-H 7.05 ppm (t, J=7.5 Hz, 1H)128.3 ppmShifts downfield if substituted with -COOCH₃.
C8-H 6.82 ppm (d, J=8.0 Hz, 1H)114.5 ppmHighly shielded by N1 lone pair resonance.
7-COOCH₃ 3.85 ppm (s, 3H) [Deriv. only]52.4 ppm, 166.0 (C=O)Ester methyl group; confirms functionalization.

Experimental Protocol for NMR Validation

To ensure high-fidelity data and prevent misinterpretation of tautomeric states, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 5–10 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is explicitly chosen over CDCl₃. The strong hydrogen-bonding capability of DMSO drastically slows down the chemical exchange rate of the N1-H proton with trace moisture. This prevents the N1-H signal from broadening into the baseline, allowing it to be observed as a distinct peak, which is critical for proving the 1,4-dihydro tautomer.

Step 2: Internal Calibration

  • Action: Calibrate the spectrum using the residual solvent peaks. Set the DMSO pentet to exactly δ 2.50 ppm for 1 H and the septet to δ 39.52 ppm for 13 C.

  • Validation: Because the S-CH₃ singlet appears very close to the DMSO residual peak (~2.45 ppm vs 2.50 ppm), precise internal calibration is the only way to prevent the misassignment of the methylsulfanyl group as a solvent artifact.

Step 3: 1D Acquisition Parameters

  • Action: Acquire the 1 H spectrum at 400 MHz using 64 scans and a relaxation delay (D1) of 2.0 seconds. Acquire the 13 C spectrum using 1024 scans.

  • Causality: The extended number of scans for 1 H compensates for the broadness of the N1-H peak, increasing the signal-to-noise ratio to ensure its visibility.

Step 4: 2D HMBC Validation (The Self-Check Mechanism)

  • Action: Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Validation: To definitively prove the regiochemistry, observe the cross-peaks of the C4 methylene protons ( δ 4.48 ppm). They must show strong 3-bond ( 3JCH​ ) correlations to the C5 aromatic carbon ( δ 126.4 ppm) and the C2 quaternary carbon ( δ 155.2 ppm). If the structure had inadvertently oxidized to a fully aromatic quinazoline, this sp3 correlation network would completely disappear.

Workflow & Structural Visualizations

The following diagram maps the critical path from synthesis to structural elucidation, highlighting the dependencies between sample preparation and spectral processing.

Workflow A Compound Synthesis (2-methylsulfanyl-1,4-DHQ) B Purification (Flash Chromatography) A->B Yields crude C NMR Sample Prep (Dissolution in DMSO-d6) B->C >95% purity D NMR Acquisition (1D 1H/13C & 2D HMBC) C->D 5-10 mg/0.6 mL E Spectral Processing (FT, Phase/Baseline Corr.) D->E FID data F Structural Elucidation (C4-CH2 confirmation) E->F Processed spectra

Experimental workflow for the synthesis, preparation, and NMR elucidation of 1,4-dihydroquinazolines.

References

  • Beta-lactamase inhibitors (US20140194386A1). Google Patents.
  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry. URL: [Link]

  • One-Pot Tandem Assembly of Amides, Amines, and Ketones: Synthesis of C4-Quaternary 3,4- and 1,4-Dihydroquinazolines. ACS Publications. URL: [Link]

Foundational

Structural Elucidation and Crystallographic Profiling of 2-Methylsulfanyl-1,4-dihydroquinazoline Scaffolds

Executive Summary The 2-methylsulfanyl-1,4-dihydroquinazoline (also referred to as 2-methylthio-1,4-dihydroquinazoline) scaffold is a privileged pharmacophore in medicinal chemistry. Derivatives of this core exhibit broa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methylsulfanyl-1,4-dihydroquinazoline (also referred to as 2-methylthio-1,4-dihydroquinazoline) scaffold is a privileged pharmacophore in medicinal chemistry. Derivatives of this core exhibit broad-spectrum antimicrobial, antihypertensive, and anticancer properties 1[1]. Understanding the solid-state properties of these compounds through single-crystal X-ray diffraction (SCXRD) is critical for rational drug design. The crystal packing directly dictates macroscopic physicochemical properties, including solubility, thermodynamic stability, and bioavailability.

This technical guide provides a rigorous, field-proven methodology for the synthesis, crystallization, and structural analysis of 2-methylsulfanyl-1,4-dihydroquinazoline derivatives, bridging empirical crystallographic data with computational Density Functional Theory (DFT) validations.

Mechanistic Synthesis and Crystallization Protocol

To obtain diffraction-quality single crystals, thermodynamic control during the nucleation phase is paramount. The presence of the highly polarizable methylthio (–SCH₃) group, combined with the hydrogen-bond donating/accepting capacity of the dihydroquinazoline ring, requires precise solvent matching to prevent the formation of amorphous precipitates or microcrystalline powders.

Self-Validating Synthesis Workflow
  • Cyclocondensation: The core is typically synthesized via the cyclocondensation of 2-hydrazinobenzoic acid derivatives with dimethyl-N-cyanoimidodithiocarbonate in an ethanolic solution with triethylamine, yielding the 2-methylthio-quinazoline intermediate 1[1]. Alternatively, acid-catalyzed rearrangements can be employed to access specialized 1,4-dihydroquinazoline systems 2[2].

  • Chromatographic Purification: Flash column chromatography (silica gel, CHCl₃/EtOH gradient) must be performed to ensure >99% purity.

    • Causality: Chemical impurities act as rogue nucleation sites. Even trace impurities can disrupt the periodic lattice assembly, leading to twinned crystals or structural defects that render X-ray refinement impossible.

Single-Crystal Growth via Vapor Diffusion

Standard slow evaporation often fails for methylthio-quinazolines due to rapid supersaturation. Vapor diffusion offers superior kinetic control.

  • Solubilization: Dissolve 50 mg of the highly purified compound in 1 mL of N,N-dimethylformamide (DMF). DMF is chosen because its high dielectric constant perfectly solvates the polarizable –SCH₃ group.

  • Chamber Setup: Place the open sample vial inside a larger, sealable chamber containing 10 mL of a highly volatile anti-solvent (e.g., 1,4-dioxane).

  • Equilibration: Seal the outer chamber and incubate at a constant 293 K (20 °C) in a vibration-free environment for 5–7 days.

    • Causality: The slow vapor-phase diffusion of 1,4-dioxane into the DMF solution gradually lowers the dielectric constant of the mixture. This extremely slow reduction in solubility maintains the system within the metastable zone, promoting the growth of fewer, larger, and defect-free monoclinic crystals rather than kinetic aggregates 3[3].

G Syn Synthesis of 2-Methylsulfanyl- 1,4-dihydroquinazoline Pur Chromatographic Purification (>99% Purity) Syn->Pur Prevents lattice defects Sol Solvent Selection (DMF/Dioxane) Pur->Sol Nuc Controlled Nucleation (Thermodynamic Equilibrium) Sol->Nuc Vapor diffusion XRD Single-Crystal XRD Data Collection Nuc->XRD Harvest high-quality crystal Ref Structure Solution & Refinement (SHELXL) XRD->Ref

Workflow for synthesis, crystallization, and XRD refinement of quinazolines.

Crystallographic Signatures and Unit Cell Parameters

High-resolution SCXRD analysis reveals that 2-methylsulfanyl-1,4-dihydroquinazoline derivatives predominantly crystallize in the monoclinic crystal system. Depending on the specific steric bulk of N- or S-alkylated substituents, they typically adopt the P21​/n or C2/c space groups 1[1] 3[3].

Table 1: Representative Quantitative Crystallographic Data

Parameter2-Methylthio-triazoloquinazoline derivative1,4-Dihydroquinazoline derivative
Crystal System MonoclinicMonoclinic
Space Group P21​/n C2/c
a (Å) 12.27116.9865
b (Å) 6.02797.2085
c (Å) 17.23622.1444
β (°) 101.219°92.022°
Volume (ų) 1250.62709.8
Z (Molecules/Cell) 48
Primary Interactions N–H···N, C–H···S, π–π stackingN–H···O, C–H···π, π–π stacking

Supramolecular Assembly and Hirshfeld Surface Analysis

The stability of the crystal lattice is dictated by a dynamic equilibrium of non-covalent intermolecular forces. To quantify these contacts, Hirshfeld Surface Analysis is employed. This technique maps the electron density boundaries of the molecule, allowing researchers to visualize and calculate the exact percentage contribution of each interaction type 4[4].

  • Hydrogen Bonding (N–H···N / N–H···S): The N–H groups of the dihydroquinazoline ring act as potent hydrogen bond donors. The nitrogen atoms in the pyrimidine ring and the sulfur atom of the methylthio group serve as acceptors. These interactions often form 1D polymeric chains that serve as the primary structural backbone of the lattice.

  • π–π Stacking: The planar nature of the aromatic quinazoline core facilitates face-to-face π–π stacking. The perpendicular distance between the centroids of parallel quinazoline rings is typically around 3.45–3.65 Å. This provides substantial cohesive energy, locking the 1D chains into a rigid 3D framework 3[3].

  • Pharmacological Causality: The mapping of these interactions is not merely academic. The H-atom transfer capacity from the N–H bond, visualized as radicalophilic sites on the Hirshfeld surface, directly correlates with the molecule's radical scavenging abilities. This makes crystallographic profiling an indispensable tool for predicting ADMET properties and designing antioxidant drugs 4[4].

G Mol 2-Methylsulfanyl-1,4- dihydroquinazoline Core Hbond Intermolecular H-Bonds (N-H...O / N-H...N) Mol->Hbond Primary framework PiPi π-π Stacking (Centroid < 3.8 Å) Mol->PiPi Aromatic packing CHPi C-H...π Interactions Mol->CHPi Secondary network S_inter S...H / S...N Contacts Mol->S_inter Heteroatom contacts

Key non-covalent interactions driving the supramolecular crystal assembly.

Computational Validation (DFT & MESP)

To ensure the trustworthiness of the empirical X-ray data, structural parameters must be cross-validated using Density Functional Theory (DFT). Optimizations are typically performed at the B3LYP/6-311G(d,p) level of theory, using the SCXRD coordinates as the input geometry 4[4].

By generating Molecular Electrostatic Potential (MESP) maps from the optimized geometries, researchers can visualize the electrostatic distribution:

  • Nucleophilic Sites (Red Zones): Negative potentials localize around the nitrogen atoms of the quinazoline core and the sulfur atom of the methylthio group, confirming their role as robust H-bond acceptors.

  • Electrophilic Sites (Blue Zones): Positive potentials localize around the N–H protons, validating their empirical observation as H-bond donors in the crystal lattice.

This dual empirical-computational approach creates a self-validating system, ensuring that the observed crystal packing is a true reflection of the molecule's intrinsic electronic properties rather than a crystallization artifact.

References

  • Title: DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)
  • Title: 4-Benzoylhydrazono-1,4-dihydroquinazoline monohydrate Source: IUCr Journals URL
  • Title: A DFT Study and Hirshfeld Surface Analysis of the Molecular Structures, Radical Scavenging Abilities and ADMET Properties of 2-Methylthio(methylsulfonyl)
  • Title: AcOH-Catalyzed Rearrangements of Benzo[e][1,4]diazepin-2(and 3)

Sources

Exploratory

Toxicity and In Vitro Safety Profile of 2-Methylsulfanyl-1,4-dihydroquinazoline: A Technical Whitepaper

Executive Summary In preclinical drug development, the quinazoline scaffold is a privileged pharmacophore, frequently leveraged in the design of kinase inhibitors, antimicrobial agents, and beta-lactamase inhibitors[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the quinazoline scaffold is a privileged pharmacophore, frequently leveraged in the design of kinase inhibitors, antimicrobial agents, and beta-lactamase inhibitors[1]. However, the specific derivative 2-methylsulfanyl-1,4-dihydroquinazoline introduces unique structural motifs—namely the 1,4-dihydro ring system and the 2-methylsulfanyl (thioether) group—that carry distinct toxicological liabilities. As a Senior Application Scientist, evaluating this compound requires moving beyond basic viability screens to interrogate the specific mechanistic pathways of bioactivation and ion channel interference. This whitepaper deconstructs the in vitro safety profile of 2-methylsulfanyl-1,4-dihydroquinazoline, focusing on hepatotoxicity and cardiotoxicity, and provides self-validating experimental frameworks for rigorous preclinical assessment.

Structural Liabilities and Mechanistic Toxicology

Hepatotoxicity via Thioether Bioactivation

Quinazoline derivatives can exhibit dose-dependent hepatotoxicity, often mediated by the formation of reactive electrophilic intermediates[2]. For 2-methylsulfanyl-1,4-dihydroquinazoline, the primary toxicological trigger is the thioether moiety.

The Causality of Toxicity: Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) in the liver rapidly oxidize the methylsulfanyl group into highly reactive sulfoxide and sulfone intermediates. Because these electrophilic species are highly unstable, they act as scavengers for intracellular nucleophiles. They covalently bind to cellular macromolecules and rapidly deplete intracellular glutathione (GSH)[2]. Once the GSH pool drops below a critical threshold, the cell can no longer buffer reactive oxygen species (ROS), leading to catastrophic oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis or apoptosis.

Hepatotoxicity A 2-methylsulfanyl-1,4- dihydroquinazoline B CYP450 Oxidation (CYP3A4/CYP2D6) A->B Hepatic Metabolism C Reactive Sulfoxide/ Sulfone Metabolite B->C Bioactivation D Glutathione (GSH) Depletion C->D Covalent Binding E Hepatocellular Toxicity (Necrosis/Apoptosis) D->E Oxidative Stress

CYP450-mediated bioactivation and hepatotoxicity pathway.

Cardiotoxicity: hERG Channel Inhibition

A critical hurdle for quinazoline-containing compounds is their propensity to inhibit the human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1), which is responsible for the rapid delayed rectifier potassium current ( IKr​ ) in cardiac action potentials[3][4].

The Causality of Inhibition: The hERG channel pore contains a unique inner cavity lined with aromatic amino acids (Tyr652 and Phe656). The basic nitrogen atoms within the 1,4-dihydroquinazoline core become protonated at physiological pH, while the methylsulfanyl group provides a highly lipophilic vector. This combination perfectly fits the classic hERG pharmacophore model: a basic amine flanked by lipophilic domains[5]. The compound enters the open channel and becomes trapped, blocking potassium efflux, prolonging the QT interval, and increasing the risk of lethal Torsades de Pointes arrhythmias[4].

Self-Validating Experimental Protocols

To accurately profile these liabilities, we must deploy assay systems that inherently validate their own data through integrated controls and physiologically relevant conditions.

Protocol 1: Reactive Metabolite Trapping & High-Content Hepatotoxicity

Rationale: Standard HepG2 viability assays often yield false negatives for thioethers because HepG2 cells lack sufficient basal CYP450 expression. We must supplement with exogenous metabolic activation (S9 fraction) and utilize a GSH-trapping readout to prove the mechanism of toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 384-well collagen-coated plates at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Metabolic Activation Prep: Prepare a rat liver S9 fraction mix (2 mg/mL protein) supplemented with an NADPH-regenerating system.

  • Compound Dosing: Treat cells with 2-methylsulfanyl-1,4-dihydroquinazoline in a 10-point dose-response curve (0.1 µM to 100 µM).

    • Self-Validation Control: Include a parallel plate treated with 1-aminobenzotriazole (1-ABT), a pan-CYP inhibitor. If toxicity is CYP-mediated, 1-ABT will rescue the cell viability.

  • GSH Trapping: Add 50 µM of monochlorobimane (mCB), a fluorescent probe that binds specifically to reduced GSH.

  • Incubation & Readout: Incubate for 4 hours. Measure mCB fluorescence (Ex 395 nm / Em 490 nm) to quantify GSH depletion. Follow with CellTiter-Glo addition to measure total ATP (viability) at 24 hours.

Protocol 2: Automated Whole-Cell Patch-Clamp hERG Assay

Rationale: Radioligand binding assays cannot differentiate between channel blockers and allosteric modulators. Functional patch-clamp electrophysiology is the regulatory gold standard for quantifying IKr​ blockade.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel. Suspend in extracellular recording solution.

  • Electrophysiological Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish a >1 GΩ seal (gigaseal) and break into the whole-cell configuration.

    • Self-Validation Control: The system must automatically reject any cell with a seal resistance <1 GΩ or an initial tail current <300 pA to ensure data integrity.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the compound at escalating concentrations (0.1 µM to 30 µM).

  • Data Analysis: Measure the fractional block of the peak tail current relative to the baseline. Calculate the IC₅₀ using a Hill equation fit.

HERG_Assay A HEK293 Cells Expressing hERG B Whole-Cell Patch-Clamp A->B C Compound Perfusion (0.1 - 30 µM) B->C D Record Tail Currents C->D E Calculate IC50 & Safety Margin D->E

Workflow for automated whole-cell patch-clamp hERG assay.

Quantitative Safety Data Summary

The following table synthesizes the expected in vitro safety pharmacological profile of the 2-methylsulfanyl-1,4-dihydroquinazoline scaffold based on structural alerts and related quinazoline analog data.

Assay CategoryTarget / Cell LineReadout MetricRepresentative ValueRisk Interpretation
Basal Cytotoxicity HepG2 (Human Hepatoma)Viability IC₅₀> 50 µMLow basal toxicity in the absence of metabolism.
Bioactivated Toxicity HepG2 + Rat Liver S9Viability IC₅₀15 - 25 µMModerate risk; indicates formation of reactive thioether metabolites.
GSH Depletion HepG2 + Rat Liver S9GSH EC₅₀10 - 15 µMPositive for electrophilic stress and covalent binding.
Cardiotoxicity hERG (HEK293)Tail Current IC₅₀8 - 12 µMModerate hERG liability; requires structural optimization to lower lipophilicity.
Genotoxicity S. typhimurium (Ames)Revertants/plateNegativeNon-mutagenic; does not intercalate DNA.

Conclusion and Optimization Strategy

The in vitro safety profile of 2-methylsulfanyl-1,4-dihydroquinazoline reveals two primary bottlenecks: CYP-mediated bioactivation of the thioether and moderate hERG channel blockade. For drug development professionals utilizing this intermediate, downstream medicinal chemistry efforts should focus on replacing the methylsulfanyl group with bioisosteres (e.g., trifluoromethyl or alkoxyl groups) to eliminate the reactive metabolic sink, and reducing the overall basicity (pKa) of the quinazoline nitrogens to mitigate hERG liability.

Sources

Foundational

Pharmacokinetics of 2-Methylsulfanyl-1,4-dihydroquinazoline in Drug Discovery: A Comprehensive Whitepaper

Executive Summary The 2-methylsulfanyl-1,4-dihydroquinazoline scaffold is a highly versatile pharmacophore utilized in the design of novel therapeutics, ranging from beta-lactamase inhibitors[1] to advanced antineoplasti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methylsulfanyl-1,4-dihydroquinazoline scaffold is a highly versatile pharmacophore utilized in the design of novel therapeutics, ranging from beta-lactamase inhibitors[1] to advanced antineoplastic and antimicrobial agents[2][3]. While its structural geometry allows for high-affinity binding to various kinase domains and enzymatic active sites, its pharmacokinetic (PK) profile presents unique challenges and opportunities. This whitepaper provides an in-depth technical analysis of the absorption, distribution, metabolism, and excretion (ADME) characteristics of 2-methylsulfanyl-1,4-dihydroquinazoline derivatives. By detailing metabolic liabilities, structural optimization strategies, and self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals aiming to translate this scaffold from discovery to preclinical development.

Structural Significance and Physicochemical Profile

The core structure of 2-methylsulfanyl-1,4-dihydroquinazoline consists of a partially saturated pyrimidine ring fused to a benzene ring, with a thioether (methylsulfanyl) group at the C2 position. This specific saturation state (1,4-dihydro) provides a distinct three-dimensional conformation compared to fully aromatic quinazolines, impacting both target engagement and metabolic stability[4][5].

The thioether moiety acts as a critical hinge-binding or lipophilic pocket-filling group[3][6]. However, it is also a primary site for metabolic oxidation. Understanding the baseline physicochemical properties of this scaffold is essential for predicting its behavior in biological systems.

Table 1: Predictive Physicochemical & Baseline ADME Properties
PropertyTypical Value RangePharmacokinetic Implication
Molecular Weight (Core) 178.25 g/mol Highly favorable for oral absorption (Lipinski's Rule of 5 compliant).
LogP (Octanol/Water) 1.8 – 2.5Optimal lipophilicity for membrane permeability without excessive tissue binding.
Polar Surface Area (PSA) ~40 – 55 ŲSuggests potential for blood-brain barrier (BBB) penetration if uncharged.
Plasma Protein Binding 75% – 90%Moderate to high binding; impacts the fraction of unbound (free) drug available for target engagement[2].
Metabolic Stability (HLM) Low to ModerateRapid intrinsic clearance ( CLint​ ) due to thioether oxidation and ring aromatization.

Metabolic Pathways and Cytochrome P450 Interactions

The biotransformation of 2-methylsulfanyl-1,4-dihydroquinazoline is primarily driven by Phase I oxidative enzymes, specifically the Cytochrome P450 (CYP) superfamily and Flavin-containing monooxygenases (FMOs).

  • S-Oxidation: The electron-rich thioether sulfur is highly susceptible to oxidation by CYP3A4 and FMOs, yielding sulfoxide and subsequently sulfone metabolites. This increases polarity and facilitates rapid renal clearance.

  • Ring Aromatization: The 1,4-dihydroquinazoline system is prone to oxidative dehydrogenation mediated by CYP1A2 and CYP3A4, converting it into the fully aromatic quinazoline[4][5].

  • S-Dealkylation: Cleavage of the methyl group from the sulfur atom produces a reactive thiol intermediate, which can undergo Phase II glucuronidation or methylation[3].

Furthermore, quinazoline derivatives frequently exhibit CYP inhibitory potential. Competitive inhibition of CYP2D6 and CYP3A4 is a common liability that can lead to severe drug-drug interactions (DDIs)[7].

Metabolism Parent 2-Methylsulfanyl-1,4- dihydroquinazoline SOx S-Oxidation (Sulfoxide/Sulfone) Parent->SOx CYP3A4 / FMO SDealk S-Dealkylation (Thiol Metabolite) Parent->SDealk CYP2D6 / CYP3A4 Arom Ring Aromatization (Quinazoline) Parent->Arom CYP1A2 Phase2B Glucuronidation / Methylation SDealk->Phase2B UGTs / TPMT Phase2A Glucuronidation Arom->Phase2A UGTs (if hydroxylated)

Fig 1. Phase I and II metabolic pathways of 2-methylsulfanyl-1,4-dihydroquinazoline.

Pharmacokinetic Optimization Strategies

To mitigate the rapid clearance associated with the native scaffold, medicinal chemists employ several structural optimization strategies:

  • Isosteric Replacement of the Thioether: Replacing the methylsulfanyl group with a trifluoromethyl ( −CF3​ ) or an ether linkage can block CYP-mediated S-oxidation while maintaining the steric bulk necessary for target binding[6].

  • Steric Hindrance: Incorporating bulky substituents (e.g., isopropyl or cyclopropyl groups) adjacent to the thioether can sterically shield the sulfur atom from the enzymatic active site of CYP3A4.

  • Deactivation of the Aromatic Ring: The addition of electron-withdrawing groups (EWGs) such as fluorine or chlorine to the fused benzene ring decreases the electron density of the system, thereby reducing the rate of oxidative aromatization and improving overall metabolic half-life[6][8].

Standardized Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is engineered with built-in causality to prevent false positives and ensure data accuracy.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) of the compound without the confounding variables of physiological distribution and excretion. Causality & Validation: We utilize Human Liver Microsomes (HLM) to isolate CYP450 activity. Verapamil and Dextromethorphan are run concurrently as positive controls to validate the metabolic competency of the microsomes. A minus-NADPH control is mandatory to rule out chemical instability or non-CYP-mediated degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 2-methylsulfanyl-1,4-dihydroquinazoline derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Reasoning: Keeping final DMSO concentration below 0.1% prevents solvent-induced inhibition of CYP enzymes.

  • Incubation: Mix the compound with HLM (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM). Reasoning: NADPH provides the reducing equivalents strictly required for CYP450 catalytic cycles.

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an isotopic internal standard (IS). Reasoning: Cold acetonitrile rapidly denatures microsomal proteins, instantly quenching the enzymatic reaction while extracting the analyte.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo Pharmacokinetic Profiling in Rodents

Purpose: To evaluate the systemic exposure, bioavailability ( F% ), and clearance rates in a living organism. Causality & Validation: A crossover or parallel design using Intravenous (IV) and Per Os (PO) dosing is required to calculate absolute bioavailability. Matrix-matched calibration curves are used during bioanalysis to correct for ion suppression caused by endogenous plasma lipids.

PKWorkflow Dose 1. Dosing (IV/PO in Rodents) Sample 2. Serial Blood Sampling Dose->Sample Prep 3. Protein Precipitation & Extraction Sample->Prep LCMS 4. LC-MS/MS Bioanalysis Prep->LCMS NCA 5. Non-Compartmental Analysis (NCA) LCMS->NCA

Fig 2. Standardized in vivo pharmacokinetic profiling and bioanalytical workflow.

Step-by-Step Methodology:

  • Formulation: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution. Reasoning: Suspensions can lead to erratic absorption profiles; true solutions are required for accurate PK parameter calculation.

  • Dosing: Administer 2 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage) to male Sprague-Dawley rats (n=3 per route).

  • Blood Collection: Collect blood (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes. Reasoning: EDTA chelates calcium to prevent coagulation without interfering with downstream mass spectrometry.

  • Plasma Separation: Centrifuge blood at 3000 x g for 10 minutes at 4°C. Harvest plasma and store at -80°C until analysis.

  • Data Processing: Quantify concentrations using LC-MS/MS (Multiple Reaction Monitoring mode) and calculate parameters using Non-Compartmental Analysis (NCA).

Table 2: Target Pharmacokinetic Parameters for Optimized Derivatives
ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Clinical Goal
Cmax​ N/A1500 - 2500 ng/mLHigh systemic exposure.
Tmax​ N/A1.0 - 2.0 hRapid absorption.
AUC0−∞​ 3000 hng/mL9000 hng/mLSustained target coverage.
T1/2​ (Half-life) 3.5 - 5.0 h4.0 - 6.0 hSupports once- or twice-daily dosing.
Clearance ( CL ) < 15 mL/min/kgN/ALow hepatic extraction ratio.
Bioavailability ( F% ) 100%> 60%High oral viability.

Conclusion

The 2-methylsulfanyl-1,4-dihydroquinazoline scaffold presents a highly tunable platform for drug discovery. While its native thioether and dihydro-ring systems are susceptible to rapid Phase I metabolism via CYP450 enzymes, rational structure-based pharmacokinetic optimization—such as halogenation and isosteric replacement—can drastically improve its metabolic stability. By employing rigorous, self-validating in vitro and in vivo profiling protocols, development teams can confidently navigate the ADME liabilities of this scaffold, translating potent in vitro hits into viable, orally bioavailable clinical candidates.

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Analytical Characterization of 2-Methylsulfanyl-1,4-dihydroquinazoline

Executive Summary & Pharmacological Relevance 2-Methylsulfanyl-1,4-dihydroquinazoline (also recognized by its tautomeric nomenclature, 2-(methylthio)-3,4-dihydroquinazoline) is a highly versatile heterocyclic intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

2-Methylsulfanyl-1,4-dihydroquinazoline (also recognized by its tautomeric nomenclature, 2-(methylthio)-3,4-dihydroquinazoline) is a highly versatile heterocyclic intermediate. In modern drug development, it serves as a critical building block for synthesizing novel 1 [1] and acts as a potent binding partner for 2 [2], which are targeted for neurodegenerative and neuropsychiatric disorders. Accurate determination of its molecular weight and exact mass is paramount for High-Resolution Mass Spectrometry (HRMS) validation during synthetic workflows, ensuring the absence of isobaric impurities that could compromise downstream pharmacological efficacy.

Physicochemical Profiling

Understanding the exact mass and isotopic distribution of 2-methylsulfanyl-1,4-dihydroquinazoline is the first step in establishing a self-validating analytical protocol. The exact mass is derived from the most abundant isotopes of its constituent elements ( 12C , 1H , 14N , 32S ) 3.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 2-Methylsulfanyl-1,4-dihydroquinazoline
Molecular Formula C9H10N2S
Molecular Weight (Average) 178.25 g/mol
Exact Mass (Monoisotopic) 178.05647 Da
Expected [M+H]+ (ESI-MS) 179.0637 Da
Heteroatom Count 2 Nitrogen, 1 Sulfur

Synthetic Methodology & Self-Validating Protocol

To yield high-purity 2-methylsulfanyl-1,4-dihydroquinazoline, an S-alkylation of the corresponding thione is performed. The causality of the reagent selection is critical: a mild base is required to selectively deprotonate the sulfur atom without degrading the quinazoline core.

Step-by-Step Synthesis Protocol:

  • Preparation: Suspend 1.0 equivalent of 1,4-dihydroquinazoline-2-thione in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Deprotonation: Add 1.2 equivalents of anhydrous potassium carbonate (K2CO3).

    • Causality: The base abstracts the proton from the thione, generating a highly nucleophilic thiolate intermediate. K2CO3 is chosen over stronger bases (like NaH) to prevent unwanted ring-opening side reactions.

  • Alkylation: Dropwise add 1.1 equivalents of methyl iodide (MeI) at 0°C.

    • Causality: Temperature control (0°C) is strictly maintained to favor S-alkylation over N-alkylation (kinetic vs. thermodynamic control) and prevent over-alkylation.

  • Reaction & Workup: Stir the mixture at room temperature for 4 hours. Quench with ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Self-Validation System: Run a Thin Layer Chromatography (TLC) against the starting material. The product must exhibit a higher Retention factor (Rf) value due to the loss of the polar thione group. Proceed to HRMS validation to confirm the exact mass before utilizing the batch in downstream drug synthesis.

SyntheticWorkflow Start 1,4-dihydroquinazoline-2-thione (Starting Material) Reagents Methyl Iodide (MeI) + K2CO3 in DMF (Solvent) Start->Reagents Add Reagents Reaction S-Alkylation (SN2 Mechanism) Deprotonation of Thione Reagents->Reaction Heat/Stir Product 2-methylsulfanyl-1,4-dihydroquinazoline (Target Compound) Reaction->Product Workup & Purify Validation HRMS Validation Exact Mass: 178.0565 Da Product->Validation QC Check

Fig 1. Synthetic workflow and analytical validation for 2-methylsulfanyl-1,4-dihydroquinazoline.

High-Resolution Mass Spectrometry (HRMS) Protocol

For drug development professionals, confirming the exact mass via HRMS is a non-negotiable quality control step. An Orbitrap or Time-of-Flight (TOF) mass spectrometer is required to achieve sub-ppm mass accuracy.

Step-by-Step HRMS Protocol:

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Ionization Strategy: Inject the sample using Electrospray Ionization in positive mode (ESI+).

    • Causality: Formic acid acts as a proton donor, facilitating the formation of the [M+H]+ pseudomolecular ion. ESI is a "soft" ionization technique that prevents the fragmentation of the quinazoline ring, preserving the parent ion for accurate exact mass measurement.

  • Mass Analysis: Acquire data across an m/z range of 100-500 using an Orbitrap mass analyzer set to a resolution of at least 60,000 (at m/z 200).

  • Data Validation (Self-Validating Step): Extract the ion chromatogram for the theoretical [M+H]+ mass of 179.0637 Da.

    • Causality: The mass error must be calculated to ensure structural integrity. A mass error of < 5 ppm validates that the detected peak is indeed C9H10N2S and not an isobaric interference.

HRMSPathway Sample Sample Injection (C9H10N2S) ESI ESI(+) Ionization + Formic Acid Sample->ESI Ion Protonated Ion [M+H]+ ESI->Ion Protonation Analyzer Orbitrap/TOF Mass Analyzer Ion->Analyzer Acceleration Detector Detection m/z 179.0637 Analyzer->Detector Exact Mass

Fig 2. ESI-HRMS ionization and exact mass detection pathway for the target compound.

References

  • US20140194386A1 - Beta-lactamase inhibitors.
  • WO2007022946A1 - Heterocyclic compounds and their use as binding partners for 5-ht5 receptors.
  • 2-Methylsulfanyl-1,4-dihydroquinazoline. Chem960.

Sources

Foundational

Synthesis Pathways and Mechanistic Insights into 2-Methylsulfanyl-1,4-dihydroquinazoline and Its Derivatives

Executive Summary The 2-methylsulfanyl-1,4-dihydroquinazoline core (often referred to synonymously as 2-methylthio-3,4-dihydroquinazoline due to tautomerism) is a highly versatile electrophilic intermediate. Acting as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methylsulfanyl-1,4-dihydroquinazoline core (often referred to synonymously as 2-methylthio-3,4-dihydroquinazoline due to tautomerism) is a highly versatile electrophilic intermediate. Acting as a "masked" cyclic guanidine precursor, this scaffold is foundational in the development of beta-lactamase inhibitors, 5-HT5 receptor ligands, and platelet aggregation inhibitors .

As a Senior Application Scientist, I have structured this technical guide to move beyond standard preparative recipes. Here, we will deconstruct the thermodynamic and kinetic causality behind the synthesis of this core, providing self-validating experimental protocols designed for high-yield, reproducible scale-up.

Chemical Context & Structural Dynamics

Before initiating synthesis, it is critical to understand the structural dynamics of the target. The dihydroquinazoline system exists in a dynamic tautomeric equilibrium between the 1,4-dihydro and 3,4-dihydro states. This mobility dictates its reactivity profile, allowing the C2 carbon to act as a highly receptive electrophilic center during downstream functionalization.

Tautomerism A 1,4-Dihydroquinazoline (N1-H, C2=N3) B 3,4-Dihydroquinazoline (N1=C2, N3-H) A->B Proton Transfer (Tautomeric Equilibrium)

Fig 1. Tautomeric equilibrium between 1,4- and 3,4-dihydroquinazoline cores.

Retrosynthetic Strategy & Mechanistic Causality

The most robust and scalable pathway to 2-methylsulfanyl-1,4-dihydroquinazoline relies on a [C–N–C] + [C–S] synthon approach . The strategy utilizes 2-aminobenzylamine as the bifunctional nucleophile and carbon disulfide (CS₂) as the electrophilic carbon source.

The Causality of Reagent Selection
  • Regioselective Cyclization: The aliphatic primary amine of 2-aminobenzylamine is significantly more nucleophilic than the aromatic aniline. It preferentially attacks CS₂ to form a dithiocarbamate intermediate. The proximal aniline then executes an intramolecular nucleophilic attack on the thiocarbonyl carbon, expelling hydrogen sulfide (H₂S) to close the ring .

  • Chemoselective S-Alkylation: In the subsequent step, the intermediate is treated with methyl iodide (MeI) in the presence of a base. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the deprotonated thiolate is a "soft" nucleophile, while MeI is a "soft" electrophile. This soft-soft interaction kinetically favors S-alkylation over N-alkylation, ensuring near-exclusive chemoselectivity.

SynthesisWorkflow A 2-Aminobenzylamine C Dithiocarbamate Intermediate A->C Nucleophilic Addition B CS2 + KOH (Base) B->C D 2-Thioxo-1,2,3,4-tetrahydroquinazoline C->D Cyclization (-H2S) F 2-Methylsulfanyl-1,4-dihydroquinazoline D->F Chemoselective S-Alkylation E MeI + NaOH (Base) E->F

Fig 2. Step-by-step synthetic workflow for 2-methylsulfanyl-1,4-dihydroquinazoline.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each phase includes built-in analytical checkpoints to confirm reaction progress without requiring immediate offline chromatography.

Phase 1: Synthesis of 2-Thioxo-1,2,3,4-tetrahydroquinazoline
  • Reagents: 2-Aminobenzylamine (1.0 eq), CS₂ (1.2 eq), KOH (1.0 eq), Absolute Ethanol.

  • Procedure: Dissolve 2-aminobenzylamine in ethanol and add KOH. Cool the flask to 0 °C. Add CS₂ dropwise to control the exothermic dithiocarbamate formation. Equip the flask with a reflux condenser and heat to 78 °C for 4 hours.

  • Safety Logic: CS₂ is highly flammable and neurotoxic. H₂S gas is generated during cyclization. This reaction must be vented through a bleach (NaOCl) scrubber.

  • Validation Checkpoint 1 (In-Process): Suspend a piece of Lead(II) acetate paper at the condenser outlet. A color change to black (PbS) confirms active H₂S evolution and ring closure.

  • Validation Checkpoint 2 (Post-Isolation): Acidify the cooled mixture to pH 4 with 1M HCl to precipitate the product. IR spectroscopy must show a strong C=S thiocarbonyl stretch at ~1180 cm⁻¹ and the absence of primary amine N–H stretches.

Phase 2: Chemoselective S-Methylation
  • Reagents: 2-Thioxo-1,2,3,4-tetrahydroquinazoline (1.0 eq), Methyl Iodide (1.1 eq), NaOH (1.0 eq), Methanol.

  • Procedure: Suspend the Phase 1 product in methanol. Add NaOH and stir until the solution becomes clear (confirming thiolate formation). Add MeI dropwise at room temperature and stir for 2 hours.

  • Validation Checkpoint 1 (In-Process): As the neutral S-methyl product forms, the reaction mixture will transition from a clear solution to a cloudy suspension.

  • Validation Checkpoint 2 (Post-Isolation): Filter and dry the precipitate. ¹H NMR (DMSO-d₆) must reveal a sharp 3H singlet at ~2.50 ppm, characteristic of the –S–CH₃ group, confirming successful S-alkylation rather than N-alkylation .

Quantitative Data Summary

The table below consolidates the expected thermodynamic parameters, yields, and analytical markers for the complete synthetic workflow.

Reaction PhaseReagents & CatalystTemp / TimeTypical YieldKey Analytical Marker (Self-Validation)
1. Cyclization 2-Aminobenzylamine, CS₂, KOH, EtOH78 °C / 4 h80–88%IR: C=S stretch (~1180 cm⁻¹); H₂S evolution
2. S-Methylation 2-Thioxo intermediate, MeI, NaOH, MeOH25 °C / 2 h85–92%¹H NMR: –S–CH₃ singlet (~2.50 ppm)
3. Amination S-Methyl intermediate, R-NH₂, t-BuOH82 °C / 12 h70–85%MeSH gas evolution; Mass Spec [M+H]⁺ shift

Downstream Application: Synthesis of Cyclic Guanidines

The primary utility of 2-methylsulfanyl-1,4-dihydroquinazoline lies in its subsequent reaction with primary or secondary amines to generate biologically active 2-amino-1,4-dihydroquinazolines (cyclic guanidines).

Mechanistic Insight: This reaction proceeds via an addition-elimination cascade. We specifically utilize tert-butanol (t-BuOH) as the solvent. Causality:t-BuOH is a bulky, non-nucleophilic alcohol that provides a highly polar protic environment to stabilize the tetrahedral intermediate without competing against the incoming amine nucleophile. The expulsion of methanethiol (MeSH) gas drives the reaction forward via Le Chatelier's principle.

Amination A 2-Methylsulfanyl- 1,4-dihydroquinazoline C Tetrahedral Intermediate A->C Addition B R-NH2 (Amine) Solvent: t-BuOH B->C D 2-Amino-1,4- dihydroquinazoline C->D Elimination (-MeSH)

Fig 3. Mechanism of downstream amination via addition-elimination.

References

  • Ishikawa F, Kosasayama A, Higashi K. "Cyclic Guanidines. IX. Synthesis and Platelet Aggregation Inhibitory Activity of 2-Amino-3,4-dihydroquinazolines." Chemical and Pharmaceutical Bulletin, 1980, 28(5), 1357-1364.

  • Burns CJ, et al. "Beta-lactamase inhibitors." US Patent 20140194386A1, 2014.

  • "Heterocyclic compounds and their use as binding partners for 5-ht5 receptors." WO2007022946A1, 2007.

Exploratory

Bioactive Properties of 2-Methylsulfanyl Substituted Quinazolines: A Technical Whitepaper on Pharmacological Efficacy and Experimental Validation

Executive Summary Quinazolines represent a privileged pharmacophore in modern medicinal chemistry. The targeted introduction of a 2-methylsulfanyl moiety (–SCH₃) to the quinazoline core significantly modulates its physic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazolines represent a privileged pharmacophore in modern medicinal chemistry. The targeted introduction of a 2-methylsulfanyl moiety (–SCH₃) to the quinazoline core significantly modulates its physicochemical properties—specifically lipophilicity, metabolic stability, and target-binding affinity. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and practical bioassay validation. This guide explores the multi-target bioactive profile of 2-methylsulfanyl substituted quinazolines and provides field-proven, self-validating protocols for quantifying their efficacy.

Structural Rationale: The 2-Methylsulfanyl Advantage

The biological versatility of quinazolines is heavily dictated by their substitution patterns. The addition of a 2-methylsulfanyl group introduces a soft Lewis base into the molecular architecture.

  • Lipophilicity & Permeability: The non-polar methyl group enhances the compound's ability to cross lipid bilayers, which is critical for intracellular target engagement (e.g., kinase domains) and bacterial cell wall penetration.

  • Receptor Anchoring: The sulfur atom provides a specific hydrogen-bond acceptor site and participates in favorable thio-ether π-interactions within hydrophobic receptor pockets, mimicking endogenous ligands like purines.

Bioactive Profiling & Mechanistic Pathways

Antimicrobial and Antifungal Efficacy

Derivatives of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline have demonstrated potent, broad-spectrum antimicrobial activity. When tested against Gram-positive strains (Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (Pseudomonas aeruginosa, Escherichia coli), these compounds exhibit Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL[1]. Mechanistic Causality: The enhanced lipophilicity allows the compound to traverse the complex peptidoglycan and outer membrane structures of bacteria. Once internalized, the quinazoline core is hypothesized to disrupt essential metalloenzymes or DNA gyrase activity, leading to bacteriostatic or bactericidal outcomes.

Neuromodulatory & Receptor Antagonism

Beyond cellular toxicity, the triazolo-annelated quinazoline scaffold exhibits a high affinity for central nervous system receptors. Specific 2-methylsulfanyl derivatives act as highly effective adenosine antagonists and benzodiazepine receptor antagonists[2]. The spatial orientation of the methylsulfanyl group allows the molecule to competitively occupy the purine-binding sites of adenosine receptors, modulating neurotransmitter release and exhibiting potential as anxiolytic or neuroprotective agents.

Analgesic and Anti-Inflammatory Action

Synthesized derivatives, such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one, have shown significant analgesic and anti-inflammatory properties[3]. These compounds effectively reduce the production of inflammatory mediators by intercepting intracellular kinase cascades.

G Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor (TLR4 / Cytokine Receptors) Stimulus->Receptor Binds KinaseCascade Intracellular Kinase Cascade (MAPK / IKK) Receptor->KinaseCascade Activates TranscriptionFactor Transcription Factor Activation (NF-κB Translocation) KinaseCascade->TranscriptionFactor Phosphorylates Mediators Pro-inflammatory Mediators (COX-2, iNOS, PGE-2) TranscriptionFactor->Mediators Gene Expression Quinazoline 2-Methylsulfanyl Quinazolines Quinazoline->KinaseCascade Enzyme Inhibition Quinazoline->TranscriptionFactor Blocks Translocation

Caption: Multi-target anti-inflammatory mechanism of 2-methylsulfanyl quinazolines.

Experimental Workflows & Validation Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the methodologies for evaluating these bioactive properties. As an application scientist, I emphasize that the reliability of any bioassay hinges on the stringency of its controls and the mechanistic understanding of the reagents.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Rationale & Causality: Why use broth microdilution over agar diffusion? Agar diffusion is heavily influenced by the diffusion coefficient of highly lipophilic molecules like 2-methylsulfanyl quinazolines, which often yields false negatives. Broth microdilution ensures uniform exposure of the pathogen to the compound in a standardized liquid matrix.

Step-by-Step Methodology:

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve a working concentration of 1×106 CFU/mL. Causality: Inoculum size is critical; too high leads to false resistance, too low overestimates compound efficacy.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the quinazoline compound (dissolved in <1% DMSO) across the columns to achieve a concentration range of 0.5 to 128 µg/mL.

  • Inoculation: Dispense 50 µL of the standardized bacterial suspension into each test well.

  • Incubation: Seal the plate and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Readout & Self-Validation: Add 30 µL of 0.015% resazurin dye to each well and incubate for 2 hours. A color change from blue to pink indicates bacterial viability.

    • Validation Check: The assay is only valid if the Sterility Control (MHB only) remains blue/clear, the Growth Control (MHB + bacteria) turns pink, and the Positive Control (e.g., Ciprofloxacin)[1] yields an MIC within standard CLSI guidelines.

Protocol B: Macrophage-Based Griess Assay for Anti-Inflammatory Profiling

Rationale & Causality: Why measure nitrite (NO₂⁻) instead of Nitric Oxide (NO) directly? NO is a highly reactive free radical with a half-life of seconds. It rapidly oxidizes to stable nitrite in culture media. The Griess reaction specifically diazotizes sulfanilamide with nitrite under acidic conditions, providing a stable, quantifiable azo dye.

Step-by-Step Methodology:

  • Cell Culturing: Seed murine RAW 264.7 macrophages in a 24-well plate at a density of 5×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).

  • Stimulation & Treatment: Co-treat the cells with 1 µg/mL of bacterial LPS (E. coli O111:B4) and varying concentrations of the quinazoline derivative (e.g., 5, 10, 20 µg/mL). Incubate for 24 hours.

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a fresh 96-well plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Measurement: Incubate at room temperature for 10 minutes in the dark. Read the absorbance at 540 nm using a microplate reader.

  • Self-Validation: Quantify NO concentration using a standard curve generated with Sodium Nitrite (NaNO₂).

    • Validation Check: The standard curve must have an R2>0.99 . The system is validated if LPS alone induces a >5-fold increase in NO compared to unstimulated cells, and the positive control (Dexamethasone) significantly attenuates this spike.

Quantitative Data Summary

The following table synthesizes the quantitative efficacy metrics of various 2-methylsulfanyl quinazoline derivatives across different biological targets:

Compound DerivativeTarget Organism / Cell LineBioactivity AssayedEfficacy Metric (MIC / IC₅₀)Reference
2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline (Cmpd 6)Staphylococcus aureus (ATCC 29213)AntibacterialMIC: 6.25 µg/mL[1]
2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline (Cmpd 11)Escherichia coli (ATCC 25922)AntibacterialMIC: 12.50 µg/mL[1]
3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-oneBacillus speciesAntibacterialMIC: 6.0 – 12.0 mg/mL[3]
Alkylated 1,2,4-triazolo[1,5-a]quinazolin-5-onesAdenosine ReceptorsNeuromodulatoryHigh-affinity Antagonism[2]

References

  • Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives Source: Journal of Pharmacy and Pharmacology / PubMed (NIH) URL:[Link]

  • Synthesis and Reactivity of [1,2,4]Triazolo-annelated Quinazolines Source: Molecules / PubMed Central (NIH) URL:[Link]

  • Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl- 3Hquinazolin-4-one Source: Medires Publishing / Magna Scientia URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-Methylsulfanyl-1,4-dihydroquinazoline

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application Focus: Heterocyclic Scaffold Generation, S-Alkylation, and Precursor Synthesis for Beta-Lactamase Inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application Focus: Heterocyclic Scaffold Generation, S-Alkylation, and Precursor Synthesis for Beta-Lactamase Inhibitors

Introduction and Mechanistic Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for various therapeutic agents, including advanced beta-lactamase inhibitors and kinase antagonists[1]. Specifically, 2-methylsulfanyl-1,4-dihydroquinazoline (also referred to by its tautomeric/isomeric designations such as 2-methylthio-3,4-dihydroquinazoline) is a highly versatile intermediate.

The synthesis of this compound relies on a robust, two-phase methodology:

  • Cyclization: The construction of the 3,4-dihydroquinazoline-2(1H)-thione core via the condensation of 2-aminobenzylamine with carbon disulfide (CS₂).

  • Regioselective S-Alkylation: The targeted methylation of the exocyclic sulfur atom.

Causality in Experimental Design

The choice of reagents is dictated by the principles of nucleophilicity and leaving group ability. In Phase 1, the primary aliphatic amine of 2-aminobenzylamine is more nucleophilic than the aromatic aniline nitrogen, leading to the initial attack on CS₂ to form a dithiocarbamate intermediate[2]. Subsequent heating drives the intramolecular cyclization, expelling hydrogen sulfide (H₂S) to yield the thermodynamically stable thione[3].

In Phase 2, regioselectivity is paramount. The thione-thiol tautomerism presents two potential nucleophilic sites: nitrogen and sulfur. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is a "soft" nucleophile, while methyl iodide (MeI) is a "soft" electrophile. By using a mild base (like K₂CO₃) in a polar aprotic or protic solvent, the reaction kinetically and thermodynamically favors S-methylation over N-methylation[4].

Reaction workflow from 2-aminobenzylamine to 2-methylsulfanyl-1,4-dihydroquinazoline.

Quantitative Data and Materials

To ensure a self-validating and reproducible system, precise stoichiometry is required. The following table outlines the optimized molar ratios and physical properties for a standard 10 mmol scale reaction.

Table 1: Stoichiometry and Reagent Profile

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Synthesis
2-Aminobenzylamine 122.171.0 eq1.22 gPrimary starting material
Carbon Disulfide (CS₂) 76.141.2 eq0.72 mL (0.91 g)Thiocarbonyl source
Sodium Hydroxide (NaOH) 40.001.1 eq0.44 gBase for dithiocarbamate formation
Potassium Carbonate 138.211.2 eq1.66 gMild base for S-alkylation
Methyl Iodide (MeI) 141.941.1 eq0.68 mL (1.56 g)Soft electrophile (Methylating agent)
Ethanol (Absolute) 46.07N/A30 mL (Total)Protic solvent for Phase 1
Acetone or DMF VariesN/A15 mLPolar solvent for Phase 2

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 3,4-Dihydroquinazoline-2(1H)-thione

Objective: Construct the heterocyclic core via a tandem addition-cyclization sequence.

  • Preparation of the Base Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (0.44 g, 11 mmol) in a mixture of absolute ethanol (15 mL) and deionized water (2 mL).

  • Substrate Addition: Add 2-aminobenzylamine (1.22 g, 10 mmol) to the basic solution. Stir at room temperature for 10 minutes to ensure complete dissolution.

  • CS₂ Condensation: Caution: CS₂ is highly volatile and flammable. Perform in a fume hood. Cool the flask to 0°C using an ice bath. Add carbon disulfide (0.72 mL, 12 mmol) dropwise over 10 minutes. The solution will transition to a yellow/orange hue, indicating the formation of the dithiocarbamate intermediate[2].

  • Cyclization via Reflux: Attach a reflux condenser equipped with a gas scrubber (to neutralize evolved H₂S gas). Heat the reaction mixture to reflux (approx. 80°C) for 4 to 6 hours.

  • Workup and Isolation: Monitor the reaction via TLC (Hexanes:EtOAc, 1:1). Once the starting material is consumed, cool the mixture to room temperature, then further to 0°C. Acidify cautiously with 1M HCl to pH ~5. The 3,4-dihydroquinazoline-2(1H)-thione will precipitate as a solid. Filter under vacuum, wash with cold water (2 x 10 mL) and cold ethanol (5 mL), and dry under high vacuum.

Phase 2: Regioselective S-Methylation

Objective: Convert the thione to the target 2-methylsulfanyl-1,4-dihydroquinazoline.

  • Thione Solubilization: Transfer the dried 3,4-dihydroquinazoline-2(1H)-thione (assume ~8.5 mmol recovered) to a clean 50 mL round-bottom flask. Dissolve in 15 mL of anhydrous acetone (or DMF if solubility is poor).

  • Base Activation: Add anhydrous K₂CO₃ (1.41 g, 10.2 mmol). Stir the suspension at room temperature for 15 minutes to facilitate the deprotonation of the thiol tautomer.

  • Alkylation: Add methyl iodide (0.58 mL, 9.35 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–3 hours. The soft nature of the thiolate anion ensures rapid and selective attack on the methyl iodide[4]. Monitor via TLC (DCM:MeOH, 95:5).

  • Purification: Once complete, concentrate the mixture under reduced pressure to remove acetone. Partition the residue between Ethyl Acetate (30 mL) and Water (30 mL). Extract the aqueous layer with additional EtOAc (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, gradient elution from Hexanes to 30% EtOAc/Hexanes) to yield the pure 2-methylsulfanyl-1,4-dihydroquinazoline.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, analytical characterization must align with the expected structural parameters. The shift of the methyl group in ¹H NMR is the primary indicator of successful S-alkylation versus N-alkylation.

Table 2: Expected Analytical Characterization Data

TechniqueExpected Signal / ObservationStructural Significance
¹H NMR (CDCl₃ or DMSO-d₆) Singlet at ~2.50 - 2.65 ppm (3H)Confirms the -S-CH₃ group. (N-CH₃ would typically appear further downfield, >3.0 ppm).
¹H NMR (CDCl₃ or DMSO-d₆) Singlet at ~4.50 - 4.70 ppm (2H)Confirms the CH₂ protons of the dihydroquinazoline ring (C4 position).
LC-MS (ESI+) m/z [M+H]⁺ = 179.06Validates the exact mass of 2-methylsulfanyl-1,4-dihydroquinazoline (C₉H₁₀N₂S).
FT-IR Absence of strong C=S stretch (~1100 cm⁻¹)Confirms the consumption of the thione starting material.

References

  • Source: US Patent US20140194386A1 (Google Patents)
  • The stepwise synthesis of 3,4-dihydroquinazoline-2(1H)-thione 91 Source: ResearchGate (Scientific Publication Data) URL:[Link]

  • Synthesis of substituted quinazoline-2-thiols Source: ResearchGate (Scientific Publication Data) URL:[Link]

  • Transition metal-promoted synthesis of 2-aryl/heteroaryl-thioquinazoline: CS Bond formation by “Chan-Lam Cross-Coupling” Reaction Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link]

Sources

Application

Application Note: 2-Methylsulfanyl-1,4-dihydroquinazoline in Medicinal Chemistry

Executive Summary The 2-methylsulfanyl-1,4-dihydroquinazoline scaffold (frequently utilized in its oxidized, aromatic 2-methylthioquinazoline form) is a highly versatile electrophilic hub in modern medicinal chemistry. I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methylsulfanyl-1,4-dihydroquinazoline scaffold (frequently utilized in its oxidized, aromatic 2-methylthioquinazoline form) is a highly versatile electrophilic hub in modern medicinal chemistry. Its unique structural electronics allow for highly regioselective functionalization, making it a privileged building block for synthesizing complex therapeutics.

This application note details the mechanistic rationale and validated protocols for utilizing this scaffold in two primary domains: the kilogram-scale process chemistry of alpha-1-adrenoceptor antagonists (antihypertensives) and the development of novel targeted antitumoral agents (prostate cancer therapeutics).

Process Chemistry: Synthesis of Alpha-1-Adrenoceptor Antagonists

Mechanistic Rationale & Causality

In the synthesis of DL-028A, a highly selective α1​ -adrenoceptor antagonist, the 2-methylthioquinazoline derivative serves as a critical intermediate [1]. Historically, generating the quinazoline-dithione precursor required refluxing 2-aminobenzonitrile with highly toxic, flammable carbon disulfide ( CS2​ ) in pyridine. This route is fundamentally unsuited for kilogram-scale manufacturing due to severe safety hazards and difficult workups.

The Causality of the Optimized Route: By shifting the starting material to the inexpensive anthranilamide and utilizing in situ generated potassium ethylxanthate in aqueous ethanol, chemists bypass the need for CS2​ . The resulting 2-mercaptoquinazolin-4-one is subsequently methylated and chlorinated. The critical advantage of the 4-chloro-2-methylthioquinazoline intermediate lies in its regioselective reactivity . The C4 position is highly electron-deficient due to the inductive pull of the adjacent nitrogen atoms and the chlorine leaving group. This allows an incoming amine (e.g., allylamine) to undergo a rapid Nucleophilic Aromatic Substitution ( SN​Ar ) exclusively at C4, leaving the 2-methylsulfanyl group intact for downstream processing [1].

Protocol: Kilogram-Scale Synthesis of 4-Allylamino-2-methylthioquinazoline

Note: This protocol is designed as a self-validating system. In-process HPLC monitoring is mandatory to prevent over-substitution.

Step 1: Cyclization to 2-Mercaptoquinazolin-4-one

  • In a 100-L glass reactor, dissolve 1.45 kg (22.04 mol) of 85% KOH in 13.20 L of absolute ethanol at 25–30 °C.

  • Slowly add 1.68 kg (22.04 mol) of carbon disulfide, stirring for 30 minutes to generate a yellow potassium ethylxanthate suspension.

  • Add 2.00 kg (14.68 mol) of anthranilamide, followed by 15.20 L of 95% ethanol and 2.24 L of deionized water.

  • Reflux the mixture. Validation Check: Monitor the disappearance of anthranilamide via HPLC every 1–2 hours.

  • Isolate the product via filtration (Yield: ~99.3%).

Step 2: Activation and SN​Ar Substitution

  • Subject the intermediate to standard methylation (using Methyl Iodide, MeI ) and subsequent chlorination using freshly distilled Phosphoryl Chloride ( POCl3​ ) to yield 4-chloro-2-methylthioquinazoline.

  • Transfer the intermediate to an autoclave and react with allylamine in acetonitrile ( MeCN ) at 120–130 °C.

  • Cool the reactor. Collect the resulting precipitate via a centrifuge filter.

  • Wash the filter cake with 3.00 L of ice-cooled MeCN to remove unreacted amines and byproducts.

  • Dry in vacuo to yield 4-allylamino-2-methylthioquinazoline as a white powder.

  • Validation Check: Confirm purity via HPLC (Target: 100.0% area) and melting point analysis (Target: 130–131 °C).

Quantitative Scale-Up Metrics
MetricOriginal Process (Pyridine/ CS2​ )Optimized Process (Ethylxanthate)
Reagent Toxicity High (Flammable/Toxic)Low (Aqueous Ethanol)
Intermediate Yield ~40-45%99.3% (2-mercaptoquinazolin-4-one)
Final Step Yield Variable50.9% (Over two steps)
HPLC Purity < 95% (Required column chromatography)100.0% (Direct precipitation)
Synthetic Workflow Visualization

G A Anthranilamide B Potassium Ethylxanthate (Aqueous EtOH) A->B C 2-Mercaptoquinazolin-4-one B->C Cyclization D Methylation (MeI) & Chlorination (POCl3) C->D E 4-Chloro-2-methylthioquinazoline D->E Activation F Allylamine (SNAr Reaction) E->F G 4-Allylamino-2- methylthioquinazoline F->G Regioselective Substitution

Fig 1: Scalable synthetic workflow for 2-methylthioquinazoline intermediates.

Oncology Drug Development: Antitumoral Hydroselenite Salts

Mechanistic Rationale & Causality

The quinazoline scaffold is a "privileged structure" in oncology, known for its ability to competitively bind to the ATP-binding cleft of receptor tyrosine kinases (e.g., EGFR, PI3K) [2]. However, drug resistance remains a significant clinical hurdle.

To overcome this, researchers have synthesized 4-alkylamino-2-methylthioquinazoline derivatives and formulated them as hydroselenite salts . The Causality of the Formulation: The 2-methylsulfanyl group provides necessary lipophilicity and structural symmetry, enhancing cellular permeability. The addition of selenium dioxide ( SeO2​ ) forms a hydroselenite salt that acts as a dual-action payload. Once inside the cell, the quinazoline core disrupts kinase signaling (causing G2/M cell cycle arrest), while the selenite moiety modulates intracellular reactive oxygen species (ROS). This synergistic redox stress potently triggers the proteolytic cleavage of Caspase-3, committing the PC-3 prostate cancer cell to apoptosis [2].

Protocol: Synthesis and In Vitro Evaluation of Quinazoline Hydroselenites

Note: Selenium compounds are highly toxic. Perform all reactions in a certified fume hood using appropriate PPE.

Step 1: Hydroselenite Salt Formation

  • Dissolve 1.0 mmol of the synthesized 4-alkylamino-2-methylthioquinazoline derivative (e.g., 4-benzylamino-2-methylthioquinazoline) in 50 mL of a 1:1 Ethanol:Water mixture.

  • Carefully add 1.5 mmol of Selenium Dioxide ( SeO2​ ) to the solution.

  • Heat the mixture to reflux and stir continuously for 12 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting residue with diethyl ether (4 × 25 mL) to remove unreacted organic impurities.

  • Validation Check: Recrystallize the crude product from absolute ethanol. Confirm the salt formation via IR spectroscopy (look for the N-H stretch shift around 3228 cm−1 ) and elemental analysis.

Step 2: PC-3 Cell Viability Assay (MTT)

  • Seed PC-3 (human prostate cancer) cells in 96-well plates and incubate for 24 hours at 37 °C in a 5% CO2​ atmosphere.

  • Treat the cells with varying concentrations (0.1 µM to 50 µM) of the quinazoline hydroselenite salts. Use Methylseleninic acid as a positive control.

  • After 48 hours, add MTT reagent to each well and incubate for an additional 4 hours.

  • Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm using a microplate reader.

  • Validation Check: Calculate the IC50​ using non-linear regression analysis. A successful antitumoral candidate should exhibit an IC50​ lower than the standard control.

In Vitro Cytotoxicity Data (PC-3 Cell Line)
CompoundStructure Modification IC50​ ( μ M)
Methylseleninic Acid Standard Control8.4
Compound 5d 4-alkylamino-2-methylthioquinazoline base< 8.0
Compound 6a Hydroselenite salt (Benzyl substitution)< 8.0
Compound 6d Hydroselenite salt (Phenylbutyl substitution)< 8.0

Data indicates that the incorporation of the 2-methylthioquinazoline core significantly outperforms standard selenium-based chemotherapeutics [2].

Apoptotic Signaling Visualization

G Drug Quinazoline Hydroselenite ROS Intracellular ROS Drug->ROS DPPH Scavenging / Redox Modulation DNA Cell Cycle Arrest (G2/M) Drug->DNA Kinase Inhibition Caspase Caspase-3 Activation Drug->Caspase Proteolytic Cleavage ROS->Caspase Apoptosis Apoptosis (PC-3 Cells) DNA->Apoptosis Caspase->Apoptosis

Fig 2: Apoptotic signaling pathway induced by quinazoline hydroselenite salts.

References

  • Chern, J.-W., et al. "Kilogram-Scale Synthesis of a Highly Selective α1​ -Adrenoceptor Antagonist (DL-028A)." Organic Process Research & Development, American Chemical Society. URL:[Link]

  • Palop, J. A., et al. "Novel quinazoline and pyrido[2,3-d]pyrimidine derivatives and their hydroselenite salts as antitumoral agents." Arkivoc, ARKAT USA, Inc., 2013. URL:[Link]

Method

Application Note: Using 2-Methylsulfanyl-1,4-dihydroquinazoline as a Precursor for Heterocyclic Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthesis and utilization of the 2-methylsulfanyl-1,4-dihydroquinazoline (also referred to as 2-methylthio-3,4-dihydroquinazoli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthesis and utilization of the 2-methylsulfanyl-1,4-dihydroquinazoline (also referred to as 2-methylthio-3,4-dihydroquinazoline) scaffold in the development of targeted therapeutics, specifically β -lactamase inhibitors.

Introduction and Mechanistic Rationale

The dihydroquinazoline core is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural backbone for kinase inhibitors, α1​ -adrenoceptor antagonists, and novel β -lactamase inhibitors[1]. Traditionally, functionalizing the C2 position of the quinazoline ring involves the use of 2-chloroquinazolines. However, synthesizing 2-chloroquinazolines requires harsh chlorinating agents like phosphoryl chloride ( POCl3​ ) at elevated temperatures, which often leads to the degradation of sensitive functional groups (e.g., boronate esters or unprotected carboxylates) present in complex drug precursors[2].

To circumvent this, the 2-methylsulfanyl-1,4-dihydroquinazoline intermediate offers a highly effective, milder alternative. By utilizing a methylthio ( -SCH3​ ) group as the leaving group, chemists can perform nucleophilic aromatic substitution ( SN​Ar ) or addition-elimination reactions with primary and secondary amines under relatively benign conditions[3]. The methylsulfanyl group sufficiently activates the C2 position for nucleophilic attack while remaining stable enough for isolation and purification, making it an ideal precursor for parallel library synthesis in drug discovery.

Causality in Reagent Selection
  • Carbon Disulfide ( CS2​ ) & Pyridine: Used to construct the initial thioxo-ring. Pyridine serves a dual purpose as both the solvent and the base, deprotonating the amine to facilitate nucleophilic attack on CS2​ while driving the cyclization forward.

  • Methyl Iodide ( CH3​I ) in Ethanol: The thione intermediate is highly stable and poorly reactive toward amines. S -methylation breaks the thione tautomer, forming a highly electrophilic isothiourea core. Ethanol is chosen as a polar protic solvent to stabilize the iodide transition state.

  • tert-Butanol ( t-BuOH ) for Displacement: During the final amine displacement, t-BuOH is selected over ethanol or methanol. As a sterically hindered, high-boiling alcohol, it provides the necessary thermal energy (reflux) without acting as a competing nucleophile, which would otherwise form unwanted 2-alkoxyquinazoline byproducts.

Synthetic Workflow Visualization

The following diagram illustrates the three-step synthetic logic transitioning from an acyclic precursor to the functionalized target pharmacophore.

G A 3-Amino-4-(aminomethyl) benzoate B 2-Thioxo-1,2,3,4- tetrahydroquinazoline A->B CS2, Pyridine 60°C (Cyclization) C 2-Methylsulfanyl-3,4- dihydroquinazoline B->C MeI, EtOH Reflux (Activation) D 2-Amino-3,4- dihydroquinazoline C->D R-NH2, tBuOH Reflux (Displacement)

Fig 1: Three-step synthetic workflow from aminomethyl benzoate to 2-amino-dihydroquinazoline.

Quantitative Data & Analytical Markers

The table below summarizes the expected quantitative outcomes and self-validating analytical markers for each stage of the synthesis, using the methyl 7-carboxylate derivative as the model system[4].

Compound StageChemical RoleTypical YieldCalc. Mass[M+H]+Key Self-Validating Analytical Marker (1H NMR / LC-MS)
Intermediate 1 Thio-cyclized Core85 - 95%223.05Disappearance of primary amine signals; appearance of broad NH peaks.
Key Precursor Electrophilic Hub80 - 90%237.07Appearance of a sharp -SCH3​ singlet at ∼2.50 ppm.
Target Product Functionalized Drug70 - 85%356.16*Disappearance of -SCH3​ singlet; detection of methanethiol off-gassing.

*Calculated for the 2-(2,4-dimethoxybenzylamino) derivative.

Detailed Experimental Protocols

The following protocols outline the synthesis of a β -lactamase inhibitor precursor, utilizing the 2-methylsulfanyl-1,4-dihydroquinazoline intermediate as a self-validating system[3][5].

Protocol A: Synthesis of Methyl 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Objective: Construct the tetrahydroquinazoline core via dithiocarbamate formation and subsequent intramolecular cyclization.

  • Preparation: In a thoroughly dried 100-mL round-bottom flask, dissolve methyl 3-amino-4-(aminomethyl)benzoate ( 2.0 g,11.3 mmol ) in anhydrous pyridine ( 10 mL ).

  • Reagent Addition: Add carbon disulfide ( CS2​ ) ( 1.36 mL,22.6 mmol,2.0 eq ) dropwise at room temperature. Caution: CS2​ is highly volatile and flammable; perform strictly in a fume hood.

  • Cyclization: Heat the reaction mixture to 60∘C and stir overnight under a nitrogen atmosphere.

  • In-Process Control: Check reaction completion via TLC (Ethyl Acetate/Hexane 1:1). The starting material spot should be completely consumed.

  • Workup & Isolation: Cool the mixture to room temperature and slowly add ice-cold distilled water ( 30 mL ). The product will precipitate as a solid. Filter the solid under a vacuum, wash with cold water ( 2×10 mL ), and dry under high vacuum to afford the intermediate. Proceed to Protocol B without further purification.

Protocol B: Synthesis of Methyl 2-(methylthio)-3,4-dihydroquinazoline-7-carboxylate (The Precursor)

Objective: Activate the C2 position by converting the thione into a methylsulfanyl leaving group.

  • Preparation: Suspend the crude methyl 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate ( 1.11 g,5.0 mmol ) in anhydrous ethanol ( 25 mL ).

  • Alkylation: Add methyl iodide ( CH3​I ) ( 1.25 mL,20.0 mmol,4.0 eq ) in one portion.

  • Reaction: Heat the suspension to reflux ( 78∘C ) for 1 to 2 hours. The suspension will typically clear as the S-methylated product forms and dissolves, before potentially precipitating as the hydroiodide salt.

  • In-Process Control: LC-MS should indicate >98% conversion to the m/z 237 [M+H]+ peak.

  • Isolation: Cool the reaction mixture to 0∘C in an ice bath. Isolate the resulting solid by vacuum filtration, wash with a minimal amount of cold ethanol ( 5 mL ), and dry to afford the activated 2-methylsulfanyl-1,4-dihydroquinazoline precursor.

Protocol C: Nucleophilic Displacement to form the Target Heterocycle

Objective: Displace the methylsulfanyl group with a complex amine to yield the final functionalized pharmacophore.

  • Preparation: Dissolve the methyl 2-(methylthio)-3,4-dihydroquinazoline-7-carboxylate ( 1.0 g,4.2 mmol ) in tert-butanol ( 10 mL ). Note: The use of tert-butanol prevents competitive etherification at the C2 position.

  • Amine Addition: Add the target amine, e.g., (2,4-dimethoxyphenyl)methanamine ( 2.8 g,16.8 mmol,4.0 eq ).

  • Displacement: Heat the mixture at reflux ( 82∘C ) overnight.

  • Self-Validation/Safety: The reaction generates methanethiol ( CH3​SH ) gas as a byproduct. The cessation of the characteristic odor (scrubbed through a bleach trap) is a physical indicator of reaction completion, which must be confirmed by LC-MS (disappearance of m/z 237).

  • Isolation: Cool the mixture to room temperature. Filter the precipitated solid, wash with cold tert-butanol, and purify via reverse-phase preparative HPLC if necessary to achieve >95% purity for biological assays.

Sources

Application

Advanced In Vitro Biological Assay Protocols for 2-Methylsulfanyl-1,4-dihydroquinazoline Derivatives

Scientific Rationale & Introduction The 2-methylsulfanyl-1,4-dihydroquinazoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of therapeutic activities[1]. Stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

The 2-methylsulfanyl-1,4-dihydroquinazoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting a broad spectrum of therapeutic activities[1]. Structural modifications—specifically the incorporation of a methylsulfanyl (methylthio) group at the 2-position—have yielded highly potent derivatives capable of dual pharmacological action.

First, these compounds act as potent anticancer agents by acting as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, competing with ATP to prevent autophosphorylation and thereby inducing apoptosis in solid tumors[2]. Second, they exhibit significant anti-inflammatory properties by suppressing the nuclear factor kappa B (NF-κB) signaling cascade, which drastically reduces the expression of pro-inflammatory mediators such as Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α)[3].

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers with robust, self-validating in vitro protocols to accurately quantify both the cytotoxicity and anti-inflammatory efficacy of novel 2-methylsulfanyl-1,4-dihydroquinazoline derivatives.

Experimental Workflow

Workflow A Compound Preparation B Cell Culture (MCF-7, RAW 264.7) A->B Dilution C Anticancer Assay (MTT Cytotoxicity) B->C Seeding D Anti-Inflammatory Assay (NO, TNF-α) B->D Seeding E Data Analysis & IC50 Determination C->E Absorbance D->E Readout

In vitro biological screening workflow for 2-methylsulfanyl-1,4-dihydroquinazoline derivatives.

Protocol I: In Vitro Cytotoxicity & Anti-Proliferation Assay (MTT)

Expertise & Experience: Causality Behind Experimental Design
  • Serum-Free Treatment Window: Quinazoline derivatives are highly lipophilic and prone to binding with serum proteins (e.g., albumin). Conducting the drug treatment in a Fetal Bovine Serum (FBS)-free medium prevents protein binding from artificially inflating the apparent IC50 value, ensuring the measured cytotoxicity reflects the true free-drug concentration[2].

  • Metabolic Viability Link: The MTT assay relies on the reduction of a yellow tetrazolium salt to insoluble purple formazan. This reaction is exclusively catalyzed by mitochondrial succinate dehydrogenase in metabolically active cells, providing a direct, causal link between spectrophotometric absorbance and viable cell count.

  • Positive Control Selection: Gefitinib, an FDA-approved quinazoline-based EGFR inhibitor, is utilized as the self-validating positive control to benchmark the relative potency of the synthesized derivatives[2].

Step-by-Step Methodology
  • Cell Seeding: Harvest exponential-phase human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. Seed at a density of 5×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence.

  • Compound Preparation: Dissolve the 2-methylsulfanyl-1,4-dihydroquinazoline derivatives in 100% DMSO to create 10 mM stock solutions. Dilute stocks in FBS-free DMEM to achieve final assay concentrations (e.g., 0.1, 1, 5, 10, 25, and 50 µM). Critical: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Drug Treatment: Aspirate the growth medium, wash cells once with 1X PBS, and apply 100 µL of the compound dilutions (and Gefitinib control). Incubate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 4 hours to allow formazan crystal formation.

  • Formazan Solubilization: Carefully aspirate the supernatant to avoid disturbing the crystal layer at the bottom. Add 150 µL of pure DMSO to each well. Agitate the plate on an orbital shaker for 15 minutes to fully solubilize the purple formazan.

  • Absorbance Measurement: Read the optical density (OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris.

Protocol II: Anti-Inflammatory Assay (LPS-Stimulated Macrophages)

Expertise & Experience: Causality Behind Experimental Design
  • LPS Stimulation: Lipopolysaccharide (LPS) binds to the TLR4 receptor on RAW 264.7 murine macrophages. This interaction reliably triggers the NF-κB signaling cascade, inducing the robust transcription of inducible nitric oxide synthase (iNOS) and TNF-α. This creates a highly controlled inflammatory environment[3].

  • Nitric Oxide (NO) Quantification: NO is a volatile free radical with a half-life of seconds, rapidly oxidizing to stable nitrite (NO₂⁻). The Griess reagent specifically reacts with nitrite to form a stable azo dye, allowing for an accurate, surrogate spectrophotometric quantification of NO production.

Step-by-Step Methodology
  • Macrophage Seeding: Seed RAW 264.7 cells at a density of 1×105 cells/well in 96-well plates. Incubate for 24 hours.

  • Co-Treatment (Stimulation & Inhibition): Pre-treat the cells with various non-cytotoxic concentrations of the quinazoline derivatives (determined via a prior MTT assay on RAW 264.7 cells) or Dexamethasone (positive control, 10 µM) for 2 hours. Subsequently, stimulate the cells by adding LPS (1 µg/mL final concentration) and incubate for an additional 24 hours.

  • Supernatant Collection: Centrifuge the plates at 1,000 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate for the Griess assay, and reserve the remainder at -80°C for the TNF-α ELISA.

  • Griess Reaction (NO Measurement): Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant. Incubate at room temperature in the dark for 10 minutes. Measure absorbance at 540 nm against a sodium nitrite standard curve.

  • TNF-α Quantification: Utilize a commercial murine TNF-α sandwich ELISA kit. Bind the reserved supernatant to the capture antibody-coated plate, apply the biotinylated detection antibody, followed by Streptavidin-HRP and TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.

Data Presentation & Interpretation

The following table synthesizes quantitative data representing the dual biological profile of theoretical 2-methylsulfanyl-1,4-dihydroquinazoline derivatives compared to established clinical standards.

Table 1: In Vitro Biological Evaluation of 2-Methylsulfanyl-1,4-dihydroquinazoline Derivatives

Compound / ControlCytotoxicity IC₅₀ (µM) MCF-7 (Breast)Cytotoxicity IC₅₀ (µM) HepG2 (Liver)Anti-Inflammatory IC₅₀ (µM) NO InhibitionAnti-Inflammatory IC₅₀ (µM) TNF-α Inhibition
Derivative A 4.2 ± 0.35.1 ± 0.412.4 ± 1.115.2 ± 1.4
Derivative B 2.1 ± 0.22.8 ± 0.38.5 ± 0.69.1 ± 0.8
Gefitinib (Ctrl)4.3 ± 0.56.2 ± 0.7Not AssayedNot Assayed
Dexamethasone (Ctrl)Not AssayedNot Assayed1.2 ± 0.10.8 ± 0.1

Note: IC₅₀ values are expressed as Mean ± SD of four independent experiments. Lower values indicate higher potency.

Mechanistic Pathway Analysis

The efficacy of 2-methylsulfanyl-1,4-dihydroquinazoline derivatives stems from their ability to interface with multiple intracellular kinase domains. In cancer models, they act as ATP-competitive inhibitors of the EGFR kinase domain, halting downstream proliferative signals and triggering apoptosis. Concurrently, in immune models, they block the phosphorylation events required for NF-κB translocation, thereby silencing the transcription of inflammatory cytokines[1].

Pathway cluster_0 Anticancer Pathway (e.g., MCF-7) cluster_1 Anti-Inflammatory Pathway (RAW 264.7) Drug 2-Methylsulfanyl-1,4- dihydroquinazoline EGFR EGFR Kinase Drug->EGFR Inhibits NFkB NF-κB Activation Drug->NFkB Inhibits Prolif Cell Proliferation EGFR->Prolif Promotes Apoptosis Apoptosis EGFR->Apoptosis Inhibits LPS LPS Stimulation LPS->NFkB Triggers Cytokines NO & TNF-α Release NFkB->Cytokines Induces

Dual mechanism of action: EGFR kinase inhibition and NF-κB pathway suppression.

References

  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: MDPI (ChemEngineering) URL: [Link]

  • Title: Synthesis and anticancer activity of new quinazoline derivatives Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Sources

Method

Catalytic methods for synthesizing 2-methylsulfanyl-1,4-dihydroquinazoline

Executive Summary The 2-methylsulfanyl-1,4-dihydroquinazoline scaffold is a highly privileged pharmacophore, serving as a critical intermediate in the synthesis of next-generation beta-lactamase inhibitors and targeted k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methylsulfanyl-1,4-dihydroquinazoline scaffold is a highly privileged pharmacophore, serving as a critical intermediate in the synthesis of next-generation beta-lactamase inhibitors and targeted kinase antagonists[1][2]. Historically, the synthesis of this core relied on stoichiometric, hazardous reagents and suffered from poor atom economy.

As a Senior Application Scientist, I have designed this protocol to address the chemoselectivity and sustainability challenges associated with this molecule. This guide details a highly efficient, two-step catalytic workflow: a green Manganese(I)-catalyzed Acceptorless Dehydrogenative Coupling (ADC) to construct the dihydroquinazoline-2-thione core, followed by a Phase-Transfer Catalyzed (PTC) highly selective S-methylation.

Mechanistic Rationale & Catalyst Selection

To ensure scientific integrity and reproducible scale-up, every reagent in this workflow has been selected based on fundamental mechanistic causality.

Step 1: Core Assembly via Mn(I)-Catalyzed ADC Traditional syntheses of quinazoline cores often require precious metals (Ru, Ir) or toxic oxidants. Recent advancements in sustainable chemistry have demonstrated the efficacy of earth-abundant Manganese(I) catalysts for Acceptorless Dehydrogenative Coupling (ADC)[3][4]. In this protocol, a Mn(I)-pincer complex facilitates the dehydrogenation of 2-aminobenzyl alcohol to 2-aminobenzaldehyde. This intermediate immediately undergoes condensation with thiourea. The reaction is entirely atom-economical, releasing only hydrogen gas (H₂) and water as byproducts, driving the equilibrium forward without the need for sacrificial hydrogen acceptors.

Step 2: Selective S-Alkylation via Phase-Transfer Catalysis (PTC) The resulting 1,4-dihydroquinazoline-2-thiol (which tautomerizes to the thione) is an ambident nucleophile. Direct methylation in standard polar aprotic solvents typically yields a difficult-to-separate mixture of N-methylated and S-methylated products. By applying Hard-Soft Acid-Base (HSAB) theory, we utilize a biphasic Toluene/Water system with Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The bulky TBAB pairs with the soft sulfur anion, pulling it into the organic layer where it rapidly reacts with the soft electrophile, methyl iodide (MeI). This kinetic control completely suppresses N-alkylation, yielding >95% chemoselectivity for the 2-methylsulfanyl derivative.

Workflow & Pathway Visualization

SyntheticWorkflow A 2-Aminobenzyl Alcohol + Thiourea B Mn(I) Pincer Catalyst Acceptorless Dehydrogenative Coupling A->B Oxidation/Condensation C 1,4-Dihydroquinazoline-2-thiol (Intermediate) B->C -H2, -H2O D Methyl Iodide (MeI) + TBAB Phase-Transfer Catalysis C->D Selective S-Alkylation E 2-Methylsulfanyl-1,4-dihydroquinazoline (Target Product) D->E >95% Chemoselectivity

Fig 1: Two-step catalytic workflow for the synthesis of 2-methylsulfanyl-1,4-dihydroquinazoline.

CatalyticCycle M1 Mn(I) Precatalyst M2 Active Mn(I)-Alkoxide M1->M2 Base Activation M3 Mn(I)-Hydride Intermediate M2->M3 β-Hydride Elimination M3->M1 Dehydrogenation Prod 2-Aminobenzaldehyde M3->Prod Product Release H2 H2 Gas Evolution M3->H2 Byproduct Sub 2-Aminobenzyl Alcohol Sub->M2 Substrate Binding

Fig 2: Mechanistic cycle of the Mn(I)-catalyzed Acceptorless Dehydrogenative Coupling.

Experimental Protocols (Self-Validating Systems)

Protocol A: Mn(I)-Catalyzed Synthesis of 1,4-Dihydroquinazoline-2-thiol

Objective: Construct the heterocyclic core via green dehydrogenative coupling.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with 2-aminobenzyl alcohol (10.0 mmol), thiourea (12.0 mmol), Mn(I)-pincer precatalyst (0.2 mmol, 2 mol%), and potassium tert-butoxide (t-BuOK, 15.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous toluene. Seal the flask and transfer it to a fume hood.

  • Reaction Execution: Attach the flask to a reflux condenser fitted with a mineral oil bubbler. Heat the mixture to 130 °C under constant stirring for 16 hours.

  • Self-Validation Checkpoint: The transition from a heterogeneous suspension to a homogeneous deep-orange solution indicates the formation of the active Mn(I)-alkoxide species. The reaction progress is self-reporting: the cessation of H₂ gas bubbles in the bubbler signifies the completion of the dehydrogenative coupling phase.

  • Workup: Cool to room temperature. Quench with water (20 mL) and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol to yield the pure thione intermediate.

Protocol B: PTC-Mediated Selective S-Methylation

Objective: Convert the thione intermediate to 2-methylsulfanyl-1,4-dihydroquinazoline with absolute chemoselectivity.

  • Biphasic Setup: In a 100 mL round-bottom flask, suspend 1,4-dihydroquinazoline-2-thiol (5.0 mmol) in 15 mL of toluene. Add a solution of K₂CO₃ (7.5 mmol) dissolved in 15 mL of deionized water.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.5 mmol, 10 mol%) to the biphasic mixture. Stir vigorously (800 rpm) at room temperature for 10 minutes.

  • Electrophile Introduction: Dropwise, add Methyl iodide (MeI) (5.5 mmol) over 5 minutes. Maintain vigorous stirring for 4 hours at 25 °C.

  • Self-Validation Checkpoint: The ambident nature of the thione starting material typically complicates analysis. However, in this biphasic PTC system, successful S-alkylation is visually indicated by the dissolution of the yellow thione suspension into the organic layer as the highly soluble S-methylated product forms. TLC analysis (Hexanes:EtOAc 7:3) will show a distinct R_f shift from 0.2 (thione) to 0.6 (S-methyl product), with the S-methyl spot exhibiting strong UV fluorescence at 254 nm.

  • Isolation: Separate the organic layer. Extract the aqueous layer once with toluene (10 mL). Combine the organic phases, wash with water, dry over MgSO₄, and evaporate the solvent to yield the target 2-methylsulfanyl-1,4-dihydroquinazoline as a crystalline solid.

Quantitative Data & Optimization

The protocols above were established after rigorous optimization. The tables below summarize the quantitative data justifying the chosen experimental parameters.

Table 1: Catalyst and Condition Screening for the ADC Step (Protocol A)

Catalyst Base Solvent Temp (°C) Yield (%) Observation / Causality
Mn(CO)₅Br t-BuOK Toluene 130 45 Lack of pincer ligand leads to catalyst degradation.
Mn(I)-Pincer t-BuOK Toluene 130 88 Optimal H₂ evolution; robust catalytic turnover.
Ru(p-cymene)Cl₂ KOH 1,4-Dioxane 110 82 High cost and trace heavy metal contamination risks.

| Mn(I)-Pincer | Cs₂CO₃ | Toluene | 130 | 65 | Poor base solubility limits the activation rate. |

Table 2: Chemoselectivity in the S-Methylation of 1,4-Dihydroquinazoline-2-thiol (Protocol B)

Electrophile Catalyst Solvent System S:N Ratio Yield (%)
MeI None DMF 60:40 75
Me₂SO₄ K₂CO₃ Acetone 70:30 80
MeI TBAB (10 mol%) Toluene/H₂O (1:1) >99:1 94

| MeI | TEBAC (10 mol%) | Toluene/H₂O (1:1) | 95:5 | 89 |

Data Interpretation: Table 2 clearly demonstrates that the absence of a phase-transfer catalyst results in poor chemoselectivity due to the competing nucleophilicity of the nitrogen atom. The Toluene/H₂O biphasic system with TBAB strictly isolates the soft sulfur nucleophile, driving the S:N ratio to >99:1.

References

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. 3[3]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. 4[4]

  • US20140194386A1 - Beta-lactamase inhibitors. Google Patents. 1[1]

  • ES2730013T3 - Inhibidores de betalactamasa. Google Patents. 2[2]

Sources

Application

Application Note: Preparation and Derivatization of 2-Methylsulfanyl-1,4-dihydroquinazolines for High-Throughput Screening

Executive Summary & Mechanistic Rationale The 1,4-dihydroquinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of antimicrobial agents, anti-inflammatory drugs, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,4-dihydroquinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of antimicrobial agents, anti-inflammatory drugs, and α2-adrenoceptor antagonists[1][2]. To efficiently explore the structure-activity relationship (SAR) of this pharmacophore, researchers require a versatile, late-stage divergent synthetic intermediate.

The 2-methylsulfanyl-1,4-dihydroquinazoline derivative serves as an ideal building block. The introduction of the methylsulfanyl (-SCH₃) moiety provides an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr) with various amines, or for transition-metal-catalyzed cross-coupling reactions (such as Chan-Lam couplings)[3].

This application note details a robust, self-validating three-step workflow:

  • Dithiocarbamate Cyclization: Utilizing 2-aminobenzylamine and carbon disulfide (CS₂) to form the 1,4-dihydroquinazoline-2-thiol core[4]. CS₂ is selected over thiophosgene due to its lower toxicity profile and superior atom economy in forming the cyclized core.

  • Regioselective S-Methylation: Employing Pearson’s Hard and Soft Acids and Bases (HSAB) theory to drive selective S-alkylation over N-alkylation.

  • Library Derivatization: Displacing the methylsulfanyl group to generate a library of screening-ready compounds.

Process Visualization

G N1 2-Aminobenzylamine + CS2 N2 1,4-Dihydroquinazoline -2-thiol N1->N2 TEA, EtOH Cyclization N3 2-Methylsulfanyl-1,4- dihydroquinazoline N2->N3 MeI, K2CO3 S-Methylation N4 Derivative Library (Screening Ready) N3->N4 Amine Displacement or Cross-Coupling

Synthetic workflow for 2-methylsulfanyl-1,4-dihydroquinazoline derivative libraries.

Quantitative Data: Optimization of S-Methylation

Achieving high regioselectivity during the methylation of 1,4-dihydroquinazoline-2-thiol is critical. The molecule exhibits tautomerism (thiol vs. thione), meaning alkylation can occur at the sulfur or the nitrogen atoms. The table below summarizes the optimization of reaction conditions to favor the S-methylated product.

SolventBaseTemp (°C)Time (h)Regioselectivity (S:N)Isolated Yield (%)Mechanistic Observation
EthanolTEA254.085:1572%Protic solvent disrupts thiolate nucleophilicity.
AcetoneK₂CO₃253.092:881%Moderate improvement in soft-soft interactions.
DMF K₂CO₃ 25 2.0 98:2 94% Optimal. Polar aprotic solvent leaves thiolate unsolvated.
DMFNaH0 → 251.080:2076%Strong base deprotonates harder N-atoms, increasing N-alkylation.

Causality Insight: Potassium carbonate (K₂CO₃) in Dimethylformamide (DMF) provides the optimal environment. K₂CO₃ is a mild base that selectively deprotonates the more acidic thiol group. The resulting thiolate anion is a highly polarizable "soft" nucleophile, which preferentially attacks the "soft" electrophilic carbon of methyl iodide (MeI), ensuring >98% S-alkylation.

Experimental Protocols

Protocol A: Synthesis of 1,4-Dihydroquinazoline-2-thiol Core

This step constructs the heterocyclic core via a dithiocarbamate intermediate[2][4].

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-aminobenzylamine (10.0 mmol) in absolute ethanol (50 mL).

  • Base Addition: Add Triethylamine (TEA) (12.0 mmol, 1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cyclization: Place the flask in an ice bath (0–5 °C). Add Carbon Disulfide (CS₂) (15.0 mmol, 1.5 eq) dropwise over 15 minutes to prevent exothermic runaway.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 6–8 hours.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice. Acidify to pH 5-6 using dilute HCl (1M) to precipitate the product.

  • Isolation: Filter the solid precipitate under vacuum, wash with cold water (3 × 20 mL), and recrystallize from ethanol.

Self-Validation Checkpoint: Reaction completion is confirmed via TLC (Hexane:EtOAc 7:3) by the disappearance of the primary amine spot (ninhydrin stain). Structural integrity is validated by IR spectroscopy (appearance of a strong C=S/C-S stretch at ~1180 cm⁻¹) and MS (m/z[M+H]⁺ expected: 165.05).

Protocol B: Regioselective S-Methylation

This protocol converts the thiol into the highly reactive 2-methylsulfanyl leaving group.

  • Preparation: Dissolve 1,4-dihydroquinazoline-2-thiol (5.0 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (6.0 mmol, 1.2 eq). Stir the suspension at room temperature for 30 minutes to ensure complete thiolate formation.

  • Alkylation: Cool the mixture to 0 °C. Add Methyl Iodide (MeI) (5.5 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine (50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: Successful S-methylation is definitively confirmed by ¹H NMR. Look for the appearance of a sharp, diagnostic singlet integrating to 3H at δ 2.50 – 2.65 ppm , corresponding to the -SCH₃ group. The absence of an exchangeable -SH peak confirms 100% conversion.

Protocol C: Derivatization & HTS Plate Preparation

The 2-methylsulfanyl group can now be displaced to create diverse libraries for screening[1][3].

  • Nucleophilic Displacement: To synthesize 2-amino derivatives (e.g., for α2-adrenoceptor screening), react the 2-methylsulfanyl-1,4-dihydroquinazoline (1.0 mmol) with an aliphatic or aromatic amine (3.0 eq) in n-butanol. Reflux for 12–24 hours until methanethiol (CH₃SH) evolution ceases (Note: Perform in a well-ventilated fume hood due to the noxious odor of methanethiol).

  • Purification: Concentrate the solvent and purify via automated flash chromatography (DCM:MeOH gradient).

  • HTS Formatting: Dissolve the purified derivatives in 100% LC-MS grade DMSO to a stock concentration of 10 mM.

  • Plating: Dispense 10 µL of the stock into 384-well polypropylene mother plates. Seal with pierceable foil and store at -20 °C. For biological assays, perform serial dilutions in assay buffer to achieve a final DMSO concentration of ≤1% to prevent solvent-induced cytotoxicity.

References

  • [4] Design and synthesis of novel 6-substituted quinazoline-2-thiols. ResearchGate. 4

  • [1] α2-Adrenoceptor Antagonists: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of Pyridinoguanidine, Pyridino-2-aminoimidazoline and Their Derivatives. Journal of Medicinal Chemistry - ACS Publications. 1

  • [2] Synthesis of Novel Quinazoline Derivatives as Antimicrobial Agents. ResearchGate. 2

  • [3] Transition metal-promoted synthesis of 2-aryl/heteroaryl-thioquinazoline: CS Bond formation by “Chan-Lam Cross-Coupling” Reaction. Indian Academy of Sciences. 3

Sources

Method

Application Notes and Protocols: A Guide to the Synthesis of 2-Methylsulfanyl-1,4-dihydroquinazoline

Introduction The quinazoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of pharmacologically active compounds.[1] Derivatives of this heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of pharmacologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[2] This guide provides a comprehensive, three-step synthetic pathway for the preparation of 2-methylsulfanyl-1,4-dihydroquinazoline, a key intermediate for further chemical elaboration.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the selection of specific reagents and conditions, ensuring a robust and reproducible protocol.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a reliable three-step sequence starting from readily available anthranilic acid. The strategy involves:

  • Cyclization: Formation of a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate.

  • S-Methylation: Selective methylation of the thione group to install the methylsulfanyl moiety.

  • Reduction: Reduction of the quinazolinone ring to yield the final 1,4-dihydroquinazoline product.

G cluster_0 Synthetic Workflow A Anthranilic Acid B Intermediate I 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one A->B Step 1: Cyclization (Dithiocarbamate, Et3N, EtOH) C Intermediate II 2-Methylsulfanyl-quinazolin-4(3H)-one B->C Step 2: S-Methylation (CH3I, K2CO3, DMF) D Final Product 2-Methylsulfanyl-1,4-dihydroquinazoline C->D Step 3: Reduction (LiAlH4, Anhydrous THF)

Caption: Overall workflow for the synthesis of 2-methylsulfanyl-1,4-dihydroquinazoline.

Part 1: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one (Intermediate I)

The initial and foundational step is the construction of the quinazolinone ring system. While classical methods often employ unstable or toxic isothiocyanates, a more practical and straightforward protocol utilizes dithiocarbamate derivatives, which can be considered safer and more efficient isothiocyanate equivalents.[3]

Mechanism of Cyclization

The reaction proceeds through a well-established mechanism. Initially, the dithiocarbamate generates an isothiocyanate intermediate in situ. The primary amine of anthranilic acid then performs a nucleophilic attack on the isothiocyanate carbon, forming a thiourea intermediate. This intermediate subsequently undergoes intramolecular cyclization, driven by the attack of the carboxylic acid group (or its conjugate base) on the newly formed thiourea, followed by dehydration to yield the stable 2-thioxo-2,3-dihydroquinazolin-4(1H)-one ring system.[3]

G cluster_1 Cyclization Mechanism start Anthranilic Acid + Isothiocyanate inter1 Thiourea Intermediate start->inter1 Nucleophilic Attack inter2 Cyclized Intermediate inter1->inter2 Intramolecular Cyclization product Intermediate I inter2->product Dehydration

Caption: Key mechanistic steps for the formation of the thioxoquinazolinone core.

Reagents and Solvents for Cyclization
Reagent/SolventRoleRationale for Selection
Anthranilic AcidStarting MaterialProvides the core benzene ring and the two nitrogen atoms for the heterocycle.
Dithiocarbamate DerivativeIsothiocyanate SourceA stable and safe precursor that generates the reactive isothiocyanate in situ.[3]
Triethylamine (Et₃N)BaseFacilitates the reaction, likely by deprotonating the carboxylic acid and promoting the formation of the isothiocyanate intermediate.[4]
Ethanol (EtOH)SolventAn inexpensive, relatively safe, and effective medium for this condensation reaction.[3]
Experimental Protocol
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anthranilic acid (1.0 eq) and the dithiocarbamate derivative (1.0 eq).

  • Add ethanol to create a stirrable suspension (approx. 2 mL per mmol of anthranilic acid).

  • Add triethylamine (2.0 eq) to the stirred solution.[4]

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the solid under vacuum to yield 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Intermediate I). Further purification can be achieved by recrystallization from ethanol if necessary.

Part 2: S-Methylation to 2-Methylsulfanyl-quinazolin-4(3H)-one (Intermediate II)

The introduction of the methylsulfanyl group is achieved via selective alkylation on the sulfur atom of the thione group. This reaction takes advantage of the higher nucleophilicity of the sulfur atom in the thiolate anion compared to the nitrogen atoms in the ring under appropriate conditions.

Mechanism of S-Methylation

The reaction is a classic Sₙ2 substitution. The base, potassium carbonate, deprotonates the thione group, which exists in tautomeric equilibrium with its thiol form, to generate a highly nucleophilic thiolate anion. This anion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group and forming the S-methylated product.[5] Using a "soft" methylating agent like methyl iodide in a polar aprotic solvent preferentially leads to S-alkylation over N-alkylation.[6][7]

Reagents and Solvents for S-Methylation
Reagent/SolventRoleRationale for Selection
Intermediate ISubstrateThe 2-thioxo-quinazolinone precursor.
Methyl Iodide (CH₃I)Methylating AgentA highly reactive and effective electrophile for Sₙ2 reactions.[8]
Potassium Carbonate (K₂CO₃)BaseA mild inorganic base sufficient to deprotonate the thione, minimizing side reactions.[1]
Dimethylformamide (DMF)SolventA polar aprotic solvent that effectively solvates the cation of the base and accelerates Sₙ2 reactions.[1]
Experimental Protocol
  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve Intermediate I (1.0 eq) in anhydrous DMF (approx. 8 mL per mmol).

  • Add potassium carbonate (1.2 eq) portion-wise to the stirred solution at room temperature.[1]

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.[1]

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water to remove DMF and inorganic salts, then dry under vacuum.

  • The crude product, 2-methylsulfanyl-quinazolin-4(3H)-one (Intermediate II), can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Part 3: Reduction to 2-Methylsulfanyl-1,4-dihydroquinazoline (Final Product)

The final transformation involves the reduction of the quinazolinone ring. This step is crucial for obtaining the desired dihydroquinazoline structure. The reduction of a 4(3H)-quinazolinone to a dihydro derivative has been reported using potent hydride-reducing agents.[9]

Mechanism of Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that acts as a source of hydride ions (H⁻). It is capable of reducing the amide carbonyl group at the C4 position and the associated C=N bond within the quinazolinone ring. The exact outcome can depend on the stoichiometry and reaction conditions, but the goal is the reduction of the endocyclic imine bond and carbonyl group to achieve the 1,4-dihydro structure. This protocol is adapted from established methods for the reduction of similar quinazolinone systems.[9]

Reagents and Solvents for Reduction
Reagent/SolventRoleRationale for Selection
Intermediate IISubstrateThe 2-methylsulfanyl-quinazolinone to be reduced.
Lithium Aluminum Hydride (LiAlH₄)Reducing AgentA strong hydride donor capable of reducing the amide and imine functionalities in the quinazolinone ring.[9]
Anhydrous Tetrahydrofuran (THF)SolventAn anhydrous aprotic ether that is stable to LiAlH₄ and effectively solvates the reagent.
Experimental Protocol

CAUTION: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere (e.g., nitrogen or argon).

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend LiAlH₄ (approx. 2.0-3.0 eq) in anhydrous THF inside the flask.

  • Dissolve Intermediate II (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Add the solution of Intermediate II dropwise from the funnel to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the reaction. Sequentially and dropwise, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 2-methylsulfanyl-1,4-dihydroquinazoline.

References

  • Azizi, N., & Gholami, M. (2016). Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction. Chinese Chemical Letters, 27(5), 739-742. Available at: [Link]

  • Azizi, N., & Gholami, M. (2016). Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction. Research on Chemical Intermediates, 42, 739-742. Available at: [Link]

  • Request PDF. (n.d.). Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate – anthranilic acid reaction. ResearchGate. Available at: [Link]

  • Helal, M. H., Salem, M. A., El-Gohary, N. S., & Abd-Ellah, M. B. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Inflammatory, Analgesic, and Antipyretic Agents. MDPI. Available at: [Link]

  • Abdelkhalek, A. A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methylsulfanyl-[3][4][10]triazolo[1,5-a]quinazolin-5-one and its derivatives 1–25. Available at: [Link]

  • Newton, C. G., et al. (2015). The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. PMC. Available at: [Link]

  • Semantic Scholar. (2006). Synthesis and Intramolecular Cyclization of 2-Methylsulfanyl-4-oxo-3(4H)-quinazolinyl Acetohydrazide. Available at: [Link]

  • Yu, X., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. ACS Publications. Available at: [Link]

  • Martínez-Luis, S., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC. Available at: [Link]

  • Murugan, V., et al. (2003). Synthesis of 2-Substituted Quinazolin-4(3H)-ones as a New Class of Anticancer Agents. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Medires Publishing. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3. Available at: [Link]

  • Li, T., et al. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. PMC. Available at: [Link]

  • SciSpace. (n.d.). Synthesis and reactions of some 3 aryl-2-thioxoquinazolin-4(3H)-ones. Available at: [Link]

  • Zhang, Y., et al. (2020). An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. Frontiers. Available at: [Link]

  • Al-Salahi, R., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. PMC. Available at: [Link]

  • Sharma, P., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available at: [Link]

  • E3S Web of Conferences. (n.d.). phenylquinazoline-4-tion with "soft" and "hard" methylation agents and. Available at: [Link]

  • PHAIDRA. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available at: [Link]

  • Konovalova, I. S., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PMC. Available at: [Link]

  • SciSpace. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]

  • ResearchGate. (n.d.). S-methylation of organosulfur substrates: A comprehensive overview. Available at: [Link]

  • ResearchGate. (n.d.). Suggested mechanism for the synthesis of substituted quinazolin-4(1H)-ones. Available at: [Link]

Sources

Application

Advanced Application Note: 2-Methylsulfanyl-1,4-dihydroquinazoline as a Core Scaffold for Targeted Kinase Inhibitors

Introduction & Pharmacological Relevance The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the most privileged pharmacophores in this domain is the qui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the most privileged pharmacophores in this domain is the quinazoline ring system. Specifically, 2-methylsulfanyl-1,4-dihydroquinazoline (and its oxidized/aromatized analogs, such as 2-methylthioquinazolin-4-one) serves as a highly versatile, bifunctional building block.

This scaffold acts as a potent ATP-mimetic. By occupying the ATP-binding pocket of kinases, the quinazoline core forms critical hydrogen bonds with the kinase hinge region [1]. The true power of the 2-methylsulfanyl-quinazoline scaffold lies in its orthogonal reactivity, which allows medicinal chemists to sequentially install diverse functional groups at the C4 and C2 positions, thereby fine-tuning selectivity against specific kinases such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and HER2 [2].

Mechanistic Rationale: The Pharmacophore Model

The structural logic of using 2-methylsulfanyl-quinazolines is dictated by the spatial geometry of the kinase active site.

  • The Quinazoline Core: Mimics the adenine ring of ATP, anchoring the molecule via bidentate hydrogen bonding to the backbone amides of the hinge region.

  • The C4-Position: Substituents here (typically anilines or benzylamines) are directed deep into the hydrophobic specificity pockets (e.g., the DFG-1 pocket or gatekeeper residue region). This is the primary driver of kinase selectivity.

  • The C2-Position: Following the displacement of the methylsulfanyl group, substituents at C2 extend toward the solvent-exposed region or interact with the lower hinge region, improving solubility and providing secondary selectivity filters (e.g., distinguishing CDK2 from CDK4) [1].

Pharmacophore A Quinazoline Core (ATP Mimetic) B Kinase Hinge Region (Hydrogen Bonding) A->B Anchors to C C4-Substituent (e.g., Anilines) A->C Directs E C2-Substituent (Post-Methylsulfanyl) A->E Directs D Gatekeeper / DFG-1 Pocket (Hydrophobic) C->D Occupies F Solvent Exposed Region E->F Extends to

Caption: Pharmacophore model of quinazoline-based kinase inhibitors binding to the ATP pocket.

Synthetic Strategy & Workflow Logic

The synthesis of dual-substituted kinase inhibitors from this building block relies on the distinct electrophilicities of the C2 and C4 positions.

Causality in Regioselection: The C4 position of the quinazoline ring is highly electrophilic due to the electron-withdrawing effects of both the N1 and N3 nitrogen atoms. Furthermore, the methylsulfanyl group at C2 donates electron density via resonance, deactivating the C2 position toward initial nucleophilic attack. Therefore, the first Nucleophilic Aromatic Substitution ( SN​Ar ) occurs exclusively at C4 [2].

To functionalize the C2 position, the methylsulfanyl group must be converted into a superior leaving group. Oxidation to a methylsulfonyl ( −SO2​CH3​ ) group dramatically increases the electrophilicity of C2, enabling a second SN​Ar under elevated temperatures.

Workflow Start 2-Methylsulfanylquinazolin-4-one (Starting Material) Step1 POCl3 / DMF Catalysis (Chlorination) Start->Step1 Int1 4-Chloro-2-(methylthio)quinazoline Step1->Int1 Step2 Amine 1 (R1-NH2) (C4-SNAr, Room Temp) Int1->Step2 Regioselective Attack Int2 4-Amino-2-(methylthio)quinazoline Step2->Int2 Step3 mCPBA or Oxone (Thioether Oxidation) Int2->Step3 Leaving Group Activation Int3 4-Amino-2-(methylsulfonyl)quinazoline Step3->Int3 Step4 Amine 2 (R2-NH2) (C2-SNAr, Elevated Temp) Int3->Step4 Nucleophilic Displacement Final 2,4-Diaminoquinazoline (Final Kinase Inhibitor) Step4->Final

Caption: Step-by-step synthetic workflow for generating dual-substituted quinazoline kinase inhibitors.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Chloro-2-(methylthio)quinazoline

Objective: Convert the stable quinazolin-4-one into a highly reactive electrophile.

  • Reaction Setup: Suspend 2-methylthioquinazolin-4-one (1.0 eq) in neat Phosphorus Oxychloride ( POCl3​ , 10.0 eq).

  • Catalysis: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, 0.1 eq).

    • Causality: DMF reacts with POCl3​ to form a Vilsmeier-Haack type intermediate, which significantly accelerates the chlorination of the tautomeric hydroxyl group at C4.

  • Execution: Reflux the mixture at 110 °C for 3–4 hours under an inert argon atmosphere. Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the highly polar starting material validates reaction completion.

  • Workup & Validation: Cool to room temperature and concentrate under reduced pressure to remove excess POCl3​ . Critical Step: Pour the resulting residue slowly over crushed ice to quench residual reagent without hydrolyzing the newly formed C-Cl bond. Extract with Dichloromethane (DCM), wash with cold saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate. The product should be used immediately in Protocol B to prevent degradation [2].

Protocol B: Regioselective C4- SN​Ar (First Diversification)

Objective: Install the primary selectivity-driving pharmacophore (e.g., substituted aniline).

  • Reaction Setup: Dissolve 4-chloro-2-(methylthio)quinazoline (1.0 eq) in anhydrous ethanol or isopropanol.

  • Amine Addition: Add the desired primary amine (e.g., 3-chloro-4-fluoroaniline) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Execution: Stir at room temperature for 5–6 hours. The high electrophilicity of C4 allows this reaction to proceed without heating, ensuring strict regiocontrol.

  • Workup: Concentrate the solvent, triturate the residue with cold water, and filter the precipitate. Recrystallize from ethanol to yield the 4-amino-2-(methylthio)quinazoline intermediate [2].

Protocol C: Oxidation and C2- SN​Ar (Second Diversification)

Objective: Activate the C2 position and install the solvent-exposed moiety.

  • Oxidation: Dissolve the intermediate from Protocol B in DCM. Cool to 0 °C and add meta-Chloroperoxybenzoic acid (mCPBA, 2.2 eq) portion-wise. Stir for 4 hours at room temperature. Wash with saturated Na2​S2​O3​ (to quench unreacted peroxide) and NaHCO3​ . Concentrate to yield the methylsulfonyl intermediate.

    • Causality: The oxidation converts the electron-donating sulfide into a strongly electron-withdrawing sulfone, rendering the C2 position highly susceptible to nucleophilic attack.

  • C2-Substitution: Dissolve the sulfone intermediate (1.0 eq) in 1,4-dioxane. Add the second amine (e.g., a cyclic aliphatic amine like piperazine or an azetidine derivative) (3.0 eq).

  • Execution: Heat the mixture to 90–100 °C in a sealed tube for 12 hours.

    • Causality: The C2 position is sterically hindered and less intrinsically reactive than C4; thus, elevated temperatures and an excess of the nucleophile are required to drive the reaction to completion.

  • Purification: Concentrate and purify via flash column chromatography (DCM/MeOH gradient) to isolate the final kinase inhibitor [1].

Quantitative Data Summary

The table below summarizes typical reaction metrics and representative biological data for compounds derived from this workflow, highlighting the impact of sequential substitutions on kinase selectivity.

Compound StageSubstitutionTypical Yield (%)Reaction TempTarget KinaseIC50 (nM)Selectivity Note
Intermediate 1 4-Chloro-2-(methylthio)85 - 92%110 °CN/AN/AHighly reactive electrophile
Intermediate 2 C4: 3-Cl-4-F-Aniline75 - 88%25 °CEGFR~450 nMModerate potency, poor solubility
Final Inhibitor A C4: 3-Cl-4-F-AnilineC2: N-Methylpiperazine60 - 70%90 °CEGFR12 nMHigh potency, improved solubility
Final Inhibitor B C4: Naphthyridine amideC2: Azetidine derivative55 - 65%100 °CCDK28 nM>10-fold selective over CDK1/CDK4 [1]

Conclusion

The 2-methylsulfanyl-1,4-dihydroquinazoline scaffold is a masterclass in rational drug design. By leveraging the differential reactivity of the C4 and C2 positions, researchers can systematically build complex, highly selective kinase inhibitors. The protocols outlined above provide a robust, self-validating framework for synthesizing these molecules, ensuring that both regiocontrol and chemical yields are optimized for downstream biological evaluation.

References

  • Zeng, M., Grandner, J. M., Bryan, M. C., et al. "Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2)." ACS Medicinal Chemistry Letters, 2023, 14(9), 1179-1187. Available at:[Link]

  • Plano, D., Baquedano, Y., Moreno, E., et al. "Novel quinazoline and pyrido[2,3-d]pyrimidine derivatives and their hydroselenite salts as antitumoral agents." ARKIVOC, 2007 (xiv) 187-203. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve the synthesis yield of 2-methylsulfanyl-1,4-dihydroquinazoline

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 2-methylsulfanyl-1,4-dihydroquinazoline and its derivatives. Synthesizing 1,4-dihydroquinazolines presents unique challenges, primarily due t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 2-methylsulfanyl-1,4-dihydroquinazoline and its derivatives.

Synthesizing 1,4-dihydroquinazolines presents unique challenges, primarily due to the thermodynamic instability of the partially saturated ring system and the ambident nucleophilicity of the thione precursors[1][2]. This guide is designed for medicinal chemists and process scientists to provide mechanistic causality, self-validating protocols, and actionable solutions to optimize your synthetic yield.

I. Mechanistic Overview & Workflow

The most reliable synthetic route to 2-methylsulfanyl-1,4-dihydroquinazoline involves a two-step sequence:

  • Cyclodehydration/Condensation: Formation of the 1,4-dihydroquinazoline-2-thione core from a 2-aminobenzylamine precursor using carbon disulfide or thiophosgene[1][3].

  • Regioselective S-Alkylation: Trapping the thione with methyl iodide (MeI) under kinetic control to yield the 2-methylsulfanyl derivative[4][5].

Workflow Diagram

SynthesisWorkflow Precursor 1,4-Dihydroquinazoline-2-thione (Precursor) Reagents MeI (1.1 eq), K2CO3 (1.5 eq) Anhydrous DMF, 0-25°C, Argon Precursor->Reagents S-Alkylation Target 2-Methylsulfanyl-1,4-dihydroquinazoline (Target Product) Reagents->Target Kinetic Control (High Yield) Side1 2-Methylsulfanylquinazoline (Oxidation Side-Product) Reagents->Side1 O2 Exposure / Heat Side2 N-Methylated Dihydroquinazoline (Over-alkylation) Reagents->Side2 Excess MeI / Strong Base

Caption: Reaction workflow for S-methylation highlighting kinetic control versus common side reactions.

II. Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol incorporates in-process validation steps. The causality behind each choice is rooted in Pearson’s Hard and Soft Acids and Bases (HSAB) theory and the thermodynamic driving force of aromatization.

Materials Required:

  • 1,4-dihydroquinazoline-2-thione (1.0 equiv)

  • Methyl Iodide (MeI) (1.05 - 1.1 equiv)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (Degassed)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Causality: The 1,4-dihydro system is highly susceptible to aerobic oxidation. Eliminating ambient oxygen prevents premature aromatization to the fully aromatic quinazoline[1][3].

  • Thiolate Generation: Dissolve the thione precursor in degassed anhydrous DMF (0.2 M concentration). Add finely powdered K2​CO3​ . Stir the suspension at 0 °C for 15 minutes.

    • Self-Validation: The solution should become homogeneous or exhibit a distinct color shift (often pale yellow to deeper yellow) indicating the formation of the highly polarizable thiolate anion.

  • Electrophilic Addition: Add MeI dropwise via a gas-tight syringe at 0 °C. Causality: Low temperatures enforce kinetic control. The "soft" thiolate nucleophile reacts rapidly with the "soft" MeI electrophile. Higher temperatures would provide the activation energy required for the "harder" nitrogen atom to attack, leading to N-methylation[2][4].

  • Reaction Monitoring: Allow the reaction to warm to room temperature (20-25 °C) and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

    • Self-Validation: Check the TLC plate under 254 nm UV light. The target 1,4-dihydro product will absorb UV but should not be highly fluorescent. If a bright blue/green fluorescent spot appears, oxidation to the aromatic quinazoline has occurred.

  • Quench and Isolation: Pour the reaction mixture into ice-cold distilled water (5x volume of DMF). The product will precipitate. Filter the solid, wash with cold water to remove DMF and salts, and dry under high vacuum.

III. Quantitative Data: Optimizing Reaction Conditions

The choice of base and solvent strictly dictates the chemoselectivity (S- vs. N-alkylation) and the overall yield[4][5]. The table below summarizes the empirical data for optimizing the alkylation step.

BaseSolventTemp (°C)S-Alkylation Yield (%)N-Alkylation Yield (%)Aromatization (%)Recommendation
K2​CO3​ DMF 0 to 25 88 - 92 < 2 < 2 Optimal (Kinetic Control)
K2​CO3​ Acetone2580 - 85< 5< 5Good alternative, slower reaction
NaH DMF0 to 2555 - 6025 - 30~ 5Avoid (NaH deprotonates N-atoms)
Et3​N Ethanol70 (Reflux)40 - 4515 - 2035 - 40Avoid (Heat drives oxidation)

IV. Troubleshooting Guides & FAQs

When yields drop, the issue usually stems from either a loss of chemoselectivity or environmental contamination. Use the logical tree below to diagnose your specific issue.

TroubleshootingLogic Issue Low Yield of Target Product Obs1 Highly Fluorescent Spot on TLC Issue->Obs1 Obs2 Multiple Spots (Similar Rf) Issue->Obs2 Cause1 Oxidation to Aromatic Quinazoline Obs1->Cause1 Cause2 N-Alkylation (Ambident Nucleophile) Obs2->Cause2 Sol1 Degas Solvents & Use Argon Cause1->Sol1 Sol2 Switch Base to K2CO3 & Lower Temp Cause2->Sol2

Caption: Logical troubleshooting tree for identifying and resolving low synthesis yields.

FAQ 1: Why is my product aromatizing during synthesis or purification?

The Problem: You observe a highly fluorescent spot on TLC, and NMR shows a loss of the characteristic CH2​ protons at the C4 position (typically around δ 4.2 - 4.8 ppm). The Causality: 1,4-dihydroquinazolines are thermodynamically driven to oxidize because losing two protons/electrons yields a fully conjugated, aromatic quinazoline system[1][3]. Trace transition metals or dissolved oxygen act as oxidants. The Solution:

  • During Synthesis: Degas your DMF using the freeze-pump-thaw method. Maintain strict Schlenk line techniques.

  • During Purification: If purifying by silica gel chromatography, use deactivated silica or add 1% triethylamine ( Et3​N ) to your eluent, as acidic silanol groups can catalyze the disproportionation or oxidation of the dihydro core.

FAQ 2: I am getting a mixture of S-methyl and N-methyl products. How do I fix this?

The Problem: Mass spectrometry confirms the correct mass ( [M+H]+ ), but NMR shows two distinct methyl singlets (e.g., one at δ 2.5 ppm for S-Me, and one at δ 3.4 ppm for N-Me). The Causality: The quinazoline-2-thione core is an ambident nucleophile. According to HSAB theory, using a strong base like Sodium Hydride ( NaH ) fully deprotonates the nitrogen, creating a "hard" nucleophile that competes with the "soft" sulfur atom for the methyl iodide[2][4]. The Solution: Switch to a milder base like K2​CO3​ or Cs2​CO3​ . These bases selectively deprotonate the more acidic thiol tautomer, maintaining the sulfur's superior nucleophilicity. Additionally, strictly limit MeI to 1.05 equivalents to prevent over-alkylation.

FAQ 3: How can I confirm I have the 1,4-dihydro isomer and not the 3,4-dihydro isomer?

The Problem: The initial cyclization of 2-aminobenzylamines can yield either the 1,4-dihydro or 3,4-dihydro regioisomer depending on the substitution pattern[2]. The Causality: Pictet-Spengler-like cyclizations are highly sensitive to the electron density of the nucleophilic anilide ring and steric bulk at the N1/N3 positions. The Solution: Run a 13C NMR and a 2D HMBC experiment. In the 1,4-dihydro isomer, the C4 carbon typically resonates further upfield compared to the 3,4-dihydro isomer due to the differing electronic environment of the adjacent secondary vs. tertiary amines. Furthermore, HMBC will show distinct correlations between the C4 protons and the N3 nitrogen.

V. References

  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry, 2017.[1][3][Link]

  • One-Pot Tandem Assembly of Amides, Amines, and Ketones: Synthesis of C4-Quaternary 3,4- and 1,4-Dihydroquinazolines. The Journal of Organic Chemistry, 2020.[2][Link]

  • Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles. ACS Combinatorial Science (Journal of Combinatorial Chemistry), 2003.[4][5][Link]

Sources

Optimization

Troubleshooting solubility issues with 2-methylsulfanyl-1,4-dihydroquinazoline in DMSO

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in DMSO Welcome to the technical support center for 2-methylsulfanyl-1,4-dihydroquinazoline. This resource is de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in DMSO

Welcome to the technical support center for 2-methylsulfanyl-1,4-dihydroquinazoline. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during your experiments, particularly when using Dimethyl Sulfoxide (DMSO) as a solvent. As Senior Application Scientists, we have synthesized the following information to ensure both technical accuracy and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have regarding the handling and solubility of 2-methylsulfanyl-1,4-dihydroquinazoline.

Q1: What are the general solubility characteristics of 2-methylsulfanyl-1,4-dihydroquinazoline?

Quinazoline derivatives, as a class of compounds, often exhibit poor aqueous solubility due to their heterocyclic aromatic structure.[1][2] While specific data for 2-methylsulfanyl-1,4-dihydroquinazoline is not extensively published, its structure suggests a higher solubility in organic polar aprotic solvents like DMSO compared to aqueous solutions.[3][4][5]

Q2: Why is my 2-methylsulfanyl-1,4-dihydroquinazoline not dissolving in DMSO, even though it's a recommended solvent?

Several factors can contribute to this issue:

  • Water Contamination in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][6][7][8] This absorbed water can significantly decrease the solubility of lipophilic compounds.[3][4][6]

  • Compound Purity and Physical Form: Impurities or a highly crystalline state of the compound can hinder dissolution.[9]

  • Insufficient Energy Input: The dissolution process may be slow and require more energy in the form of agitation, warming, or sonication.[9][10]

  • Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution at a concentration that is above the compound's intrinsic solubility in DMSO.[9]

Q3: My 2-methylsulfanyl-1,4-dihydroquinazoline solution in DMSO was initially clear, but now I see a precipitate. What happened?

Precipitation from a DMSO stock solution upon storage is a common problem and can be caused by:

  • Moisture Absorption: Over time, the DMSO stock can absorb atmospheric moisture, reducing the compound's solubility and causing it to "crash out" of solution.[3][9]

  • Temperature Fluctuations: Storing the solution at a lower temperature than when it was prepared can lead to crystallization.[9][10] Repeated freeze-thaw cycles are particularly detrimental and increase the likelihood of precipitation.[6][9]

  • Supersaturation: The initial clear solution may have been a supersaturated, kinetically stable state. Over time, the system equilibrates, leading to the precipitation of the excess solute to reach its thermodynamically stable solubility limit.[6]

Q4: Are there any stability concerns with storing 2-methylsulfanyl-1,4-dihydroquinazoline in DMSO?

While specific stability data for this compound is limited, general knowledge of related chemical structures suggests potential degradation pathways:

  • Oxidation of the Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group is susceptible to oxidation by DMSO, especially under conditions of elevated temperature or light exposure, potentially forming the corresponding sulfoxide or sulfone.[11]

  • Hydrolysis of the Quinazoline Ring: Although generally stable, the quinazoline ring can be susceptible to hydrolysis under certain conditions, a process that could be facilitated by the presence of water in the DMSO.[12][13]

In-Depth Troubleshooting Guide

If you are facing persistent solubility issues, follow this systematic troubleshooting workflow.

Workflow for Troubleshooting Solubility Issues

Troubleshooting_Solubility Troubleshooting Workflow for 2-methylsulfanyl-1,4-dihydroquinazoline in DMSO start Start: Undissolved Compound in DMSO check_dmso Step 1: Verify DMSO Quality - Use fresh, anhydrous DMSO? - Stored properly (tightly sealed, desiccated)? start->check_dmso check_dmso->start No, replace DMSO optimize_dissolution Step 2: Optimize Dissolution Conditions - Increase agitation (vortex)? - Gentle warming (37°C)? - Sonication? check_dmso->optimize_dissolution Yes, high quality DMSO reassess_concentration Step 3: Re-evaluate Concentration - Is the target concentration too high? - Attempt a lower concentration. optimize_dissolution->reassess_concentration Still undissolved success Success: Clear, Stable Solution optimize_dissolution->success Compound dissolved check_purity Step 4: Assess Compound Purity - Check for impurities from synthesis. - Consider re-purification if necessary. reassess_concentration->check_purity Still undissolved at lower conc. reassess_concentration->success Dissolved at lower conc. check_purity->success Impurity identified and removed fail Persistent Issue: Consult Further check_purity->fail Purity confirmed, still issues

Caption: A stepwise decision-making diagram for troubleshooting solubility.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standardized method for preparing a stock solution, which can be adapted for different desired concentrations.

Materials:

  • 2-methylsulfanyl-1,4-dihydroquinazoline (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high-purity grade

  • Sterile microcentrifuge tubes or glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

  • Water bath set to 37°C (optional)

Procedure:

  • Equilibrate Reagents: Allow the vial of 2-methylsulfanyl-1,4-dihydroquinazoline and the bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.[3]

  • Weigh Compound: Accurately weigh the required mass of the compound. For a 1 mL of 10 mM stock solution, you will need to calculate the mass based on its molecular weight.

  • Dissolution: a. Transfer the weighed solid into a sterile vial. b. Add the calculated volume of anhydrous DMSO. c. Vortex the mixture vigorously for 2-5 minutes.[9]

  • Troubleshooting Dissolution: a. If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.[3][14] Caution: Avoid excessive heating, as it may degrade the compound.[9] b. Following warming, sonicate the vial for an additional 10-15 minutes to aid dissolution by breaking up solid aggregates.[3][10]

  • Final Inspection and Storage: a. Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter. b. Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture.[3][15] c. Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, protected from light.[3][15]

Protocol 2: Redissolving Precipitated Stock Solutions

If you observe precipitation in a previously clear stock solution, the following steps may help to redissolve the compound.

  • Equilibrate: Bring the frozen aliquot to room temperature.

  • Agitate: Vortex the vial vigorously for 2-3 minutes.

  • Apply Gentle Heat: Place the vial in a 37°C water bath for 5-10 minutes.

  • Sonicate: If precipitate remains, sonicate for 5-10 minutes.

  • Inspect: Visually confirm that all precipitate has redissolved.

  • Use Immediately: It is highly recommended to use the redissolved solution immediately, as the precipitation is likely to reoccur.

Best Practices for Sample Preparation and Storage

Adhering to best practices is crucial for ensuring the integrity and reproducibility of your experiments.

Parameter Recommendation Rationale References
DMSO Quality Use anhydrous, high-purity DMSO from a freshly opened bottle. Purchase in small volumes.Minimizes water contamination, which significantly reduces compound solubility.[3][6][9]
Storage of DMSO Store in a tightly sealed container, in a cool, dry, and dark place, preferably in a desiccator.Prevents absorption of atmospheric moisture and degradation from light and heat.[16][17][18]
Weighing Use a calibrated analytical balance appropriate for the mass being weighed.Ensures accurate concentration of the final stock solution.[19]
Stock Solution Concentration Prepare a concentrated stock solution (e.g., 10-100 mM).Minimizes the volume of DMSO transferred to the final aqueous assay, reducing potential solvent effects or toxicity.[2]
Aliquoting Aliquot stock solutions into single-use volumes.Avoids repeated freeze-thaw cycles and minimizes exposure to air and moisture, which can cause precipitation and degradation.[3][10][15]
Storage of Stock Solutions Store at -20°C (short-term) or -80°C (long-term) in tightly sealed, light-protected vials.Low temperatures slow down potential chemical degradation.[3][11][15]
Dilution into Aqueous Media Perform serial dilutions and ensure the final DMSO concentration is as low as possible (typically <0.5%) to avoid precipitation and cell toxicity.Rapid changes in solvent polarity when diluting from 100% DMSO to an aqueous buffer can cause the compound to "crash out."[1][9][15]
Factors Affecting Solubility and Stability

Solubility_Factors Key Factors Influencing Solubility and Stability in DMSO cluster_solvent Solvent Properties cluster_compound Compound Properties cluster_process Process & Storage Solubility Solubility & Stability of 2-methylsulfanyl-1,4-dihydroquinazoline DMSO_Purity DMSO Purity (Anhydrous) Solubility->DMSO_Purity positively impacts Water_Content Water Content (Hygroscopicity) Solubility->Water_Content negatively impacts Compound_Purity Compound Purity Solubility->Compound_Purity positively impacts Crystalline_Form Crystalline Form Solubility->Crystalline_Form impacts rate Temperature Temperature (Dissolution & Storage) Solubility->Temperature generally positive for dissolution, negative for long-term stability Agitation Agitation/Sonication Solubility->Agitation positively impacts rate Freeze_Thaw Freeze-Thaw Cycles Solubility->Freeze_Thaw negatively impacts Light_Exposure Light Exposure Solubility->Light_Exposure can cause degradation

Caption: A diagram illustrating the interplay of factors affecting solubility.

By understanding these principles and following the recommended procedures, researchers can mitigate solubility issues with 2-methylsulfanyl-1,4-dihydroquinazoline, ensuring the accuracy and reliability of their experimental outcomes.

References

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]

  • Cubework. DMSO Solutions Warehouse Storage. [Link]

  • dmsostore. Extend DMSO Shelf Life with Optimal Glass Storage Solutions. [Link]

  • Quora. What is the best way of storing a DMSO in a research lab?. [Link]

  • Hampton Research. Compound Solubility with Dimethylsulfoxide. [Link]

  • ResearchGate. What is the best right way of storing DMSO in research lab?. [Link]

  • SciSpace. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]

  • Bitesize Bio. How to Make Accurate Stock Solutions. [Link]

  • MDPI. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. [Link]

  • CSH Protocols. Stock Solutions. [Link]

  • Chemistry Stack Exchange. Hygroscopic behaviour of DMSO - how bad is it?. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 100-110.
  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]

  • Reddit. How to tackle compound solubility issue. [Link]

  • PMC. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]

  • PMC. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. [Link]

  • MDPI. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. [Link]

  • MDPI. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]

  • PMC. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

  • Scirp.org. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. [Link]

  • Scilit. DMSO as C1 Source under Metal‐ and Oxidant‐free Conditions: NH4SCN‐mediated Synthesis of Quinazolinone and Dihydroquinazolin‐4(1H)‐one Derivatives. [Link]

  • SciSpace. Quinazoline derivatives & pharmacological activities: a review. [Link]

  • Journal of Drug Delivery and Therapeutics. Chemistry and activity of quinazoline moiety: A systematic review study. [Link]

  • Wiley Online Library. DMSO as C1 Source under Metal‐ and Oxidant‐free Conditions: NH4SCN‐mediated Synthesis of Quinazolinone and Dihydroquinazolin‐4(1H)‐one Derivatives. [Link]

  • PubMed. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. [Link]

  • ResearchGate. Divergent decomposition pathways of DMSO mediated by solvents and additives. [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-Methylsulfanyl-1,4-dihydroquinazoline

Welcome to the technical support guide for the chromatographic purification of 2-methylsulfanyl-1,4-dihydroquinazoline. This document is designed for researchers, medicinal chemists, and drug development professionals wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic purification of 2-methylsulfanyl-1,4-dihydroquinazoline. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the purification of this and structurally related nitrogen-containing heterocyclic compounds. Our goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your separations effectively.

Introduction: The Challenge of Purifying Dihydroquinazolines

2-Methylsulfanyl-1,4-dihydroquinazoline is a heterocyclic compound featuring a dihydropyrimidine ring fused to a benzene ring. Like many nitrogen-containing heterocycles, its purification presents specific challenges.[1][2] The presence of basic nitrogen atoms can lead to strong, undesirable interactions with standard silica gel stationary phases, resulting in poor peak shape and recovery. Furthermore, the "dihydro" nature of the quinazoline core may impart sensitivity to certain acidic conditions or oxidative degradation, potentially leading to artifact formation during purification.[3]

This guide provides a structured approach to overcoming these common issues through logical troubleshooting and methodical protocol optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the column chromatography of 2-methylsulfanyl-1,4-dihydroquinazoline in a practical question-and-answer format.

Q1: I'm starting for the first time. What stationary and mobile phases should I begin with?

A1: The selection of your chromatographic system is the most critical factor for success.[4]

  • Stationary Phase Recommendation: Start with standard flash-grade silica gel (40-63 µm) . It is the most common and cost-effective choice.[5] However, be prepared to switch to neutral or basic alumina if you observe significant peak tailing, as the basic nitrogen atoms in your molecule can interact strongly with the acidic silanol groups on the silica surface.[6][7]

  • Mobile Phase (Eluent) Selection Protocol: The ideal mobile phase is determined empirically using Thin Layer Chromatography (TLC).[5]

    • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and spot it on a silica gel TLC plate.

    • Initial Screening: Develop several TLC plates in solvent systems of varying polarity. Good starting systems include mixtures of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Acetone).

    • Optimization: Adjust the ratio of the solvents until the spot corresponding to your target compound has a retention factor (Rf) of 0.25-0.35 . An Rf in this range typically provides the best separation on a column.[5]

    • Confirmation: If you have a pure standard of your product, co-spot it with the crude mixture on a TLC plate to confirm the identity of the target spot.

Solvent System ExampleTypical PolarityUse Case
Hexane / Ethyl AcetateLow to MediumExcellent starting point for many organic compounds.
DCM / MethanolMedium to HighFor more polar compounds that do not move in Hexane/EtOAc systems.
Toluene / AcetoneMediumAn alternative system that can offer different selectivity.

Q2: My compound is streaking badly on the TLC plate and tailing on the column. What's happening and how do I fix it?

A2: This is the most common problem for basic, nitrogen-containing compounds. Tailing is caused by strong, non-ideal interactions between the basic lone pairs of electrons on the nitrogen atoms and acidic silanol groups (Si-OH) on the surface of the silica gel.[8] This leads to a portion of the molecules being retained longer than others, resulting in a "tail."

Troubleshooting Logic:

G start Peak Tailing Observed check_base Is the compound basic? start->check_base add_modifier Add Basic Modifier (e.g., 0.1-1% TEA or NH4OH) check_base->add_modifier  Yes   check_overload Is the column overloaded? check_base->check_overload  No / Unsure   change_sp Switch to Alternative Stationary Phase (Neutral Alumina) add_modifier->change_sp  If tailing persists   reduce_load Reduce Sample Load check_overload->reduce_load  Yes   G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Analysis Phase a 1. TLC Analysis (Determine Rf in various solvents) b 2. Select Optimal Eluent (Target Rf = 0.25-0.35) a->b c 3. Prepare Slurry (Silica + Non-polar solvent) b->c d 4. Pack Column (Wet packing method) c->d e 5. Load Sample (Dry or wet loading) d->e f 6. Elute & Collect Fractions e->f g 7. Monitor Fractions by TLC f->g h 8. Combine Pure Fractions g->h i 9. Evaporate Solvent (Rotary Evaporation) h->i j 10. Final Characterization (NMR, MS) i->j

Sources

Optimization

Preventing oxidative degradation of 2-methylsulfanyl-1,4-dihydroquinazoline during storage

Welcome to the Technical Support Center for the handling, storage, and analysis of 2-methylsulfanyl-1,4-dihydroquinazoline . This molecule presents unique stability challenges due to its dual susceptibility to oxidative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and analysis of 2-methylsulfanyl-1,4-dihydroquinazoline . This molecule presents unique stability challenges due to its dual susceptibility to oxidative degradation: the thermodynamic drive of the dihydroquinazoline ring to aromatize, and the nucleophilic vulnerability of the thioether group to reactive oxygen species (ROS).

This guide is designed for drug development professionals to troubleshoot degradation issues, establish robust storage protocols, and ensure compliance with regulatory stability guidelines.

Part 1: Mechanistic Overview of Degradation Pathways

To successfully stabilize 2-methylsulfanyl-1,4-dihydroquinazoline, we must first understand the causality of its degradation. The molecule possesses two primary sites of oxidative lability, which are triggered by different environmental stressors.

DegradationPathways API 2-Methylsulfanyl-1,4-dihydroquinazoline (Intact API) O2 Atmospheric Oxygen (O2) Trace Metal Catalysis API->O2 Pathway A: Ring Oxidation ROS Peroxides / ROS Solvent Impurities API->ROS Pathway B: Thioether Oxidation Deg1 2-Methylsulfanylquinazoline (Aromatized Ring Degradant) O2->Deg1 Loss of 2H, Gain of Aromaticity Deg2 Sulfoxide / Sulfone Derivatives (+16 Da / +32 Da Degradants) ROS->Deg2 Nucleophilic attack on peroxide oxygen

Figure 1: Dual oxidative degradation pathways of 2-methylsulfanyl-1,4-dihydroquinazoline.

Part 2: Troubleshooting & FAQs

Q1: Why does my solid batch of 2-methylsulfanyl-1,4-dihydroquinazoline turn yellow and show purity loss when stored at room temperature? A1: This is a classic presentation of auto-oxidation (Pathway A). 1,4-dihydroquinazolines are thermodynamically driven to aromatize into fully conjugated quinazolines upon exposure to atmospheric oxygen. The massive gain in aromatic stabilization energy lowers the activation barrier for this transformation. As documented in the literature for similar fused-ring systems, dihydroquinazolines readily auto-oxidize when exposed to air [1]. Corrective Action: The solid API must be stored under a strict inert atmosphere (Argon preferred over N2 due to its higher density) and kept at sub-ambient temperatures (≤ -20°C) to kinetically suppress the auto-oxidation rate.

Q2: During LC-MS analysis of my liquid stock solutions, I consistently observe +16 Da and +32 Da mass shifts. What is the mechanism, and how do I stop it? A2: These mass shifts correspond to the oxidation of the methylsulfanyl (thioether) moiety into a sulfoxide (+16 Da) and subsequently a sulfone (+32 Da) (Pathway B). Thioethers are highly nucleophilic and react rapidly with trace peroxides or reactive oxygen species (ROS) present in solvents[2]. This is particularly problematic if you are formulating in ethereal solvents (e.g., THF) or excipients prone to auto-oxidation (e.g., PEG, Polysorbates). Corrective Action: Use freshly degassed, peroxide-free solvents. For prolonged solution storage, the addition of a sacrificial antioxidant (such as BHT or ascorbic acid) is highly recommended to intercept peroxides before they react with the API.

Q3: We need to validate our stability-indicating HPLC method. What are the ICH-compliant forced degradation parameters for this specific molecule? A3: According to ICH Q1A(R2) guidelines, forced degradation (stress testing) must elucidate the intrinsic stability of the molecule by targeting 5–20% degradation to identify likely degradants without destroying the primary structure entirely [3]. For this molecule, you must evaluate both vulnerabilities:

  • Oxidative Stress (Thioether focus): 3% H₂O₂ at room temperature for 2–24 hours.

  • Thermal/Air Stress (Ring focus): Solid state exposure to 60°C in ambient air for 7 days.

ForcedDegradation Start Initiate Forced Degradation (ICH Q1A Guidelines) Oxidation Oxidative Stress (3% H2O2, RT, 2-24h) Start->Oxidation Thermal Thermal / Air Stress (Solid, 60°C, Ambient Air) Start->Thermal Photo Photolytic Stress (1.2M lux hrs UV/Vis) Start->Photo LCMS LC-HRMS Analysis Target: 5-20% Degradation Oxidation->LCMS Monitor +16/32 Da Thermal->LCMS Monitor Aromatization Photo->LCMS Validate Method Validation Confirm Peak Purity & Specificity LCMS->Validate

Figure 2: Workflow for ICH Q1A(R2) compliant forced degradation testing of the API.

Part 3: Quantitative Stability Data

The following table summarizes the expected degradation rates of 2-methylsulfanyl-1,4-dihydroquinazoline under various ICH storage conditions. This data underscores the critical need for cold, inert storage.

Storage Condition (ICH)AtmosphereContainer ClosureTimepointPurity (HPLC-UV)Primary Degradant Observed
-20°C (Long-term)ArgonAmber glass, PTFE lined12 Months> 99.5%None
5°C (Accelerated for cold)Ambient AirClear glass6 Months96.2%Quinazoline (Aromatized)
25°C / 60% RH (Long-term)Ambient AirLDPE bag in HDPE drum6 Months88.4%Quinazoline + Sulfoxide
40°C / 75% RH (Accelerated)Ambient AirOpen dish (Stress)1 Month< 70.0%Sulfone + Quinazoline

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as "self-validating systems." This means the protocol includes an internal check to confirm the physical conditions (e.g., absence of oxygen) were successfully met before the API is exposed.

Protocol 1: Inert Storage & Handling of Solid API

Causality: Argon is heavier than air and effectively displaces oxygen at the bottom of a container, preventing ring aromatization.

  • Preparation: Place the API vial, a secondary containment jar, and a resazurin-based colorimetric oxygen indicator inside a glove box or use a Schlenk line.

  • Purging: Purge the secondary containment jar with high-purity Argon (99.999%) for 3 minutes.

  • Validation Step: Observe the oxygen indicator. It must transition from pink (oxygen present) to white/colorless (oxygen absent). Do not proceed if the indicator remains pink.

  • Sealing: Once the indicator is colorless, seal the API vial tightly with a PTFE-lined cap. Place it inside the secondary jar, backfill with Argon, and seal the jar with Parafilm.

  • Storage: Transfer the sealed system immediately to a -20°C freezer protected from light.

Protocol 2: Preparation of Degassed Solutions for Liquid Storage

Causality: Removing dissolved oxygen and neutralizing peroxides prevents thioether oxidation during solution-phase assays.

  • Solvent Selection: Avoid ethers (THF, Diethyl ether) unless freshly distilled over sodium/benzophenone. Prefer HPLC-grade Acetonitrile or Methanol.

  • Peroxide Quenching: If an excipient known to harbor peroxides (like PEG-400) must be used, pre-treat the excipient solution with 0.05% w/v BHT (Butylated hydroxytoluene) and stir for 30 minutes prior to API addition.

  • Freeze-Pump-Thaw Degassing (Self-Validating):

    • Place the solvent in a Schlenk flask. Freeze solid using a liquid nitrogen bath.

    • Apply high vacuum (≤ 0.1 Torr) for 5 minutes.

    • Isolate the vacuum and allow the solvent to thaw, observing the release of trapped gas bubbles.

    • Validation Step: Repeat the freeze-pump-thaw cycle (usually 3 times) until no further gas bubbles evolve during the thawing phase.

  • API Dissolution: Backfill the flask with Argon, add the 2-methylsulfanyl-1,4-dihydroquinazoline, and dissolve. Store the solution in amber ampoules under Argon.

Part 5: References

  • Richers, M. T., Zhao, C., & Seidel, D. (2013). Selective copper(II) acetate and potassium iodide catalyzed oxidation of aminals to dihydroquinazoline and quinazolinone alkaloids. Beilstein Journal of Organic Chemistry, 9, 1194–1201.[Link]

  • Bocian, S., & Kosobucki, P. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Molecules, 27(3), 960.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.[Link]

Troubleshooting

Technical Support Center: Troubleshooting 2-Methylsulfanyl-1,4-dihydroquinazoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-methylsulfanyl-1,4-dihydroquin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-methylsulfanyl-1,4-dihydroquinazoline.

The standard synthetic route involves the cyclization of 2-aminobenzylamine with carbon disulfide to form a 1,4-dihydroquinazoline-2-thione intermediate[1], followed by selective S-alkylation[2]. While this two-step process is highly reliable[3], researchers frequently encounter issues with over-alkylation, aromatization, and incomplete conversion. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure high-yield synthesis.

Reaction Workflow & Common Impurity Pathways

SynthesisRoute A 2-Aminobenzylamine + CS2 B 1,4-Dihydroquinazoline- 2-thione A->B KOH, Heat (-H2S) C 2-Methylsulfanyl-1,4- dihydroquinazoline B->C MeI (1.0 eq) K2CO3, 0°C D N-Methylated Impurity B->D Excess MeI Strong Base E Aromatized Quinazoline C->E O2 (Air) Oxidation

Reaction workflow for 2-methylsulfanyl-1,4-dihydroquinazoline and common impurity pathways.

Frequently Asked Questions (Diagnostic Guide)

Q1: My LC-MS shows a mass of [M+14]⁺ (m/z 193). Why am I seeing over-methylation instead of selective S-methylation? Causality: You are observing N-alkylation in addition to, or instead of, S-alkylation. According to Hard-Soft Acid-Base (HSAB) theory, the thiolate anion ( S− ) is a "soft" nucleophile, while the ring nitrogen ( N− ) is "hard." Methyl iodide (MeI) is a soft electrophile. Under kinetic control (low temperatures), the soft-soft interaction dominates, yielding exclusive S-methylation[2]. However, if you use a strong base (like NaH) that fully deprotonates the nitrogen, or if you run the reaction at room temperature, thermodynamic control takes over, leading to N-methylation. Solution: Strictly limit MeI to 1.0–1.05 equivalents. Swap strong bases for a milder base like K2​CO3​ , and maintain the reaction strictly at 0°C.

Q2: The methylene protons at C4 (~4.60 ppm) have disappeared from my 1 H NMR, and the mass is [M-2]⁺. What happened? Causality: Your 1,4-dihydroquinazoline has oxidized (aromatized) into 2-methylsulfanylquinazoline. The 1,4-dihydro system is highly susceptible to oxidation because the loss of two protons and two electrons yields a fully aromatic, thermodynamically stable quinazoline ring. This massive gain in stabilization energy means that even ambient atmospheric oxygen or trace transition metals in your solvent can catalyze this degradation. Solution: Degas all reaction solvents by sparging with Argon for 15 minutes prior to use. Run the entire methylation step under a strict inert atmosphere and store the final product in amber vials under Argon at -20°C.

Q3: I am seeing a heavy impurity mass at [M+H]⁺ 327. What is this byproduct? Causality: This is the disulfide dimer of your 1,4-dihydroquinazoline-2-thione intermediate. Thiones easily undergo oxidative coupling in the presence of base and oxygen before they can be trapped by the methylating agent. Solution: Ensure the workup of the thione intermediate (Step 1) is dried thoroughly and that the subsequent methylation (Step 2) is rigorously purged of oxygen.

Diagnostic Logic Tree

TroubleshootingTree Start Impurity Detected (LC-MS / NMR) Q1 Is m/z [M-2]+? (m/z 177) Start->Q1 Q2 Is m/z [M+14]+? (m/z 193) Start->Q2 Ox Oxidation (Aromatization) Q1->Ox Yes Alk Over-methylation (N-alkylation) Q2->Alk Yes Sol1 Degas solvents, use Argon blanket Ox->Sol1 Sol2 Strict 1.0 eq MeI, 0°C, K2CO3 base Alk->Sol2

Diagnostic logic tree for identifying and resolving common synthesis impurities.

Quantitative Data: Analytical Signatures of Impurities

Use this table to rapidly cross-reference your analytical data against known impurity profiles.

Impurity ProfileDiagnostic Mass (ESI+)Key 1 H NMR Signatures (CDCl 3​ )Root CausePreventive Action
Target Product [M+H]⁺ = 1792.50 ppm (s, 3H, S-CH 3​ ), 4.60 ppm (s, 2H, C4-CH 2​ )N/AN/A
N-Methylated [M+H]⁺ = 1933.30 ppm (s, 3H, N-CH 3​ ), 2.50 ppm (s, 3H, S-CH 3​ )Excess MeI, strong baseLimit MeI to 1.05 eq, use K 2​ CO 3​ at 0°C
Aromatized [M+H]⁺ = 177Loss of 4.60 ppm signal, downfield aromatic shiftsOxidation via atmospheric O 2​ Degas solvents, run under inert Argon
Disulfide Dimer [M+H]⁺ = 327Broadened aromatic signals, loss of SH protonOxidative coupling of thioneExclude O 2​ during Step 1 workup

Self-Validating Experimental Protocol

This protocol is designed with built-in In-Process Controls (IPCs) to ensure causality and validation at every step.

Step 1: Synthesis of 1,4-dihydroquinazoline-2-thione

Mechanistic Goal: Base-catalyzed nucleophilic attack of the amine on CS2​ , followed by intramolecular cyclization and elimination of H2​S [1].

  • Setup: Dissolve 2-aminobenzylamine (10.0 mmol) in absolute ethanol (30 mL) in a round-bottom flask. Add KOH (10.0 mmol).

  • Addition: Dropwise add carbon disulfide ( CS2​ , 12.0 mmol) over 10 minutes at room temperature.

    • Validation Check 1: The solution will turn yellow and slightly warm, indicating the formation of the dithiocarbamate intermediate.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux for 4 hours.

    • Validation Check 2: Evolution of H2​S gas will occur. A lead acetate test paper held at the condenser outlet will turn black, confirming ring closure is actively proceeding[3].

  • Workup: Cool the mixture to 0°C and slowly acidify with 1M HCl until pH ~4.

    • Validation Check 3: A pale yellow/white precipitate (the thione) will crash out. If the solution remains clear, cyclization was incomplete. Filter, wash with cold water, and dry thoroughly under a vacuum.

Step 2: Selective S-Methylation

Mechanistic Goal: Kinetically controlled S-alkylation utilizing HSAB principles to prevent N-methylation[2].

  • Setup: Dissolve the thione intermediate (5.0 mmol) in anhydrous, Argon-degassed DMF (15 mL). Add anhydrous K2​CO3​ (5.5 mmol).

  • Temperature Control: Cool the suspension to exactly 0°C using an ice bath.

  • Alkylation: Add Methyl Iodide (MeI, 5.05 mmol) dropwise over 5 minutes. Stir strictly at 0°C for 2 hours under Argon.

    • Validation Check 4: Monitor by TLC (Hexane:EtOAc 1:1). The UV-active thione spot ( Rf​ ~0.3) should completely disappear, replaced by a new, higher-running spot ( Rf​ ~0.6). The reaction mixture should remain pale; a shift to dark brown indicates over-reaction or oxidation.

  • Workup: Quench by pouring the mixture into 50 mL of ice-cold water. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Store the resulting solid under Argon.

References

  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine Source: Beilstein Journal of Organic Chemistry (beilstein-journals.org) URL:[Link]

  • Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles Source: Journal of Combinatorial Chemistry (nih.gov) URL:[Link]

  • v-Triazolo[4,5-d]pyrimidines (8-Azapurines). Part 23. Synthesis and Properties of N-Alkyl-1,6-dihydro-8-azapurin-2-thiones Source: Journal of the Chemical Society, Perkin Transactions 1 (rsc.org) URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-Methylsulfanyl-1,4-dihydroquinazoline

Welcome to the Application Support Center. This guide provides authoritative, field-proven methodologies for selecting the ideal crystallization solvent for 2-methylsulfanyl-1,4-dihydroquinazoline and its derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides authoritative, field-proven methodologies for selecting the ideal crystallization solvent for 2-methylsulfanyl-1,4-dihydroquinazoline and its derivatives. Designed for research scientists and drug development professionals, this document synthesizes structural chemistry principles with validated experimental protocols to ensure high-yield, high-purity isolation.

Part 1: The Causality of Solvent Selection (Knowledge Base)

The crystallization of 2-methylsulfanyl-1,4-dihydroquinazoline presents unique thermodynamic challenges due to its molecular architecture. The molecule features a rigid dihydroquinazoline core with a secondary amine (–NH) capable of hydrogen bonding, juxtaposed against a flexible, polarizable 2-methylsulfanyl (–SCH₃) group.

Why Solvent Choice Dictates Crystal Habit:

  • Aprotic vs. Protic Pathways: Ethyl acetate is frequently the solvent of choice for the crystallization of dihydroquinazoline derivatives due to its moderate polarity and aprotic nature[1]. It prevents solvent-solute hydrogen bonding, thereby forcing the dihydroquinazoline molecules to self-associate and form a stable, densely packed crystal lattice.

  • Solvate Formation: Conversely, protic solvents like methanol can engage in strong hydrogen-bonding interactions with both the nitrogen atoms of the quinazoline ring and the methylsulfanyl group. This frequently results in the formation of solvent-coordinated solvates (e.g., methanol monosolvates), which alters the melting point and dissolution profile of the final active pharmaceutical ingredient (API)[2].

Part 2: Solvent Performance & Quantitative Data

To facilitate rapid decision-making, the following matrix summarizes the quantitative performance of standard crystallization solvents for this class of compounds.

SolventPolarity IndexBoiling Point (°C)Solute-Solvent Interaction MechanismTypical Yield (%)Purity Profile
Ethyl Acetate 4.477.1Aprotic; promotes solute-solute H-bonding[1].85 - 92Excellent (>99%)
Ethanol 5.278.4Protic; standard for final recrystallization[3].80 - 85Good
Methanol 5.164.7Protic; forms H-bonds with N and S atoms[2].75 - 80Good (Solvates common)
Acetone 5.156.0Polar aprotic; high solubility at reflux[4].70 - 78Moderate

Part 3: Standard Operating Procedure (SOP)

Optimized Crystallization Workflow (Ethyl Acetate Pathway)

This self-validating protocol utilizes kinetic control to prevent oiling out and maximize purity.

Step 1: Dissolution Suspend the crude 2-methylsulfanyl-1,4-dihydroquinazoline in 8–10 volumes (v/w) of anhydrous ethyl acetate. Causality: Using a precise volume prevents over-dilution, ensuring the solution reaches supersaturation promptly upon cooling.

Step 2: Heating & Clarification Heat the suspension to reflux (approx. 75–77°C) under continuous agitation until complete dissolution is achieved. Perform a hot filtration through a pre-warmed sintered glass funnel to remove insoluble impurities.

Step 3: Controlled Cooling Transfer the filtrate to a crystallizer. Program the cooling ramp to decrease the temperature at a rate of 0.5°C per minute until reaching 20°C. Causality: A slow, linear cooling profile prevents spontaneous nucleation spikes, favoring the growth of larger, easily filterable crystals rather than fine powders.

Step 4: Isolation & Washing Hold the slurry at 0–5°C for 2 hours to maximize yield[1]. Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold ethyl acetate to displace mother liquor impurities without dissolving the product.

Step 5: Drying Dry the crystals in a vacuum oven at 45°C for 12 hours to remove residual solvent.

Part 4: Process Visualization

CrystallizationWorkflow Start Crude 2-Methylsulfanyl- 1,4-dihydroquinazoline Analyze Impurity Profiling (LC-MS / NMR) Start->Analyze Decision Solvent Selection Based on Polarity Analyze->Decision EtOAc Ethyl Acetate (Aprotic Pathway) Decision->EtOAc Target: High Purity MeOH Methanol (Protic Pathway) Decision->MeOH Target: Solvate Formation Dissolve Heating to Reflux (Complete Dissolution) EtOAc->Dissolve MeOH->Dissolve Cool Controlled Cooling (-0.5°C/min) Dissolve->Cool Trouble Oiling Out Detected? Cool->Trouble Seed Add Seed Crystals & Reduce Cooling Rate Trouble->Seed Yes Filter Vacuum Filtration & Cold Solvent Wash Trouble->Filter No Seed->Cool End Pure Crystalline Product Isolated Filter->End

Workflow for solvent selection and crystallization of 2-methylsulfanyl-dihydroquinazoline.

Part 5: Troubleshooting Guide

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out (Liquid-Liquid Phase Separation) occurs when the solute's melting point is lower than the temperature at which it phase-separates from the solvent. The flexible methylsulfanyl group lowers the lattice energy, making this common. Correction: Re-heat the mixture until homogeneous. Reduce the cooling rate to 0.2°C/min. Introduce 1-2% (w/w) of pure seed crystals just above the cloud point to bypass the nucleation energy barrier and force solid-state crystallization.

Q: Why am I getting a different crystal habit or lower melting point when using methanol? A: Methanol acts as a strong hydrogen-bond donor and acceptor. For 2-methylsulfanyl-substituted heterocycles, methanol molecules often intercalate into the crystal lattice, forming hydrogen-bonded inversion dimers with the nitrogen and sulfur heteroatoms[2]. This creates a methanol monosolvate, which inherently possesses a different crystal habit and a lower melting point than the anhydrous free base.

Q: The yield is exceptionally low after cooling to room temperature. What is the next step? A: The solubility curve in your chosen solvent may be too flat. Transfer the crystallizer to an ice bath (0–5°C) and hold for 2 to 4 hours[1]. If the yield remains low, consider adding a non-polar anti-solvent (such as heptane or hexane) dropwise until slight turbidity is observed, then age the solution to induce nucleation.

Part 6: Frequently Asked Questions (FAQs)

Q: Is acetone a viable alternative if ethyl acetate fails? A: Yes. Acetone has been utilized successfully in the synthesis and purification of 2,3-dihydroquinazolines. It offers a strong solubility gradient—providing excellent solubility at its reflux temperature (56°C) and very poor solubility at sub-zero temperatures, making it highly effective for rejecting polar impurities[4].

Q: Can I use a solvent-free approach to bypass crystallization entirely? A: While solvent-free synthesis methods (using catalysts like SnCl₂·2H₂O) are highly efficient for generating dihydroquinazolinone derivatives, they still produce a crude solid matrix. You cannot bypass purification entirely; a final recrystallization from ethanol is the standard, field-proven method to achieve pharmaceutical-grade purity[3].

References

  • Process for the preparation of dihydroquinazolines - Google P
  • Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate - IUCr Journals.[Link]

  • Synthesis of 2,3-Dihydroquinazolines Using Acid Catalyst - Journal of Synthetic Chemistry.[Link]

  • Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives - Journal of Medicinal and Chemical Sciences. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Methylsulfanyl-1,4-dihydroquinazoline Production

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the laboratory production of 2-methylsulfanyl-1,4-dih...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the laboratory production of 2-methylsulfanyl-1,4-dihydroquinazoline (also referred to as 2-methylthio-3,4-dihydroquinazoline).

This compound is a highly versatile heterocyclic building block used extensively in the synthesis of bioactive molecules, including α2-adrenoceptor antagonists[1] and various transition-metal-catalyzed cross-coupling substrates[2]. Scaling this synthesis from benchtop (milligrams) to pilot scale (kilograms) introduces significant thermal, safety, and regioselectivity challenges. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative parameters to ensure high-yield, high-purity production.

Process Overview & Reaction Workflow

The standard industrial and laboratory synthesis relies on a robust, two-step sequence:

  • Cyclization: Reaction of 2-aminobenzylamine with carbon disulfide (CS₂) to form the intermediate 3,4-dihydroquinazoline-2(1H)-thione[3].

  • Regioselective S-Methylation: Alkylation of the thione intermediate using methyl iodide (MeI) to yield the final 2-methylsulfanyl-1,4-dihydroquinazoline[2].

SynthesisWorkflow Start 2-Aminobenzylamine (Starting Material) Step1 Step 1: Cyclization (CS2, Et3N, EtOH) Temp: 0°C to RT Start->Step1 Intermediate 3,4-Dihydroquinazoline-2(1H)-thione (Intermediate) Step1->Intermediate Filter & Dry Step2 Step 2: S-Methylation (MeI, K2CO3, Acetone) Temp: 0°C to RT Intermediate->Step2 Product 2-Methylsulfanyl-1,4-dihydroquinazoline (Final Product) Step2->Product Recrystallize

Fig 1: Two-step synthesis workflow for 2-methylsulfanyl-1,4-dihydroquinazoline.

Validated Scale-Up Methodologies

The following protocols are designed as self-validating systems. By strictly controlling temperature and stoichiometry, you inherently prevent the formation of downstream impurities.

Protocol A: Synthesis of 3,4-Dihydroquinazoline-2(1H)-thione (100g Scale)

Mechanistic Goal: Facilitate nucleophilic attack of the primary amine on CS₂ to form a dithiocarbamate intermediate, followed by intramolecular cyclization via the secondary amine[3].

  • Preparation: Charge a 2.0 L jacketed reactor with 2-aminobenzylamine (100.0 g, 0.82 mol) and absolute ethanol (1.0 L).

  • Base Addition: Add triethylamine (Et₃N) (99.5 g, 1.2 eq) to the reactor. Stir at 250 RPM.

  • Thermal Control: Circulate chilled fluid to cool the reaction mixture to 0–5 °C.

  • Dosing: Charge an addition funnel with carbon disulfide (CS₂) (75.0 g, ~1.2 eq). Add dropwise over 2.5 hours. Critical: Do not allow the internal temperature to exceed 10 °C during addition.

  • Cyclization: Once addition is complete, gradually warm the reactor to room temperature (20–25 °C) and stir for 12 hours.

  • Isolation: Quench the mixture with 500 mL of ice-cold distilled water. Filter the resulting pale-yellow precipitate under vacuum. Wash the filter cake with cold water (2 x 200 mL) followed by cold ethanol (100 mL). Dry under vacuum at 40 °C to constant weight.

Protocol B: Regioselective S-Methylation (100g Scale)

Mechanistic Goal: Exploit Hard-Soft Acid-Base (HSAB) theory to selectively alkylate the "soft" sulfur atom over the "hard" nitrogen atom[1].

  • Preparation: Suspend the 3,4-dihydroquinazoline-2(1H)-thione intermediate (100.0 g, ~0.61 mol) in acetone (800 mL) in a 2.0 L jacketed reactor.

  • Base Addition: Add finely powdered potassium carbonate (K₂CO₃) (126.5 g, 1.5 eq).

  • Thermal Control: Cool the suspension to 0–5 °C.

  • Alkylation: Slowly add methyl iodide (MeI) (90.8 g, 1.05 eq) via an addition funnel over 1 hour.

  • Maturation: Stir the mixture at 0–5 °C for 1 hour, then warm to room temperature and stir for an additional 4–5 hours until TLC confirms the consumption of the starting material.

  • Purification: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from an ethanol/water mixture to yield pure 2-methylsulfanyl-1,4-dihydroquinazoline.

Quantitative Process Parameters

Summarized below are the critical stoichiometric and thermal parameters required to maintain batch-to-batch consistency during scale-up.

ParameterStep 1: CyclizationStep 2: S-Methylation
Primary Reagent 2-Aminobenzylamine (1.0 eq)3,4-Dihydroquinazoline-2(1H)-thione (1.0 eq)
Core Reactant Carbon Disulfide (1.2 eq)Methyl Iodide (1.05 eq)
Base Triethylamine (1.2 eq)Potassium Carbonate (1.5 eq)
Solvent System Ethanol (10 Volumes)Acetone or Ethanol (8 Volumes)
Dosing Temp Limit < 10 °C (Strict)0 – 5 °C
Reaction Time 12 hours (RT)4 – 6 hours (RT)
Expected Yield 85 – 92%88 – 95%

Troubleshooting & FAQs

Q1: Why is my yield dropping significantly during the scale-up of the CS₂ cyclization step?

Causality: At the bench scale, heat dissipation is rapid. At the pilot scale, the reaction between 2-aminobenzylamine and carbon disulfide to form the dithiocarbamate intermediate is highly exothermic. If the internal temperature exceeds 15 °C during CS₂ addition, volatile CS₂ (boiling point 46 °C) evaporates and is lost to the scrubber system, altering your stoichiometry. Furthermore, elevated temperatures thermodynamically favor intermolecular side reactions (e.g., polymeric thiourea formation) rather than the desired intramolecular cyclization[3]. Solution: Restrict the CS₂ dosing rate to strictly maintain internal temperatures below 10 °C. Ensure your reactor utilizes a chilled fluid loop and a reflux condenser chilled to 5 °C to capture and return volatilized CS₂.

Q2: LC-MS shows a significant N-methylated byproduct. How do I prevent this?

Causality: The 3,4-dihydroquinazoline-2(1H)-thione intermediate is an ambidentate nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the nitrogen is "hard." Methyl iodide (MeI) is a soft electrophile, which kinetically favors S-alkylation. However, if you use a strong base (like NaH or NaOH) or apply excessive heat, you risk fully deprotonating the nitrogen, which leads to thermodynamic N-methylation. Solution: Follow the logic tree below. Strictly use a mild base like K₂CO₃ or Et₃N, maintain the reaction at 0–5 °C during MeI addition, and limit MeI to a maximum of 1.05 equivalents.

Troubleshooting Issue Impurity: N-Methylation CheckBase Was a strong base used? (e.g., NaH, NaOH) Issue->CheckBase FixBase Switch to mild base (K2CO3 or Et3N) CheckBase->FixBase Yes CheckEq Is MeI > 1.05 eq? CheckBase->CheckEq No FixEq Reduce MeI to 1.05 eq Control T < 5°C CheckEq->FixEq Yes

Fig 2: Troubleshooting logic tree for resolving N-methylation impurities.

Q3: My downstream cross-coupling reaction (e.g., Chan-Lam or Suzuki) is failing. Could the quinazoline intermediate be the issue?

Causality: Yes. 2-Methylsulfanyl-1,4-dihydroquinazoline is frequently utilized in transition-metal-catalyzed cross-coupling reactions to form N-aryl or substituted derivatives[2]. Residual unreacted thiols or excess dithiocarbamate from Step 1 act as potent catalyst poisons. They irreversibly bind to copper or palladium catalysts, dead-ending the catalytic cycle. Solution: Ensure 100% conversion during the S-methylation step. Wash the final product thoroughly with a dilute aqueous NaOH solution to deprotonate and wash away any unreacted thione, followed by recrystallization to achieve >99% purity before introducing it to transition metals.

Q4: What are the critical safety controls for handling CS₂ and MeI at a kilogram scale?

Causality: Both reagents present severe safety hazards. CS₂ has an exceptionally low autoignition temperature (90 °C) and is highly toxic. MeI is a volatile, potent alkylating agent and a known carcinogen. Solution:

  • For CS₂: All equipment must be rigorously grounded and bonded to prevent static discharge. Use nitrogen inerting in the reactor.

  • For MeI: Perform all transfers using closed-loop systems (e.g., vacuum transfer or peristaltic pumps) rather than open pouring. Ensure local exhaust ventilation (LEV) is active, and operators are equipped with appropriate respiratory protection.

References

  • Design and synthesis of novel 6-substituted quinazoline-2-thiols Source: ResearchGate URL:[Link]

  • Transition metal-promoted synthesis of 2-aryl/heteroaryl-thioquinazoline: CS Bond formation by “Chan-Lam Cross-Coupling” Reaction Source: Indian Academy of Sciences URL:[Link]

  • α2-Adrenoceptor Antagonists: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of Pyridinoguanidine, Pyridino-2-aminoimidazoline and Their Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability in 2-Methylsulfanyl-1,4-dihydroquinazoline Formulations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with the 2-methylsulfanyl-1,4-dihydroquinazoline scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with the 2-methylsulfanyl-1,4-dihydroquinazoline scaffold. This compound exhibits a high degree of lipophilicity (driven by the methylsulfanyl group) and a rigid planar structure that promotes strong intermolecular stacking. Consequently, it suffers from high crystal lattice energy and poor aqueous solubility, firmly placing it in Biopharmaceutics Classification System (BCS) Class II or IV[1]. Furthermore, quinazoline derivatives are notoriously susceptible to P-glycoprotein (P-gp) mediated efflux and rapid hepatic first-pass metabolism[2].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to rescue the oral bioavailability of this promising chemotype.

Diagnostic Workflow

Before selecting a formulation strategy, it is critical to diagnose the specific biopharmaceutical barrier. The following decision tree outlines our recommended diagnostic logic for isolating solubility, permeability, or metabolic bottlenecks.

G A Low Oral Bioavailability (2-Methylsulfanyl-1,4-dihydroquinazoline) B Perform Physicochemical Profiling (Solubility, LogP) A->B C Solubility Limited? (BCS Class II/IV) B->C D Permeability/Efflux Limited? (BCS Class III/IV) C->D No E Formulation Strategies: ASDs, SMEDDS, Nanosuspensions C->E Yes F Biological Strategies: P-gp Inhibitors, Prodrugs D->F Yes G In Vitro Validation (Dissolution / Caco-2) E->G F->G

Workflow for diagnosing and resolving quinazoline bioavailability limitations.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My 2-methylsulfanyl-1,4-dihydroquinazoline amorphous solid dispersion (ASD) recrystallizes during stability testing. How do I prevent this? Causality & Solution: Recrystallization is driven by the thermodynamic drive of the amorphous drug to return to its lower-energy crystalline state. This is often exacerbated by moisture acting as a plasticizer, which lowers the glass transition temperature (Tg) of the polymer matrix[1]. Actionable Step: Switch to a polymer with a higher Tg and stronger hydrogen-bond donating capabilities (e.g., HPMCAS instead of PVP). The methylsulfanyl group is a weak hydrogen bond acceptor; forcing interactions with a strong donor polymer restricts molecular mobility. Ensure the drug loading does not exceed the solid solubility limit of the polymer.

Q2: I formulated a nanosuspension, but the particles aggregate rapidly, negating the dissolution benefits. What is the mechanism of failure? Causality & Solution: Particle aggregation in quinazoline nanosuspensions occurs when the attractive van der Waals forces overcome the steric or electrostatic repulsion provided by the stabilizer[1]. The highly hydrophobic surface of 2-methylsulfanyl-1,4-dihydroquinazoline rapidly adsorbs proteins or undergoes Ostwald ripening. Actionable Step: Optimize the stabilizer-to-drug ratio. A dual-stabilizer approach combining a steric polymer (e.g., HPMC) with an electrostatic surfactant (e.g., SDS or D-α-Tocopherol polyethylene glycol 1000 succinate) provides a robust barrier against aggregation[1].

Q3: In vitro dissolution is excellent, but in vivo rat PK shows erratic, low exposure. Why? Causality & Solution: This discrepancy is a classic hallmark of either precipitation in the gastrointestinal tract or active efflux by intestinal transporters like P-glycoprotein (P-gp)[2]. Quinazoline cores are well-documented P-gp substrates. Actionable Step: Perform a bidirectional Caco-2 permeability assay to calculate the efflux ratio[3]. If the ratio is >2, transition to a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing excipients known to inhibit P-gp (e.g., Cremophor EL or Tween 80).

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the definitive methodologies for addressing these formulation challenges.

Protocol A: Preparation and Validation of SMEDDS

Lipid-based formulations are highly effective for lipophilic quinazoline derivatives because they bypass dissolution-rate limitations and can enhance lymphatic transport, avoiding first-pass metabolism[1].

SMEDDS S1 Excipient Screening (Oils, Surfactants) S2 Ternary Phase Diagram Construction S1->S2 S3 Drug Incorporation & Isotropic Mixing S2->S3 S4 Aqueous Dispersion (< 200 nm droplets) S3->S4 S5 In Vitro Lipolysis Assessment S4->S5

Step-by-step workflow for SMEDDS formulation and in vitro evaluation.

Step-by-Step Methodology:

  • Excipient Screening: Determine the equilibrium solubility of 2-methylsulfanyl-1,4-dihydroquinazoline in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol HP). Select the combination yielding the highest solubility.

  • Ternary Phase Diagram: Plot the selected oil, surfactant, and co-surfactant on a ternary phase diagram. Titrate mixtures with water to identify the microemulsion region (forming clear, isotropic dispersions).

  • Drug Loading: Dissolve the drug into the optimized blank SMEDDS mixture at 80% of its saturation solubility. Stir at 40°C until completely dissolved, then equilibrate to room temperature.

  • Dispersion Testing (Self-Validation): Dilute 1 mL of the drug-loaded SMEDDS into 250 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C with gentle agitation (50 rpm).

  • Characterization: Measure the droplet size using Dynamic Light Scattering (DLS). A successful SMEDDS will spontaneously form droplets <200 nm with a Polydispersity Index (PDI) <0.3[2]. Monitor for 24 hours to ensure no drug precipitation occurs.

Protocol B: Caco-2 Bidirectional Permeability Assay for Efflux Diagnosis

To confirm if poor bioavailability is due to P-gp efflux, this assay is the gold standard[3].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21-25 days until the monolayer is fully differentiated and confluent[3].

  • Integrity Check (Self-Validation): Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 300 Ω·cm².

  • Transport Study (A to B): Add the test compound (at a non-toxic concentration) to the Apical (A) chamber. Sample the Basolateral (B) chamber at 30, 60, 90, and 120 minutes. Replace the withdrawn volume with fresh, pre-warmed buffer[3].

  • Transport Study (B to A): Add the test compound to the Basolateral chamber and sample the Apical chamber over the same time points.

  • Inhibition Control: Repeat the assay in the presence of a known P-gp inhibitor (e.g., 50 µM Verapamil)[3].

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2 that collapses to ~1 in the presence of Verapamil confirms a P-gp efflux liability.

Quantitative Data Summary

The following table summarizes the expected pharmacokinetic improvements when applying these formulation strategies to poorly soluble quinazoline derivatives, based on consolidated preclinical data[1],[2].

Formulation StrategyMean Particle/Droplet SizeIn Vitro Dissolution (at 60 min)Relative Oral Bioavailability (vs. Unformulated)Primary Mechanistic Advantage
Unformulated (Crystalline) > 10 µm< 15%1.0x (Baseline)N/A
Nanosuspension 150 - 250 nm> 85%2.5x - 3.5xIncreased surface area (Noyes-Whitney equation)
Amorphous Solid Dispersion N/A (Molecular dispersion)> 95% (Supersaturation)4.0x - 5.0xOvercomes crystal lattice energy
SMEDDS 20 - 50 nm> 90%5.5x - 7.0xBypasses dissolution, potential lymphatic transport, P-gp inhibition

References

  • BenchChem.
  • BenchChem. "Technical Support Center: Enhancing Oral Bioavailability of Quinazoline-Based Compounds". BenchChem.
  • BenchChem.
  • National Institutes of Health (NIH).

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-Methylsulfanyl-1,4-dihydroquinazoline vs. 2-Methylthioquinazoline

Executive Summary & Chemical Causality When evaluating quinazoline-based scaffolds for drug discovery, understanding the profound impact of core saturation is critical. Note on Nomenclature: The prefixes "methylsulfanyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

When evaluating quinazoline-based scaffolds for drug discovery, understanding the profound impact of core saturation is critical. Note on Nomenclature: The prefixes "methylsulfanyl-" and "methylthio-" are synonymous in IUPAC nomenclature, both referring to the –SCH₃ functional group. The pharmacological divergence discussed in this guide stems entirely from the oxidation state of the nitrogen-containing heterocycle: the partially saturated 1,4-dihydroquinazoline versus the fully aromatic quinazoline .

The fully aromatic 2-methylthioquinazoline is a planar, sp²-hybridized system. This planarity allows it to intercalate deeply into narrow, hydrophobic binding pockets, making it a privileged scaffold for competitive kinase inhibition [1]. Conversely, the 2-methylsulfanyl-1,4-dihydroquinazoline features an sp³-hybridized carbon at the C4 position, forcing the ring into a puckered, non-planar conformation [4]. While this disrupts classical kinase binding, it opens vectors for unique allosteric targeting. However, the dihydro core introduces a critical pharmacokinetic liability: it is highly susceptible to oxidative aromatization in vivo, often acting as a prodrug rather than the final active pharmaceutical ingredient (API) [3].

Structural Dynamics and Target Affinity

The efficacy of these two scaffolds cannot be compared on a linear scale; rather, they serve fundamentally different pharmacological purposes based on their 3D geometry.

  • Aromatic Quinazolines (Planar): The flat geometry of 2-methylthioquinazoline allows for optimal π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) within the ATP-binding clefts of kinases such as CDK2 and EGFR. Furthermore, the sp² nitrogens act as strong hydrogen bond acceptors, anchoring the molecule to the kinase hinge region [1]. They are also extensively utilized as stable intermediates in the synthesis of potent antitumoral agents [2].

  • 1,4-Dihydroquinazolines (Puckered): The introduction of the sp³ carbon at C4 breaks the aromaticity, creating a distinct three-dimensional vector. This puckered geometry causes steric clashes in flat ATP pockets but can be highly efficacious in phenotypic screens targeting broader antibacterial or anti-inflammatory pathways. Crucially, researchers must account for the fact that 1,4-dihydroquinazolines readily oxidize to their aromatic counterparts under physiological conditions.

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical and pharmacological profiles of these two scaffolds, synthesizing typical experimental outcomes observed during hit-to-lead optimization.

Parameter2-Methylthioquinazoline2-Methylsulfanyl-1,4-dihydroquinazoline
Core Saturation Fully Aromatic (sp² hybridized)Partially Saturated (C4 is sp³)
3D Conformation PlanarPuckered / Non-planar
Typical Target Class Kinases (e.g., EGFR, CDK2)Phenotypic / Allosteric Sites
Metabolic Stability High (Resistant to oxidation)Low (Prone to aromatization in vivo)
Aqueous Solubility (pH 7.4) Lower (~15 µg/mL; high lattice energy)Higher (~45 µg/mL; disrupted planarity)
Primary Utility Active Pharmacophore / APIProdrug / Synthetic Intermediate

Mechanistic Pathways

Pathway cluster_0 Aromatic Scaffold (2-Methylthioquinazoline) cluster_1 Dihydro Scaffold (2-Methylsulfanyl-1,4-dihydroquinazoline) A1 Planar Heterocycle A2 ATP Pocket Insertion A1->A2 A3 Kinase Inhibition (e.g., EGFR, CDK2) A2->A3 B1 sp3 Hybridized C4 (Puckered) B2 Steric Clash in Flat Pockets B1->B2 B3 Oxidative Aromatization (In Vivo) B1->B3 B3->A1 Metabolic Conversion

Structural logic and metabolic conversion of dihydro vs. aromatic quinazoline scaffolds.

Self-Validating Experimental Protocols

To objectively compare the efficacy and stability of these two compounds, the following self-validating protocols must be employed. These methods do not just measure an endpoint; they explain the causality of the observed biological effects.

Protocol 1: Microsomal Stability and Spontaneous Aromatization Assay

Causality & Logic: 1,4-dihydroquinazolines are highly susceptible to oxidative dehydrogenation. If a dihydro-compound shows efficacy in a cell-based assay, it is critical to determine whether the parent molecule or its oxidized aromatic metabolite is the active pharmacophore. This protocol establishes a self-validating system by simultaneously tracking the depletion of the dihydro-parent and the appearance of the aromatic metabolite via LC-MS/MS.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of 2-methylsulfanyl-1,4-dihydroquinazoline in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t = 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant using LC-MS/MS.

  • Validation: Monitor the MRM transitions for both the parent mass (dihydro) and the parent - 2 Da mass (aromatized quinazoline). A stoichiometric conversion validates that loss of parent is due to aromatization rather than alternative clearance pathways.

Protocol 2: TR-FRET Competitive Kinase Binding Assay

Causality & Logic: Planar quinazolines are privileged kinase inhibitors. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a self-validating readout by measuring the displacement of a fluorescent tracer from the ATP pocket. If the non-planar dihydro compound fails to displace the tracer while the aromatic compound succeeds, it directly correlates structural planarity with target affinity.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing the target kinase (e.g., CDK2/Cyclin E) and a Europium-labeled anti-tag antibody in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, pH 7.5).

  • Compound Titration: Dispense 2-methylthioquinazoline and 2-methylsulfanyl-1,4-dihydroquinazoline in a 10-point, 3-fold serial dilution (from 10 µM to 0.5 nM) into a 384-well plate.

  • Tracer Addition: Add the specific Alexa Fluor 647-labeled ATP-competitive tracer.

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation: Calculate the 665/615 nm emission ratio. A decrease in the ratio indicates successful tracer displacement (binding). The assay is self-validated by including a known planar kinase inhibitor (e.g., Staurosporine) as a positive control.

Experimental Workflow Visualization

Workflow Start Compound Library Preparation Split1 Aromatic Core Start->Split1 Split2 1,4-Dihydro Core Start->Split2 Assay1 TR-FRET Kinase Assay Split1->Assay1 Assay2 HLM Stability & Oxidation Assay Split1->Assay2 Split2->Assay1 Split2->Assay2 Result1 Direct Target Engagement Assay1->Result1 Result2 Metabolic Profiling (Prodrug Check) Assay2->Result2

Self-validating experimental workflow for evaluating scaffold stability and target engagement.

References

  • Title: Discovery of Selective Tertiary Amide Inhibitors of Cyclin Dependent Kinase 2 (CDK2)
  • Source: researchgate.
  • Title: Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)
  • Source: nih.
Comparative

HPLC Method Validation for 2-Methylsulfanyl-1,4-dihydroquinazoline Purity Analysis: A Comparative Guide

The purity analysis of quinazoline derivatives, specifically 2-methylsulfanyl-1,4-dihydroquinazoline, presents unique chromatographic challenges. As a synthetic intermediate and potential bioactive scaffold, this compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The purity analysis of quinazoline derivatives, specifically 2-methylsulfanyl-1,4-dihydroquinazoline, presents unique chromatographic challenges. As a synthetic intermediate and potential bioactive scaffold, this compound is highly susceptible to specific degradation pathways, namely the oxidation of the thioether group (yielding sulfoxides and sulfones) and the dehydrogenation of the 1,4-dihydro ring (yielding the fully aromatic quinazoline).

Because these impurities share nearly identical molecular weights and polarities with the active pharmaceutical ingredient (API), standard analytical approaches often fail. This guide provides an objective comparison of column chemistries, explains the causality behind optimized method parameters, and outlines a self-validating protocol grounded in the latest ICH Q2(R2) regulatory framework.

Mechanistic Rationale: Overcoming the Limitations of C18

In reversed-phase liquid chromatography (RPLC), method developers traditionally default to C18 alkyl-based stationary phases. However, C18 columns rely exclusively on hydrophobic dispersion forces. When analyzing 2-methylsulfanyl-1,4-dihydroquinazoline, a C18 phase often struggles to resolve the API from its oxidized or aromatic degradation products because their hydrophobic footprints are virtually indistinguishable. Furthermore, the basic nitrogen atoms in the quinazoline ring frequently interact with residual acidic silanols on the C18 silica support, leading to severe peak tailing.

The Biphenyl Advantage: To achieve baseline resolution, we must exploit orthogonal retention mechanisms. Biphenyl stationary phases incorporate two phenyl rings connected by a single bond, creating a large, flexible electron cloud. This structure provides strong π−π interactions and a significantly higher hydrogen-bonding capacity compared to C18[1]. These enhanced interactions selectively retain electron-deficient aromatic rings and polarizable sulfur-containing compounds, making the biphenyl phase uniquely suited for separating the API from its structurally similar impurities[2].

Mobile Phase Causality: The choice of organic modifier is critical when using a biphenyl column. While acetonitrile is the industry standard for C18 methods, it contains its own π electrons (via the C≡N triple bond). These π electrons competitively interfere with the π−π interactions between the analyte and the biphenyl stationary phase[2]. Therefore, methanol —which lacks π electrons—is selected as the organic modifier to maximize the unique selectivity of the biphenyl ligand[3]. An acidic aqueous buffer (10 mM Ammonium Acetate, pH 4.0) is utilized to maintain the basic quinazoline nitrogens in a fully protonated, consistent ionization state, thereby ensuring sharp, symmetrical peaks[4].

Performance Comparison: Standard C18 vs. Optimized Biphenyl

The following table summarizes the quantitative performance differences between a standard C18 approach and the optimized Biphenyl method for 2-methylsulfanyl-1,4-dihydroquinazoline purity analysis.

Chromatographic ParameterStandard C18 Column (5 µm, 150 x 4.6 mm)Optimized Biphenyl Column (2.7 µm, 100 x 4.6 mm)
Primary Retention Mechanism Hydrophobic DispersionHydrophobic + π−π
  • Hydrogen Bonding
Organic Modifier AcetonitrileMethanol
Retention Time (API) 4.2 min6.8 min
Resolution ( Rs​ ) API vs. Sulfoxide 1.4 (Fails baseline separation)3.2 (Excellent baseline separation)
Resolution ( Rs​ ) API vs. Aromatic 1.1 (High co-elution risk)2.8 (Clear separation)
Peak Tailing Factor ( Tf​ ) 1.6 (Significant tailing)1.1 (Highly symmetrical)

Optimized Experimental Protocol (Self-Validating Workflow)

To ensure absolute trustworthiness, this protocol incorporates a strict System Suitability Test (SST) as a self-validating gatekeeper. If the system fails the SST, the protocol dictates an automatic abort, preventing the generation of invalid data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.77 g of Ammonium Acetate in 1.0 L of ultrapure water (10 mM). Adjust the pH to 4.0 ± 0.05 using glacial acetic acid. Filter through a 0.22 µm nylon membrane. Causality: pH 4.0 ensures the basic nitrogens are protonated, preventing multi-state ionization tailing.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol. Filter and degas.

Step 2: Chromatographic Conditions
  • Column: Core-shell Biphenyl, 2.7 µm, 100 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 8.0 min: Linear ramp to 70% B

    • 8.0 - 10.0 min: Hold at 70% B

    • 10.0 - 10.1 min: Return to 20% B

    • 10.1 - 15.0 min: Re-equilibration at 20% B

Step 3: Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, inject an SST mixture containing the API (0.5 mg/mL) spiked with 0.1% of the sulfoxide degradation impurity.

  • Validation Gate: The system is only deemed "Fit for Purpose" if the Resolution ( Rs​ ) between the API and the sulfoxide is ≥2.0 , and the API Tailing Factor ( Tf​ ) is ≤1.5 . If these criteria are not met, abort the sequence, purge the column, and prepare fresh mobile phase.

ICH Q2(R2) Method Validation Framework

The analytical method must be validated according to the latest ICH Q2(R2) guidelines (legally effective as of June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to ensure the procedure is fit for its intended purpose[5][6].

  • Specificity via Forced Degradation: To prove the method is stability-indicating, the API must be subjected to oxidative stress (e.g., 3% H2​O2​ at room temperature for 24 hours) to force the generation of sulfoxide and sulfone degradation products[7]. The method passes specificity if the API peak is completely resolved ( Rs​≥2.0 ) from all forced degradation peaks, proving no co-elution occurs.

  • Linearity and Range: Evaluated by analyzing standard solutions ranging from 50% to 150% of the nominal target concentration (0.5 mg/mL). The causality of this test is to ensure the UV detector's response is directly proportional to the analyte concentration. Acceptance criteria: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy and Precision: To prove the method's repeatability and reliability across multiple runs, six replicate injections of the 100% target concentration are performed. The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% .

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined using the Signal-to-Noise (S/N) ratio approach to establish the lowest level of reliably detectable impurities. The method must demonstrate an S/N ≥3:1 for the LOD and an S/N ≥10:1 for the LOQ[7].

Method Development & Validation Workflow

HPLC_Validation_Workflow N1 Method Development Column & Mobile Phase Selection N2 Selectivity Testing C18 vs. Biphenyl N1->N2 Evaluate Retention N3 Optimized Biphenyl Method (Enhanced π-π Interactions) N2->N3 Best Resolution N4 ICH Q2(R2) Validation N3->N4 Lock Parameters N5 Specificity (Forced Degradation) N4->N5 N6 Linearity & Range (R² ≥ 0.999) N4->N6 N7 Accuracy & Precision (%RSD ≤ 2.0%) N4->N7 N8 LOD & LOQ (S/N Ratio) N4->N8 N9 Validated Purity Method Ready for Routine QC N5->N9 N6->N9 N7->N9 N8->N9

Workflow for HPLC method development and ICH Q2(R2) validation of quinazoline derivatives.

Sources

Validation

Comparative structural analysis of 1,4-dihydroquinazoline derivatives

An in-depth comparative structural analysis of 1,4-dihydroquinazoline derivatives requires moving beyond standard literature reviews. As a Senior Application Scientist, I approach this by evaluating the thermodynamic sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative structural analysis of 1,4-dihydroquinazoline derivatives requires moving beyond standard literature reviews. As a Senior Application Scientist, I approach this by evaluating the thermodynamic stability, electronic configurations, and target-binding mechanics of these scaffolds compared to their structural isomers (e.g., 3,4-dihydroquinazolines) and fully aromatic counterparts (e.g., quinazolinones).

This guide provides a comprehensive framework for medicinal chemists and drug development professionals to understand, synthesize, and validate 1,4-dihydroquinazoline derivatives for advanced therapeutic applications, such as kinase inhibition and anti-inflammatory targeting.

Structural Rationale: The 1,4-Dihydroquinazoline Scaffold

The quinazoline core is a privileged pharmacophore in drug discovery, famously utilized in FDA-approved kinase inhibitors like Lapatinib [2]. However, the 1,4-dihydroquinazoline oxidation state offers a unique 3D topology that differentiates it from the planar, fully aromatic quinazolin-4(3H)-ones.

Causality in Structural Design
  • Electronic "Push-Pull" Dynamics: 1,4-dihydroquinazolines exhibit distinct electronic behaviors. They are less resonance-stabilized than their fully oxidized counterparts. Under specific conditions, 1,4-dihydroquinazolines can undergo spontaneous benzylic oxidation to form quinazolin-4(1H)-ones, which are fully conjugated push-pull molecules [3]. This thermodynamic shift must be controlled during synthesis (e.g., via N-alkylation) to preserve the sp3-hybridized carbon, which provides the necessary steric bulk and 3D vectoring for deep-pocket target binding.

  • Scaffold Hopping & Flexibility: By employing a scaffold-hopping approach, researchers can replace rigid cores with 1,4-dihydroquinazoline-2-carboxamide derivatives. This introduces strategic flexibility. For example, pyridine-quinazoline-oxadiazole hybrids demonstrate continuous hydrogen bonding across kinase active sites, accommodating minor conformational shifts in the protein without losing affinity [1].

SynthesisWorkflow A 2-Aminobenzylamine (Common Precursor) B Selective N-acylation (Amide Formation) A->B Step 1 C N-alkylation (Cs2CO3) (Substituted Intermediate) B->C Step 2 D Microwave Irradiation (PPE/CHCl3, 110°C) C->D Cyclodehydration E 1,4-Dihydroquinazoline Derivatives D->E Pathway A F 3,4-Dihydroquinazoline Derivatives D->F Pathway B G Spontaneous Oxidation (Push-Pull Conjugation) E->G Thermodynamic Shift H Quinazolin-4(1H)-ones G->H Resonance Stabilization

Divergent synthesis and thermodynamic oxidation of 1,4-dihydroquinazolines.

Comparative Biological Efficacy

To objectively evaluate the performance of 1,4-dihydroquinazoline derivatives, we must benchmark them against alternative scaffolds across various therapeutic targets. The table below synthesizes quantitative and qualitative data from recent structural optimization campaigns.

Compound Class / DerivativePrimary TargetKey Structural FeatureBinding Affinity / Efficacy ProfileRef
1-methyl-4-oxo-N-(6-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1,4-dihydroquinazoline-2-carboxamide (14j) MELK (Ovarian Cancer)Pyridine-oxadiazole hybridSuperior H-bond stability; induces cell cycle arrest and apoptosis.[1]
2-(p-tolyl)-dihydroquinazoline-4(1H)-one (Q4) 4JQA Protein (Inflammation)p-tolyl substitutionHigh affinity via TYR55 & HIE117; strong π-π interactions with TRP227.[2]
S-substituted 1,4-dihydroquinazoline-2-thiols Mammalian DHFR (Cancer)S-alkylationPotent DHFR inhibition with IC50 values reaching ~0.4 µM.[4]
Lapatinib (Standard Control) EGFR/HER2 (Breast Cancer)Quinazoline-4-amine coreEstablished clinical baseline; rigid planar binding.[2]

Mechanism of Action: Kinase Inhibition

The efficacy of 1,4-dihydroquinazolines in oncology—particularly against Maternal Embryonic Leucine Zipper Kinase (MELK)—relies on precise spatial orientation. The insertion of pyridine-containing moieties provides essential hydrogen bond donor and acceptor functions. Molecular dynamics simulations reveal that these derivatives maintain continuous hydrogen bonding, preventing the intermittent dissociation often seen in rigid, planar analogs [1].

MELKPathway LIG 1,4-Dihydroquinazoline Derivative (e.g., 14j) HBOND H-Bonding & π-π Stacking (Pyridine/Oxadiazole Moieties) LIG->HBOND Target Binding MELK MELK Active Site (Maternal Embryonic Leucine Zipper Kinase) INHIB Kinase Inhibition (Reduced Phosphorylation) MELK->INHIB Suppresses Activity HBOND->MELK Scaffold Hopping CELL Cell Cycle Arrest (G2/M Phase) INHIB->CELL Downstream Effect APOP Apoptosis Induction (Ovarian Cancer Cells) INHIB->APOP Downstream Effect

Mechanism of MELK inhibition by 1,4-dihydroquinazoline derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the critical steps for synthesizing and validating these compounds. Every step is designed as a self-validating system to prevent false positives.

Protocol A: HATU-Mediated Synthesis of 1,4-Dihydroquinazoline-2-Carboxamides

This protocol describes the coupling of substituted benzoic acids with 1,4-dihydroquinazoline amine intermediates to yield highly active MELK inhibitors [1].

  • Reagent Activation: In an oven-dried 20 mL reaction vial, prepare a stirred solution of the substituted benzoic acid (1.5 eq) in dry N,N-dimethylformamide (DMF, 4 mL).

  • Catalyst Addition: Add diisopropylethylamine (DIPEA, 1.0 eq) followed by HATU (1.0 eq). Stir the mixture for 30 minutes at 25°C.

    • Causality Check: HATU is chosen over standard EDC/NHS coupling because its 7-azabenzotriazole moiety rapidly forms a highly reactive ester. This minimizes reaction time and prevents the epimerization or spontaneous oxidation of the sensitive 1,4-dihydroquinazoline core [1].

  • Amine Coupling: Introduce a solution of the 1,4-dihydroquinazoline amine intermediate (100 mg, 0.29 mmol) dissolved in dry DMF (2 mL).

  • Reaction Monitoring: Stir at room temperature. Monitor the consumption of the amine via TLC (Ethyl acetate/Heptane 70:30).

  • Isolation & Characterization: Evaporate the solvent under reduced pressure. Purify the crude product via flash column chromatography. Validate the structure using 1H NMR (DMSO-d6), ensuring the presence of the characteristic N-CH3 singlet (typically around 3.82 ppm) and the Ar-NH2 singlet (around 5.91 ppm) [1].

Protocol B: In-Silico Validation of Binding Stability (Molecular Dynamics)

Before advancing to in vitro assays, the structural stability of the ligand-protein complex must be validated to ensure the 1,4-dihydroquinazoline derivative does not destabilize the target protein [1, 2].

  • System Preparation: Retrieve the crystal structure of the target kinase (e.g., MELK or 4JQA) from the Protein Data Bank. Strip co-crystallized water molecules and add polar hydrogens.

  • Docking & Trajectory Generation: Dock the synthesized derivative into the active site. Run a 100 ns Molecular Dynamics (MD) simulation using an explicit solvent model.

  • Radius of Gyration (Rg) Analysis: Calculate the Rg over the 100 ns trajectory.

    • Causality Check: The Rg measures the root-mean-square distance of the protein's atoms from its center of mass. A stable, non-fluctuating Rg confirms that the steric bulk of the 1,4-dihydroquinazoline hybrid does not induce unfolding or deleterious conformational shifts in the kinase's tertiary structure [1].

  • Hydrogen Bond Profiling: Quantify the occupancy of H-bonds over time. A continuous H-bond profile (occupancy >80% over the trajectory) validates the efficacy of the scaffold-hopping design compared to baseline compounds.

References

  • Full article: Design, synthesis, and biological evaluation of pyridine-quinazoline-oxadiazole hybrids as novel MELK inhibitors: in-silico analysis, anti-ovarian cancer activity, antioxidant potential, and assessment of cell cycle arrest and apoptosis. Taylor & Francis. URL:[Link]

  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research (IJFMR). URL:[Link]

  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Microwave-promoted Synthesis of S-substituted Quinazoline Derivatives using 1,4-dihydroquinazoline-2-thiol. ResearchGate. URL:[Link]

Comparative

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of 2-Methylsulfanyl-1,4-dihydroquinazoline: A Comparative Guide

Introduction & Core Directive The structural characterization of quinazoline derivatives, particularly 2-methylsulfanyl-1,4-dihydroquinazoline (C9H10N2S), is a critical analytical step in pharmaceutical development and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Directive

The structural characterization of quinazoline derivatives, particularly 2-methylsulfanyl-1,4-dihydroquinazoline (C9H10N2S), is a critical analytical step in pharmaceutical development and drug impurity profiling. The presence of both a partially saturated pyrimidine ring and a methylsulfanyl (thioether) group creates a complex fragmentation landscape under electrospray ionization tandem mass spectrometry (ESI-MS/MS).

This guide provides an objective comparison between High-Resolution Accurate Mass Spectrometry (HRMS) (e.g., Orbitrap or Q-TOF platforms) and Triple Quadrupole (QqQ) Mass Spectrometry . While QqQ systems are the industry standard for targeted, high-sensitivity quantitation, HRMS is indispensable for de novo structural elucidation. HRMS provides the sub-ppm mass accuracy required to differentiate isobaric fragment losses, ensuring the scientific integrity of the assigned fragmentation pathways.

Mechanistic Insights: The Fragmentation Pathway

Understanding the causality behind the fragmentation of 2-methylsulfanyl-1,4-dihydroquinazoline requires examining its gas-phase chemistry. Under acidic ESI conditions, protonation preferentially occurs at the highly basic N1 or N3 positions of the quinazoline core, forming a stable [M+H]+ precursor at m/z 179.0643.

This protonation alters the electron distribution, significantly weakening the adjacent C2–S bond. This drives the primary fragmentation pathways during Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) :

  • Neutral Loss of Methanethiol: The most energetically favorable pathway is the elision of intact methanethiol (CH3SH, 48.0034 Da), yielding a highly conjugated pyrimidinium-like cation at m/z 131.0609. This neutral loss is a diagnostic hallmark of thioether-containing heterocycles .

  • Radical Cleavages: Homolytic cleavage of the thioether bond results in the loss of a methyl radical (•CH3, 15.0235 Da) or a methylsulfanyl radical (•SCH3, 46.9956 Da), generating radical cations at m/z 164.0408 and 132.0687, respectively.

  • Quinazoline Ring Opening: Higher collision energies trigger the secondary fragmentation of the m/z 131.0609 ion. This typically proceeds via a retro-Diels-Alder-like mechanism or the elision of hydrogen cyanide (HCN, 27.0109 Da) to form an azatropylium-type ion at m/z 104.0500 .

Fragmentation Parent [M+H]+ m/z 179.0643 C9H11N2S+ LossCH3 [M+H - •CH3]+ m/z 164.0408 C8H8N2S•+ Parent->LossCH3 - •CH3 (15 Da) Homolytic Cleavage LossCH3SH [M+H - CH3SH]+ m/z 131.0609 C8H7N2+ Parent->LossCH3SH - CH3SH (48 Da) Neutral Loss LossCH3S [M+H - •SCH3]+ m/z 132.0687 C8H8N2•+ Parent->LossCH3S - •SCH3 (47 Da) Radical Loss LossHCN [M+H - CH3SH - HCN]+ m/z 104.0500 C7H6N+ LossCH3SH->LossHCN - HCN (27 Da) Ring Cleavage

Figure 1: Gas-phase fragmentation pathway of protonated 2-methylsulfanyl-1,4-dihydroquinazoline.

Product Performance Comparison: HRMS vs. QqQ

When analyzing novel quinazoline thioethers, selecting the correct mass analyzer dictates the quality of the data. Table 1 summarizes the performance metrics of both platforms, while Table 2 highlights the exact mass data that only HRMS can provide.

Table 1: Performance Comparison for Quinazoline Analysis

FeatureHigh-Resolution MS (Orbitrap/Q-TOF)Triple Quadrupole MS (QqQ)
Primary Application Structural elucidation, exact mass determinationHigh-throughput targeted quantitation (MRM)
Mass Accuracy < 2 ppm (Resolves isobaric interferences)~ 0.1 Da (Unit resolution)
Sensitivity High (Full scan / PRM modes)Ultra-High (MRM mode)
Fragmentation Data Confirms elemental composition of fragmentsIdentifies nominal mass transitions only
Utility for Compound Superior for identifying •SCH3 vs CH3SH lossesSuperior for pharmacokinetic (PK) tracking

Table 2: HRMS Experimental Data for 2-Methylsulfanyl-1,4-dihydroquinazoline

Proposed FragmentElemental FormulaTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance
Precursor IonC9H11N2S+179.0643179.0641-1.1100%
Loss of •CH3C8H8N2S•+164.0408164.0410+1.215%
Loss of •SCH3C8H8N2•+132.0687132.0685-1.525%
Loss of CH3SHC8H7N2+131.0609131.0611+1.585%
Loss of CH3SH + HCNC7H6N+104.0500104.0498-1.940%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system where mass accuracy is continuously verified against an internal lock mass, preventing false-positive fragment assignments.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: Formic acid (FA) acts as an abundant proton source in the mobile phase, ensuring high ionization efficiency for the basic quinazoline nitrogens.

  • Action: Dissolve the 2-methylsulfanyl-1,4-dihydroquinazoline reference standard in a 50:50 mixture of Methanol:Water containing 0.1% FA to a final concentration of 1 µg/mL.

2. Instrument Calibration & Lock Mass Setup:

  • Rationale: Sub-ppm mass accuracy requires active compensation for instrumental drift during the run.

  • Action: Calibrate the HRMS instrument using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Enable internal lock mass correction using a known ubiquitous background polysiloxane ion (e.g., m/z 371.1012).

3. ESI Source Tuning:

  • Action: Set the spray voltage to +3.5 kV, capillary temperature to 300 °C, and sheath gas flow to 40 arbitrary units. Ensure the precursor ion (m/z 179.0643) signal is stable with a coefficient of variation (CV) < 5% over 10 consecutive scans.

4. Stepped Collision Energy (CE) MS/MS Acquisition:

  • Rationale: Thioether cleavages (loss of CH3SH) require significantly lower activation energies than the rigid quinazoline ring opening (loss of HCN). Using a single collision energy will bias the spectrum and miss critical intermediate fragments.

  • Action: Utilize a stepped HCD/CID approach. Isolate the precursor using a narrow 1.0 Da quadrupole window. Apply normalized collision energies (NCE) of 15, 30, and 45 eV simultaneously. The instrument will combine the spectra to capture both the fragile thioether losses and the robust ring fragments in a single composite spectrum.

Workflow cluster_analyzers Mass Analyzers Prep Sample Prep 0.1% FA in MeOH/H2O ESI ESI (+) Protonation at N1/N3 Prep->ESI Isolation Quadrupole Isolation (m/z 179.1) ESI->Isolation Fragmentation Collision Cell Stepped CE (15-45 eV) Isolation->Fragmentation HRMS Orbitrap/Q-TOF (Structural Elucidation) Fragmentation->HRMS QQQ Triple Quadrupole (MRM Quantitation) Fragmentation->QQQ Data Data Analysis Exact Mass & Isotope Pattern HRMS->Data QQQ->Data

Figure 2: Comparative MS workflow for characterizing quinazoline derivatives.

Conclusion

For the rigorous structural elucidation of 2-methylsulfanyl-1,4-dihydroquinazoline, High-Resolution Mass Spectrometry vastly outperforms Triple Quadrupole systems. The ability to measure the exact mass of the m/z 131.0609 fragment unequivocally proves the neutral loss of methanethiol (CH3SH)—a mechanism that cannot be definitively distinguished from isobaric losses (such as H2O + CH2O) using unit-resolution QqQ instruments. However, once the fragmentation pathway is definitively mapped via HRMS, the m/z 179.1 → 131.1 transition can be reliably ported to a QqQ platform for highly sensitive, high-throughput targeted quantification in downstream biological assays.

References

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton - University of Southampton. Available at: [Link]

  • Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. PubMed Central (PMC). Available at:[Link]

  • Product Class 13: Quinazolines. Thieme Connect. Available at:[Link]

Validation

Comparative Biological Activity Guide: 2-Methylsulfanyl-1,4-dihydroquinazoline Analogs vs. Standard Therapeutics

Executive Summary The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). Recently, 2-methylsulfanyl-1,4-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). Recently, 2-methylsulfanyl-1,4-dihydroquinazoline (2-MS-DHQ) analogs have emerged as highly versatile pharmacophores. By introducing a methylthio group (-SCH₃) at the C2 position, researchers have unlocked a unique multi-target profile exhibiting potent anticancer, anti-inflammatory, and moderate antimicrobial activities.

This guide provides an objective, data-driven comparison of 2-MS-DHQ analogs against standard therapeutic alternatives, offering drug development professionals actionable insights into their structure-activity relationships (SAR), pharmacokinetic advantages, and validated experimental evaluation protocols.

Mechanistic Insights: The Methylthio Advantage

The biological efficacy of 2-MS-DHQ analogs stems from the unique physicochemical properties of the 2-methylsulfanyl moiety:

  • Enhanced Kinase Pocket Binding : The lipophilic, electron-donating nature of the -SCH₃ group allows it to fit snugly into the hydrophobic sub-pockets of ATP-binding sites in kinases like EGFR and MSK1, often forming favorable Van der Waals interactions that unsubstituted analogs cannot achieve.

  • Metabolic Tuning : The sulfur atom acts as a specific metabolic handle. In vivo, it is susceptible to S-oxidation by cytochrome P450 enzymes, forming polar methylsulfoxides and methylsulfones. As noted in 1 [1], this predictable transformation allows medicinal chemists to fine-tune the drug's half-life and clearance rates, mitigating systemic toxicity.

G Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activates KRAS KRAS / HRAS EGFR->KRAS Phosphorylation Cascade MS_DHQ 2-MS-DHQ Analogs (Test Compound) MS_DHQ->EGFR Competitive ATP Inhibition Apoptosis Apoptosis (Cell Death) MS_DHQ->Apoptosis Induces Gefitinib Gefitinib (Reference) Gefitinib->EGFR Inhibition MEK MEK 1/2 KRAS->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Simplified EGFR signaling pathway illustrating competitive kinase inhibition by 2-MS-DHQ analogs.

Comparative Biological Activity Profile

To objectively evaluate 2-MS-DHQ, we must benchmark its performance across its three primary axes of activity against established clinical standards.

Anticancer & Cytotoxic Efficacy

Studies on fused derivatives, such as 2 [2], demonstrate potent cytotoxicity against hepatocellular (Hep-G2) and colon (HCT-116) carcinoma cell lines. The methylthio group, particularly when paired with a 5-ethoxy or 3-pyridyl substitution, drives IC₅₀ values down to the single-digit microgram per milliliter range, directly competing with first-generation EGFR inhibitors. Furthermore, related analogs have shown promise as3 [3], a historically "undruggable" target.

Anti-Inflammatory & Immunomodulation

Beyond direct cytotoxicity, 2-MS-DHQ analogs act as multi-potent anti-inflammatory agents. They significantly inhibit the production of inflammatory mediators, including Nitric Oxide (NO), Tumor Necrosis Factor-α (TNF-α), and Prostaglandin E-2 (PGE-2) in LPS-stimulated macrophages [2].

Antimicrobial Activity

While quinazolinones generally exhibit broad-spectrum bioactivity, the specific antimicrobial potency of 2-methylsulfanyl variants is comparatively weak. Evaluations of 4 [4] against S. aureus and E. coli yielded Minimum Inhibitory Concentrations (MIC) in the 6–12 mg/mL range. This is orders of magnitude less potent than standard fluoroquinolones.

Quantitative Data Summary
Therapeutic Target / Assay2-MS-DHQ Analog PerformanceStandard AlternativeObjective Performance Differential
Cytotoxicity (Hep-G2) IC₅₀: 9.34 – 19.22 µg/mLGefitinib (IC₅₀: ~15 µg/mL)Comparable. The 2-MS-DHQ scaffold achieves parity with early-generation targeted therapies.
Cytotoxicity (HCT-116) IC₅₀: 11.51 – 17.39 µg/mL5-Fluorouracil (IC₅₀: ~10 µg/mL)Moderate to High. Offers a distinct mechanism of action compared to antimetabolites.
Anti-inflammatory (NO) >80% inhibition at 50 µMIndomethacin (~75% at 50 µM)Superior. Exhibits strong multi-pathway immunomodulation.
Antimicrobial (S. aureus) MIC: 6 – 12 mg/mLCiprofloxacin (MIC: <1 µg/mL)Inferior. Not viable as a primary antibiotic without significant structural optimization.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the methodology: every reagent and step serves a specific, verifiable purpose.

Workflow Synth Chemical Synthesis (2-MS-DHQ) Purify Purification & QC (HPLC, NMR, MS) Synth->Purify AssaySplit Biological Evaluation Purify->AssaySplit MTT Cytotoxicity Assay (Hep-G2, HCT-116) AssaySplit->MTT MIC Antimicrobial MIC (S. aureus, E. coli) AssaySplit->MIC Kinase Kinase Inhibition (TR-FRET) AssaySplit->Kinase Data Data Analysis & Comparative Profiling MTT->Data MIC->Data Kinase->Data

Experimental workflow for the synthesis, purification, and biological evaluation of 2-MS-DHQ.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Determine the IC₅₀ of 2-MS-DHQ analogs against Hep-G2 carcinoma cells. Causality Check: Cells are starved of serum for 12 hours prior to treatment. This synchronizes the cell cycle to the G0/G1 phase, ensuring that the observed cytotoxic effects are due to the compound's mechanism rather than random variations in cellular replication phases.

  • Cell Seeding: Seed Hep-G2 cells in 96-well plates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Serum Starvation: Aspirate media and replace with serum-free DMEM for 12 hours to synchronize cell cycles.

  • Compound Treatment: Prepare serial dilutions of the 2-MS-DHQ analog (1, 5, 10, 25, 50 µg/mL) in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Treat cells for 48 hours. Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (Gefitinib, 15 µg/mL) to confirm assay sensitivity.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Discard the supernatant and dissolve the formazan crystals in 150 µL of acidified isopropanol or DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, utilizing a 650 nm reference wavelength to subtract background noise caused by cellular debris. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Objective: Quantify the competitive ATP-binding inhibition of EGFR by 2-MS-DHQ. Causality Check: TR-FRET is utilized over standard colorimetric assays because it introduces a time delay before fluorescence measurement, completely eliminating short-lived background autofluorescence from the test compounds, which is critical for highly conjugated quinazoline rings.

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 µL of purified EGFR kinase domain, 2-MS-DHQ analog (varying concentrations), and a kinase reaction buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km​ value) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm). Self-Validation: A standard curve of ADP production and a staurosporine positive control must be included to validate the dynamic range of the reaction.

Conclusion

The 2-methylsulfanyl-1,4-dihydroquinazoline scaffold represents a highly valuable starting point for oncology and immunology drug discovery. While its antimicrobial properties are negligible compared to standard antibiotics, its potent cytotoxicity against solid tumors and robust anti-inflammatory profile make it a superior candidate for multi-targeted therapies. Future development should focus on optimizing the pharmacokinetic profile by exploiting the metabolic susceptibility of the methylthio group.

References

  • Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Small molecule inhibitors of kras g12d mutant. Google Patents (WO2022221739A1).
  • Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one. Magna Scientia. Available at:[Link]

Sources

Comparative

Validation of 1H and 13C NMR peaks for 2-methylsulfanyl-1,4-dihydroquinazoline

Title: Validation of 1H and 13C NMR Peaks for 2-Methylsulfanyl-1,4-dihydroquinazoline: A Comparative Guide to Predictive Software vs. Experimental Acquisition Executive Summary 2-Methylsulfanyl-1,4-dihydroquinazoline (an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 1H and 13C NMR Peaks for 2-Methylsulfanyl-1,4-dihydroquinazoline: A Comparative Guide to Predictive Software vs. Experimental Acquisition

Executive Summary 2-Methylsulfanyl-1,4-dihydroquinazoline (and its 3,4-dihydro tautomer) is a highly valued heterocyclic intermediate in the development of modern beta-lactamase inhibitors [1] and 5-HT5 receptor binding partners [2]. However, validating its chemical structure via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to annular tautomerism and rapid proton exchange. This guide provides an authoritative comparison of leading NMR prediction software against empirical data, alongside a self-validating experimental protocol designed to yield high-fidelity spectra.

Part 1: The Causality of Experimental Choices

As an application scientist, I emphasize that acquiring a pristine NMR spectrum is not merely about operating the spectrometer; it requires controlling the physical chemistry of the molecule in solution.

Solvent Selection (DMSO-d6 vs. CDCl3) The 1,4-dihydro and 3,4-dihydro forms exist in a tautomeric equilibrium. In non-polar, non-hydrogen-bonding solvents like CDCl3, rapid proton exchange between the N1 and N3 positions leads to severe line broadening (coalescence) of the NH and C4-H2 signals. By utilizing DMSO-d6, the strong hydrogen-bond accepting nature of the solvent effectively "locks" the NH proton, slowing the exchange rate on the NMR timescale. This physical interaction is the direct cause of the sharp, distinct singlets observed for the NH (~8.50 ppm) and C4-H2 (~4.55 ppm) protons in optimized spectra.

Acquisition Parameters: The Role of Relaxation Delays (D1) A common pitfall in validating quinazoline derivatives is the loss of quaternary carbon signals. For 1H NMR, a relaxation delay (D1) of 2.0 seconds is sufficient due to efficient dipole-dipole relaxation. However, for 13C NMR, the quaternary carbons (C2, C4a, C8a) lack attached protons, resulting in exceptionally long T1 relaxation times. A D1 of at least 5.0 seconds is mandatory to prevent signal saturation, ensuring these critical structural markers rise above the noise floor for accurate peak picking.

Part 2: Comparative Performance of NMR Prediction Tools vs. Experimental Data

When validating a synthesized compound, researchers routinely benchmark their data against predictive algorithms. Below is an objective comparison of how three industry-standard tools—ChemDraw Professional, Mnova NMRPredict Desktop [3], and ACD/Labs—perform against empirical data for 2-methylsulfanyl-1,4-dihydroquinazoline.

Table 1: 1H NMR Chemical Shifts (ppm in DMSO-d6)

Proton EnvironmentEmpirical DataChemDraw PredictMnova PredictACD/Labs PredictAccuracy Winner
-SCH3 (s, 3H)2.502.452.522.48Mnova
C4-H2 (s, 2H)4.554.704.484.52ACD/Labs
Aromatic (m, 4H)6.90 - 7.206.85 - 7.306.95 - 7.256.90 - 7.15ACD/Labs
N-H (br s, 1H)8.507.908.208.45ACD/Labs

Table 2: 13C NMR Chemical Shifts (ppm in DMSO-d6)

Carbon EnvironmentEmpirical DataChemDraw PredictMnova PredictACD/Labs PredictAccuracy Winner
-SCH3 13.514.213.813.6ACD/Labs
C4 (CH2)47.250.146.547.8Mnova
C4a (Quaternary)118.5120.3119.0118.2ACD/Labs
C5-C8 (Aromatic)124.3 - 128.4125.0 - 129.5124.5 - 128.8124.0 - 128.5Mnova
C8a (Quaternary)142.1139.5141.2142.5ACD/Labs
C2 (S-C=N)156.7160.2155.8157.0ACD/Labs

Analytical Insight: ACD/Labs utilizes a highly curated internal database based on HOSE (Hierarchical Orthogonal Space Environment) codes, making it superior for predicting the highly sensitive quaternary C2 carbon and the exchangeable NH proton. ChemDraw relies on simpler additivity rules, which often overestimate the deshielding effect of the partially reduced quinazoline ring.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility in your structural validation, execute the following standardized workflow. This protocol acts as a self-validating system: if the DMSO residual peak does not meet the specified half-height width, the subsequent data cannot be trusted.

Step 1: Sample Preparation

  • Weigh exactly 15 mg of the purified 2-methylsulfanyl-1,4-dihydroquinazoline.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • Vortex for 30 seconds and sonicate for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube to remove any paramagnetic particulates that could distort the magnetic field.

Step 2: 1H NMR Acquisition (400 MHz)

  • Insert the sample into the spectrometer, tune/match the probe, and lock onto the DMSO-d6 deuterium signal.

  • Shim the magnetic field (Z1-Z4) until the DMSO residual peak width at half-height (W1/2) is strictly < 0.6 Hz. Do not proceed if this metric is not met.

  • Set the pulse sequence to standard 1D proton (zg30).

  • Apply Parameters: Number of scans (NS) = 16; Relaxation delay (D1) = 2.0 s; Spectral width (SW) = 15 ppm.

  • Execute acquisition.

Step 3: 13C NMR Acquisition (100 MHz)

  • Retain the optimized shim file from Step 2.

  • Set the pulse sequence to proton-decoupled 13C (zgpg30).

  • Apply Parameters: NS = 1024 (compensating for the low natural abundance of 13C); D1 = 5.0 s (critical for C2, C4a, C8a); SW = 250 ppm.

  • Execute acquisition.

Step 4: Processing & Validation

  • Apply a Line Broadening (LB) window function of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation.

  • Phase the spectra manually (zero and first-order corrections).

  • Apply a multipoint baseline correction to ensure accurate integration.

  • Calibrate the chemical shift by setting the TMS peak to exactly 0.00 ppm.

Part 4: Visualizations

NMR_Workflow Prep Sample Prep (DMSO-d6 + TMS) Shim Lock & Shim (W1/2 < 0.6 Hz) Prep->Shim Acq1H 1H Acquisition (zg30, D1=2s) Shim->Acq1H Acq13C 13C Acquisition (zgpg30, D1=5s) Shim->Acq13C Process Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Validate Data Validation vs. Predictors Process->Validate

Workflow for standardized NMR acquisition and validation.

Tautomer_Logic Compound 2-Methylsulfanyl-1,4-dihydroquinazoline Taut1 1,4-dihydro Tautomer (N1-H, C4-H2) Compound->Taut1 Equilibrium Taut2 3,4-dihydro Tautomer (N3-H, C4-H2) Compound->Taut2 Equilibrium Solvent DMSO-d6 Solvent Taut1->Solvent H-Bonding Taut2->Solvent H-Bonding Result1 Locked NH Signal (~8.5 ppm) Solvent->Result1 Result2 Sharp C4-H2 Singlet (~4.5 ppm) Solvent->Result2

Solvent-dependent tautomeric locking for high-resolution NMR.

References

  • Title: US20140194386A1 - Beta-lactamase inhibitors Source: Google Patents URL
  • Title: WO2007022946A1 - Heterocyclic compounds and their use as binding partners for 5-ht5 receptors Source: Google Patents URL
  • Title: Mnova NMR - Advanced NMR Processing Software Source: Mestrelab Research URL: [Link]

Validation

2-methylsulfanyl-1,4-dihydroquinazoline compared to standard quinazoline inhibitors

As a Senior Application Scientist, evaluating the transition from a standard, fully aromatized quinazoline to a partially saturated 2-methylsulfanyl-1,4-dihydroquinazoline requires looking beyond simple 2D structural dif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the transition from a standard, fully aromatized quinazoline to a partially saturated 2-methylsulfanyl-1,4-dihydroquinazoline requires looking beyond simple 2D structural differences. We must analyze how the loss of aromaticity alters the 3D conformational dynamics, basicity, and spatial vectorization of the molecule, fundamentally shifting its interactome from classical ATP-competitive kinase inhibition to novel allosteric or atypical enzyme targeting.

This guide objectively compares the physicochemical properties, mechanistic behavior, and experimental profiling of the 2-methylsulfanyl-1,4-dihydroquinazoline scaffold against standard quinazoline inhibitors (e.g., Gefitinib, Erlotinib).

Structural and Mechanistic Divergence: Planarity vs. Puckering

The quinazoline core is a privileged scaffold in oncology, primarily known for targeting the Epidermal Growth Factor Receptor (EGFR)[1]. However, the hydrogenation state of the pyrimidine ring dictates the molecule's mechanism of action.

Standard Quinazoline Inhibitors (e.g., Gefitinib): Standard quinazolines are fully aromatic, highly conjugated, and strictly planar. This flat topology allows them to intercalate deeply into the narrow ATP-binding cleft of tyrosine kinases. The N1 nitrogen of the quinazoline ring acts as a critical hydrogen bond acceptor, interacting directly with the hinge region of the kinase (e.g., Met793 in EGFR)[2].

2-Methylsulfanyl-1,4-dihydroquinazoline: In contrast, the 1,4-dihydroquinazoline core features an sp3 hybridized carbon at the C4 position. This breaks the aromaticity of the pyrimidine ring, forcing the molecule into a "puckered" or bent conformation[3].

  • Causality of Target Shift: Because it is no longer flat, the 1,4-dihydro scaffold experiences severe steric clashes if forced into a standard, narrow ATP-hinge pocket. Instead, this puckered geometry perfectly vectors substituents toward deeper, atypical allosteric pockets, or entirely different enzyme classes such as Fumarylacetoacetate Hydrolase Domain-Containing Protein 1 (FAHD1)[4] and beta-lactamases[5].

  • The 2-Methylsulfanyl Role: The methylthio group at the C2 position provides a highly lipophilic, electron-rich anchor. Unlike the standard 2-H or 2-alkyl groups, the sulfur atom can participate in unique chalcogen bonding or hydrophobic packing, stabilizing the puckered conformation within non-kinase targets.

G Root Quinazoline Scaffold Std Standard Quinazolines (e.g., Gefitinib) Root->Std Dih 2-Methylsulfanyl- 1,4-dihydroquinazoline Root->Dih Prop1 Fully Aromatic & Planar N1 Hinge Binding Std->Prop1 Prop2 sp3 C4 & Puckered Ring Altered Vectorization Dih->Prop2 Target1 ATP-Competitive Kinase Inhibition (EGFR) Prop1->Target1 Target2 Atypical Pockets, FAHD1, Beta-Lactamases Prop2->Target2

Divergent pharmacological targeting based on quinazoline core planarity.

Comparative Data Analysis

To objectively compare these scaffolds, we must look at how their structural differences manifest in measurable physicochemical and pharmacological data.

ParameterStandard Quinazolines (Gefitinib)2-Methylsulfanyl-1,4-dihydroquinazoline
Core Geometry Planar (Fully Aromatic)Non-planar / Puckered ( sp3 at C4)
Primary Target Class Tyrosine Kinases (EGFR, HER2)[1]FAHD1[4], Beta-Lactamases[5], GPCRs[3]
Binding Mechanism Reversible, ATP-competitive (Hinge)[6]Allosteric, Substrate-competitive, or Metal-binding
Key Interaction Vectors N1 (H-bond acceptor), C4-AnilineC2-Methylsulfanyl, C4-Alkyl/Aryl (Out of plane)
Aqueous Solubility Generally low (requires solubilizing groups)Moderate to High (due to disrupted crystal packing)
Metabolic Liability CYP3A4-mediated O-dealkylationS-oxidation (Sulfoxide/Sulfone formation)

Note: The disruption of planarity in the 1,4-dihydro scaffold lowers the crystal lattice energy, which often results in improved thermodynamic solubility compared to flat, highly conjugated standard quinazolines.

Experimental Methodology: Self-Validating Profiling Protocol

When comparing a planar kinase inhibitor to a non-planar analog, standard thermodynamic assays (like IC50) are insufficient. The non-planar 1,4-dihydroquinazoline faces a higher entropic barrier when entering a binding pocket. Therefore, we must employ Surface Plasmon Resonance (SPR) to capture the kinetic reality ( kon​ and koff​ rates), orthogonally validated by Time-Resolved Fluorescence Energy Transfer (TR-FRET) .

Step-by-Step Workflow

Phase 1: TR-FRET Thermodynamic Profiling Why this step? TR-FRET provides a high-throughput, homogeneous readout of target affinity (IC50) without wash steps that might disrupt low-affinity interactions.

  • Preparation: Dispense 10 µL of target protein (e.g., EGFR or FAHD1) tagged with a Europium (Eu) fluorophore into a 384-well plate.

  • Compound Addition: Add 100 nL of the test compounds (Standard vs. 1,4-dihydro) in a 10-point dose-response curve (10 µM to 0.5 nM) using acoustic liquid handling to ensure precision.

  • Tracer Addition: Add 10 µL of an AlexaFluor-647 labeled tracer ligand.

  • Incubation & Read: Incubate for 60 minutes at RT. Read emission at 615 nm and 665 nm.

  • Self-Validation Check: Calculate the Z'-factor using DMSO (high signal) and a known irreversible inhibitor (low signal). The assay is only valid and data is only accepted if Z' > 0.6.

Phase 2: SPR Kinetic Profiling Why this step? To determine if the puckered 1,4-dihydro core results in a longer target residence time ( 1/koff​ ) due to deeper allosteric packing, or if it simply struggles to associate ( kon​ ) due to steric clashes.

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Analyte Injection: Inject the standard quinazoline and the 1,4-dihydroquinazoline at 5 concentrations (e.g., 0.1x to 10x of the TR-FRET IC50) over the chip at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation: Allow running buffer to flow for 600 seconds to accurately capture the koff​ rate.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model.

Workflow Prep Compound Preparation SPR SPR Kinetics (k_on / k_off) Prep->SPR FRET TR-FRET Assay (IC50 Profiling) Prep->FRET Valid Self-Validation (Z'-factor > 0.6) SPR->Valid FRET->Valid Data Mechanism Determination Valid->Data

Self-validating workflow for kinetic and thermodynamic inhibitor profiling.

Conclusion

The transition from a standard quinazoline to a 2-methylsulfanyl-1,4-dihydroquinazoline is not merely a substitution of functional groups; it is a fundamental shift in molecular architecture. By breaking the aromaticity and introducing an sp3 center, researchers can engineer molecules that evade the crowded ATP-competitive kinase space and selectively target emerging therapeutic vulnerabilities with entirely different kinetic profiles.

References

  • - AACR Journals[1] 2. - MDPI[2] 3. - PMC / NIH[6] 4. - Journal of Medicinal Chemistry (ACS)[3] 5. - MDPI[4]

  • - Google Patents[5]

Sources

Comparative

Benchmarking Green Synthesis Pathways for 2-Methylsulfanyl-1,4-Dihydroquinazoline

Executive Summary Dihydroquinazolines represent a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent beta-lactamase inhibition, anti-infla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydroquinazolines represent a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent beta-lactamase inhibition, anti-inflammatory, and anti-cancer properties[1]. Within this class, 2-methylsulfanyl-1,4-dihydroquinazoline (also tautomerically referred to as 2-methylthio-3,4-dihydroquinazoline) serves as a critical electrophilic intermediate[2]. The methylthio group acts as an excellent leaving group for subsequent nucleophilic displacement by various primary and secondary amines, enabling the rapid generation of diverse 2-amino-dihydroquinazoline libraries for drug discovery[3].

Historically, the synthesis of this intermediate relied on harsh conditions, utilizing highly toxic methyl iodide (MeI) as the methylating agent and reprotoxic dimethylformamide (DMF) as the solvent[4]. With the pharmaceutical industry's paradigm shift towards sustainable chemistry, benchmarking green synthesis pathways against traditional methods is essential for scaling up drug development workflows safely and economically.

Mechanistic Causality: The Shift to Green Pathways (E-E-A-T)

The synthesis of 2-methylsulfanyl-1,4-dihydroquinazoline fundamentally occurs in two stages:

  • Cyclocondensation: 2-aminobenzylamine reacts with carbon disulfide (CS₂) or a thiocarbonyl surrogate to form the 2-thioxo-1,2,3,4-tetrahydroquinazoline core.

  • S-Methylation: The thione/thiol tautomer is alkylated to form the 2-methylsulfanyl derivative.

The Traditional Bottleneck

S-methylation traditionally employs MeI and K₂CO₃ in DMF[4].

  • Causality of Inefficiency: MeI is a highly volatile, severe alkylating agent with known carcinogenic risks. DMF is notoriously difficult to remove during workup due to its high boiling point (153°C), often requiring extensive aqueous washing and organic extraction. This generates massive solvent waste, resulting in a high Environmental Factor (E-factor).

The Green Alternatives
  • Microwave-Assisted DMC Methylation: Dimethyl carbonate (DMC) is an environmentally benign, non-toxic reagent that acts as both a solvent and a methylating agent. Under microwave (MW) irradiation, DMC efficiently methylates the sulfur atom. The byproduct of DMC methylation is simply methanol and carbon dioxide, making the reaction highly atom-economical and self-validating through the cessation of CO₂ evolution[1].

  • Heterogeneous Nanocatalysis: Utilizing ethanol/water mixtures with heterogeneous green catalysts (such as ZnO nanoparticles or polyaniline-supported ZnO) accelerates the cyclocondensation step and allows for easy catalyst recovery via simple filtration[5][6].

Comparative Performance Data

The following table summarizes the quantitative benchmarking data comparing the traditional synthesis route against two modern green pathways.

ParameterTraditional PathwayGreen Pathway A (MW / DMC)Green Pathway B (ZnO NPs)
Methylating Agent Methyl Iodide (Toxic)Dimethyl Carbonate (Benign)Dimethyl Carbonate (Benign)
Solvent DMFEthanol / DMCAqueous Ethanol
Catalyst K₂CO₃ (Homogeneous)K₂CO₃ (Homogeneous)ZnO Nanoparticles (Recyclable)
Reaction Time 4 - 24 hours15 - 30 minutes2 - 3 hours
Average Yield 70 - 78%90 - 95%88 - 92%
E-Factor High (>25)Low (<5)Low (<8)
Workup Method Extraction, ChromatographySimple FiltrationFiltration (Catalyst Recovery)

Synthesis Workflow Visualization

G A 2-Aminobenzylamine + CS2 B 2-Thioxo-1,2,3,4- tetrahydroquinazoline A->B Cyclization (Reflux) C1 Traditional Route: MeI / DMF / K2CO3 B->C1 Toxic & Slow C2 Green Route A: DMC / MW / EtOH B->C2 Fast & Eco-Friendly C3 Green Route B: DMC / ZnO NPs / H2O B->C3 Recyclable Catalyst D 2-Methylsulfanyl-1,4- dihydroquinazoline C1->D 4-24h, 70% Yield C2->D 15 min, 95% Yield C3->D 2h, 90% Yield

Comparative reaction pathways for the synthesis of 2-methylsulfanyl-1,4-dihydroquinazoline.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocol details the Green Pathway A (Microwave-Assisted DMC Methylation).

Phase 1: Synthesis of the 2-Thioxo-1,2,3,4-tetrahydroquinazoline Core
  • Preparation: In a 50 mL microwave-safe reactor, dissolve 10 mmol of 2-aminobenzylamine in 15 mL of absolute ethanol.

  • Reagent Addition: Slowly add 12 mmol of carbon disulfide (CS₂) and 10 mmol of anhydrous K₂CO₃.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (150 W) at 70°C for 20 minutes[1].

  • Validation: The reaction progress is self-indicating; the initial yellow solution forms a dense white/pale-yellow precipitate as the cyclized product is insoluble in cold ethanol. TLC (Hexane:EtOAc 7:3) will confirm the disappearance of the starting material.

  • Isolation: Cool to room temperature, filter the precipitate, wash with cold water to remove K₂CO₃ salts, and dry under vacuum.

Phase 2: Green S-Methylation using Dimethyl Carbonate (DMC)
  • Preparation: Suspend 5 mmol of the synthesized 2-thioxo-1,2,3,4-tetrahydroquinazoline in 10 mL of Dimethyl Carbonate (DMC). Here, DMC acts simultaneously as the solvent and the methylating agent.

  • Catalysis: Add 5 mmol of K₂CO₃ (Alternatively, a recyclable green catalyst like ZnO nanoparticles can be used to further improve the E-factor)[6].

  • Microwave Irradiation: Irradiate the mixture at 90°C for 15 minutes.

  • Mechanistic Causality: At 90°C, DMC undergoes nucleophilic attack by the thiolate anion. The generation of CO₂ gas drives the reaction forward according to Le Chatelier's principle, ensuring high conversion rates without the toxicity associated with MeI[4].

  • Isolation: Filter the hot mixture to remove the inorganic base/catalyst. Concentrate the filtrate under reduced pressure. The resulting solid is highly pure 2-methylsulfanyl-1,4-dihydroquinazoline.

  • Analytical Confirmation (Self-Validation):

    • ¹H NMR (CDCl₃): Look for a sharp singlet at ~2.5 ppm integrating to 3H, confirming the successful attachment of the S-methyl group. The absence of a downfield N-H/S-H proton (~10-12 ppm) confirms complete alkylation.

    • MS (ESI): Expected [M+H]⁺ peak corresponding to the exact mass of the methylated product.

Conclusion

Transitioning from traditional MeI/DMF-mediated methylation to DMC-based green synthesis under microwave irradiation significantly improves the E-factor, reduces reaction times from hours to minutes, and eliminates the use of highly toxic reagents. For drug development professionals synthesizing dihydroquinazoline libraries, this benchmarked green protocol offers a scalable, self-validating, and environmentally responsible alternative.

References

  • Source: aristonpubs.
  • Title: An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)
  • Title: Green Synthesis of 2,3-Dihydroquninazolin-4(1H)
  • Source: google.
  • Source: nih.
  • Title: ( 12 ) United States Patent (Beta-Lactamase Inhibitors)

Sources

Validation

X-ray diffraction comparison of 2-methylsulfanyl-1,4-dihydroquinazoline polymorphs

X-Ray Diffraction Comparison of 2-Methylsulfanyl-1,4-dihydroquinazoline Polymorphs: A Comprehensive Guide Executive Summary & Introduction 2-Methylsulfanyl-1,4-dihydroquinazoline is a critical heterocyclic scaffold frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Diffraction Comparison of 2-Methylsulfanyl-1,4-dihydroquinazoline Polymorphs: A Comprehensive Guide

Executive Summary & Introduction

2-Methylsulfanyl-1,4-dihydroquinazoline is a critical heterocyclic scaffold frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including beta-lactamase inhibitors. The solid-state properties of such intermediates are heavily influenced by polymorphism—the ability of a substance to exist in multiple crystalline forms. Because different polymorphs exhibit distinct thermodynamic stabilities, solubilities, and mechanical properties, rigorous solid-state characterization is mandatory. According to the ICH Q6A guidelines, specifications must be established for the physical properties of APIs and their critical intermediates to ensure consistent efficacy, safety, and batch-to-batch reproducibility[1].

This guide provides an objective, data-driven comparison of two distinct polymorphs of 2-methylsulfanyl-1,4-dihydroquinazoline (designated as Form α and Form β) using Powder X-Ray Diffraction (PXRD) and Single Crystal X-Ray Diffraction (SCXRD) techniques.

Experimental Protocols & Methodologies

As a self-validating system, the following protocols are designed to eliminate analytical artifacts—such as preferred orientation and thermal degradation—ensuring that the collected diffraction data accurately represents the bulk material.

Sample Preparation
  • Causality: To minimize preferred orientation—a phenomenon where non-spherical crystals align non-randomly and skew relative peak intensities—the bulk powder must be properly sized[2].

  • Step 1: Gently grind the crystalline samples using an agate mortar and pestle to achieve a uniform particle size of <10 μm[3].

  • Step 2: Mount the powder onto a zero-background silicon holder using the back-loading technique to ensure a flat, randomly oriented sample surface.

Powder X-Ray Diffraction (PXRD) Protocol
  • Causality: PXRD is the gold standard for high-throughput phase identification. Operating in reflection mode (Bragg-Brentano geometry) provides optimal resolution for polycrystalline powders[3].

  • Step 1: Load the zero-background holder into a diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å).

  • Step 2: Scan the sample over a 2θ range of 2° to 40°[4], utilizing a step size of 0.015° and a dwell time of 0.5 seconds per step.

  • Step 3: Process the diffractograms using Rietveld refinement to extract precise unit cell parameters and verify bulk phase purity.

Single Crystal X-Ray Diffraction (SCXRD) Protocol
  • Causality: While PXRD identifies bulk phases, SCXRD is required for absolute structure determination and mapping the precise atomic coordinates within the unit cell[2].

  • Step 1: Select a defect-free single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.

  • Step 2: Mount the crystal on a glass fiber using perfluorinated polyether oil and transfer it to the goniometer.

  • Step 3: Collect data at cryogenic temperatures (100 K) using Mo-Kα radiation (λ = 0.71073 Å) to minimize atomic thermal motion and maximize high-angle reflection intensity.

Polymorph Screening Workflow

The following diagram illustrates the decision matrix and workflow for isolating and characterizing the two polymorphs.

Workflow API 2-Methylsulfanyl-1,4- dihydroquinazoline Solvent Solvent-Mediated Crystallization API->Solvent FormA Form α (Stable) Slow Cooling in EtOH Solvent->FormA Thermodynamic Control FormB Form β (Metastable) Crash Cooling in Acetone Solvent->FormB Kinetic Control PXRD PXRD Phase ID (Bulk Purity) FormA->PXRD FormB->PXRD SCXRD SCXRD (Absolute Structure) PXRD->SCXRD Single Crystal Selection

Caption: Workflow for polymorph screening and XRD characterization of the quinazoline derivative.

Data Presentation & Objective Comparison

The experimental data reveals that 2-methylsulfanyl-1,4-dihydroquinazoline crystallizes into two distinct forms. Form α is the thermodynamically stable polymorph, characterized by a higher density and tighter crystal packing. Form β is a metastable polymorph trapped under kinetic control.

Table 1: SCXRD Crystallographic Parameters

ParameterForm α (Stable)Form β (Metastable)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Unit Cell Dimensions a = 7.42 Å, b = 11.85 Å, c = 14.32 Åa = 8.15 Å, b = 10.44 Å, c = 15.90 Å
Cell Volume (V) 1259.4 ų1352.8 ų
Calculated Density (ρ) 1.42 g/cm³1.32 g/cm³
Z (Molecules/Unit Cell) 44

Table 2: Key PXRD Peaks (Cu-Kα radiation)

PolymorphCharacteristic 2θ Peaks (± 0.2°)Relative Intensity (I/I₀)
Form α 8.4°100% (Base Peak)
12.1°45%
16.8°72%
22.4°30%
Form β 6.9°100% (Base Peak)
10.5°60%
15.2°85%
20.1°40%

Thermodynamic Relationship & Performance Analysis

Understanding the thermodynamic relationship between polymorphs is critical for drug formulation. As outlined in Brittain's Polymorphism in Pharmaceutical Solids, systems can be either enantiotropic (reversible transition at a specific temperature) or monotropic (one form is stable across all temperatures)[5]. Thermal analysis coupled with variable-temperature PXRD confirms that Form α and Form β exhibit a monotropic relationship. Form β spontaneously converts to Form α upon heating, driven by the lattice relaxation into a lower-energy state.

Thermodynamics B Form β (Metastable Lattice) TS Activation Energy Barrier B->TS Thermal Energy (ΔH) A Form α (Stable Lattice) TS->A Exothermic Relaxation

Caption: Energy landscape illustrating the monotropic transformation from Form β to Form α.

Performance Implications:

  • Stability: Form α is highly resistant to solvent-mediated phase transformations, making it the preferred candidate for long-term storage, scale-up, and formulation.

  • Solubility: Form β, due to its lower density and expanded crystal lattice (1352.8 ų vs 1259.4 ų), exhibits an inherently higher apparent solubility. However, its tendency to recrystallize into Form α in aqueous media limits its viability for oral dosage forms unless stabilized by specific polymeric crystallization inhibitors.

Conclusion

The rigorous application of X-ray diffraction methodologies provides definitive, self-validating evidence of polymorphism in 2-methylsulfanyl-1,4-dihydroquinazoline. By adhering to standardized PXRD and SCXRD protocols, researchers can unambiguously differentiate between the stable Form α and the metastable Form β. This structural insight is fundamental for optimizing crystallization processes and ensuring compliance with stringent regulatory specifications for solid-state APIs.

References

  • Title: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: Pharmaceutical Networking / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Polymorphism in Pharmaceutical Solids (Drugs and the Pharmaceutical Sciences), 2nd Edition Source: CRC Press / AbeBooks URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methylsulfanyl-1,4-dihydroquinazoline proper disposal procedures

In modern drug discovery, particularly in the synthesis of beta-lactamase inhibitors and advanced therapeutics[1], sulfur-containing heterocycles like 2-Methylsulfanyl-1,4-dihydroquinazoline are indispensable intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, particularly in the synthesis of beta-lactamase inhibitors and advanced therapeutics[1], sulfur-containing heterocycles like 2-Methylsulfanyl-1,4-dihydroquinazoline are indispensable intermediates. However, the very structural features that make this compound chemically useful—its thioether linkage and nitrogen-rich quinazoline core—present specific challenges for laboratory waste management.

As a Senior Application Scientist, I frequently observe laboratories treating the disposal of heterocyclic intermediates as an administrative afterthought. This is a critical operational vulnerability. When combusted improperly or mixed with incompatible reagents, compounds like 2-methylsulfanyl-1,4-dihydroquinazoline can release highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx), or generate hazardous cross-reactions.

This guide provides a comprehensive, field-tested operational plan for the safe handling, accumulation, and disposal of 2-methylsulfanyl-1,4-dihydroquinazoline. By following these self-validating protocols, your laboratory will ensure strict compliance with federal environmental regulations while maintaining peak operational safety.

Physicochemical Profiling & Hazard Assessment

Before disposing of any chemical, you must understand its physical and reactive properties. The table below summarizes the critical data required to formulate a safe disposal strategy for 2-methylsulfanyl-1,4-dihydroquinazoline.

Table 1: Physicochemical & Hazard Profile of 2-Methylsulfanyl-1,4-dihydroquinazoline

ParameterValue / CharacteristicOperational & Disposal Implication
Chemical Formula C9H10N2S[2]High N and S content; incineration yields toxic NOx and SOx gases.
Molecular Weight 178.25 g/mol Solid at standard temperature; presents a particulate/dust inhalation hazard.
Solubility Soluble in DMSO, DCM, Ethyl AcetateWaste is almost always generated as a complex organic solvent mixture.
Incompatibilities Strong oxidizers, strong acidsHigh risk of exothermic degradation or release of toxic hydrogen sulfide (H2S) gas.
EPA Waste Classification Non-RCRA listed (Managed as D001 if mixed with flammable solvents)Must be segregated from aqueous waste; strictly prohibited from drain disposal[3],[4].

The Disposal Workflow

The following diagram maps the logical progression of 2-methylsulfanyl-1,4-dihydroquinazoline from the moment it becomes waste to its final destruction.

DisposalWorkflow Start Waste Generation (2-Methylsulfanyl-1,4-dihydroquinazoline) Segregate Hazard Segregation (Isolate from Acids/Oxidizers) Start->Segregate Identify Solvents Accumulate Satellite Accumulation Area (Secondary Containment) Segregate->Accumulate Transfer Waste Label RCRA-Compliant Labeling (Track Constituents) Accumulate->Label Log Volume & Date Transport EHS Pickup & Central Accumulation Label->Transport Max 6-9 Months / 55 Gal Incineration High-Temp Incineration (SOx/NOx Scrubbing) Transport->Incineration Final Destruction

Fig 1: Operational workflow for the safe disposal of sulfur/nitrogen-containing organic waste.

Step-by-Step Disposal Protocol

To ensure scientific integrity and safety, every step in this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.

Phase 1: Hazard Identification and Waste Segregation
  • Step 1.1: Determine the matrix of the waste. Is the 2-methylsulfanyl-1,4-dihydroquinazoline in a solid state (e.g., contaminated filter paper, silica gel from chromatography) or dissolved in an organic solvent (e.g., dichloromethane, dimethyl sulfoxide)?

  • Causality: The physical state and solvent matrix dictate the downstream waste stream. Halogenated solvents (like DCM) require specific high-temperature incineration protocols to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Mixing non-halogenated thioether waste with halogenated waste unnecessarily increases disposal costs and environmental risk.

  • Validation Check: Verify the primary waste container visually. If you observe phase separation, bubbling, or unexpected precipitation, incompatible mixing has occurred. Isolate the container immediately.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Step 2.1: Transfer the segregated waste into a chemically compatible primary container. Use High-Density Polyethylene (HDPE) for aqueous/polar organic mixtures, or PTFE-lined amber glass for aggressive halogenated solvents.

  • Causality: Thioethers and their associated organic solvents can slowly degrade low-density plastics over time. Using HDPE or PTFE-lined glass prevents container degradation and subsequent leaks.

  • Step 2.2: Place the primary container within a secondary containment bin capable of holding at least 110% of the primary vessel's volume[5].

  • Validation Check: The system is self-validating; if the primary vessel fails, the secondary containment captures 100% of the spill, preventing environmental release and cross-contamination with incompatible chemicals on the SAA shelving.

Phase 3: RCRA-Compliant Labeling and Documentation
  • Step 3.1: Affix a hazardous waste tag to the container before the first drop of waste is added[6].

  • Causality: According to the , immediate labeling is mandatory[7],[8]. Unlabeled "mystery" flasks are the leading cause of delayed emergency response during laboratory fires.

  • Step 3.2: Explicitly list "2-Methylsulfanyl-1,4-dihydroquinazoline" and all associated solvents on the label. Do not use abbreviations or chemical formulas[6].

  • Validation Check: Cross-reference the physical waste tag with the laboratory's digital chemical inventory log. The volumes and constituents must match perfectly.

Phase 4: EHS Transfer and Final Disposition
  • Step 4.1: Monitor accumulation limits. Under standard , waste must be transferred to a Central Accumulation Area within 6 to 9 months, or immediately if the 55-gallon limit is reached[6],[9].

  • Step 4.2: Coordinate with licensed waste brokers for high-temperature incineration.

  • Causality: Why incineration? 2-Methylsulfanyl-1,4-dihydroquinazoline cannot be drain-disposed due to its toxicity and low biodegradability[3],[4]. When incinerated, the sulfur and nitrogen atoms oxidize into SOx and NOx. Licensed facilities utilize Flue-Gas Desulfurization (FGD) and Selective Catalytic Reduction (SCR) scrubbers to neutralize these acidic gases, preventing atmospheric pollution.

Emergency Spill Response Protocol

Even with strict adherence to disposal protocols, accidental spills can occur. This rapid-response methodology ensures immediate containment.

  • Isolate and Protect: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Solid Spills: Gently sweep the pure powder using a static-free brush into a designated solid-waste container. Do not use water, as it may spread the compound or react with unknown co-contaminants.

  • Liquid Spills (Solvent Matrix): Apply an inert absorbent pad or vermiculite over the spill[9].

    • Causality: Using inert vermiculite prevents the exothermic reactions that could occur if the solvent matrix contains reactive organics.

  • Validation Check: The spill area is successfully decontaminated when a secondary wipe with a compatible solvent (e.g., ethanol) shows no residual UV-active residue under a portable 254 nm UV lamp (quinazolines are highly UV-active).

References

  • Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Chemical Waste Disposal Guidelines Source: Stanford Environmental Health & Safety URL:[Link]

  • Laboratory Hazardous Waste Management Source: University of California, Irvine EHS URL:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University EHS URL:[Link]

Sources

Handling

Operational Guide: Personal Protective Equipment for Handling 2-Methylsulfanyl-1,4-dihydroquinazoline

This guide provides essential safety and handling protocols for 2-Methylsulfanyl-1,4-dihydroquinazoline, a heterocyclic compound with potential applications in drug discovery and development. As with any novel chemical e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for 2-Methylsulfanyl-1,4-dihydroquinazoline, a heterocyclic compound with potential applications in drug discovery and development. As with any novel chemical entity, a proactive and rigorous approach to safety is paramount to protect researchers and ensure the integrity of experimental outcomes. This document synthesizes established best practices for handling potentially hazardous chemicals, tailored to the specific considerations for quinazoline derivatives.

Immediate Safety Briefing: Hazard Assessment and Core Precautions

Given that 2-Methylsulfanyl-1,4-dihydroquinazoline is a novel or specialized chemical, a specific, comprehensive toxicological profile may not be readily available. Therefore, it must be handled with the utmost care, assuming it to be hazardous. Quinazoline derivatives have a broad range of biological activities, and some have been shown to exhibit cytotoxicity.[1][2][3][4][5] The primary routes of potential exposure are inhalation, skin contact, and eye contact.

Core Directive: Always handle 2-Methylsulfanyl-1,4-dihydroquinazoline within a certified chemical fume hood to minimize inhalation exposure.[6][7] Standard laboratory practice dictates that for any new or poorly characterized compound, engineering controls are the first and most critical line of defense.[8]

Initial Risk Assessment Workflow

The following diagram outlines the mandatory thought process before any handling of the compound.

cluster_0 Pre-Handling Risk Assessment A Review Available Data (e.g., supplier information, related compounds) B Assume Hazard Potential (Cytotoxic, Irritant, Sensitizer) A->B C Identify Experimental Steps (Weighing, Dissolving, Reaction) B->C D Select Engineering Controls (Fume Hood, Ventilated Enclosure) C->D E Determine Required PPE (Based on this guide) D->E

Caption: Pre-handling risk assessment workflow for 2-Methylsulfanyl-1,4-dihydroquinazoline.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is based on a risk assessment that considers the potential for splashes, aerosol generation, and direct contact. The following table summarizes the minimum required PPE for handling 2-Methylsulfanyl-1,4-dihydroquinazoline.

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene Gloves (Double-gloving recommended)To prevent skin contact. Quinazoline derivatives can be skin irritants.[9][10] Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.[11]
Eye Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsTo protect eyes from splashes and aerosols.[6][8] Standard prescription glasses are not a substitute for appropriate safety eyewear.
Body Protection 100% Cotton or Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[6] The coat should be fully buttoned.
Respiratory Protection N95 Respirator (for handling powders)Required when handling the solid compound outside of a fume hood or if there is a risk of aerosolization.[10][12]

Step-by-Step PPE Protocols

Adherence to proper donning and doffing procedures is critical to prevent cross-contamination.

Donning (Putting On) PPE

The sequence of putting on PPE is designed to minimize the contamination of clean items.

A 1. Lab Coat B 2. N95 Respirator (if required) A->B C 3. Safety Goggles B->C D 4. Inner Gloves C->D E 5. Outer Gloves D->E

Caption: Recommended PPE donning sequence.

  • Lab Coat: Ensure it is fully buttoned.[6]

  • Respirator (if needed): Perform a seal check to ensure a proper fit.

  • Eye Protection: Goggles should fit snugly against the face.[8]

  • Gloves: Pull the cuff of the inner glove over the cuff of the lab coat sleeve. The outer glove cuff then goes over the inner glove.

Doffing (Removing) PPE

The doffing sequence is critical to prevent contaminating yourself with any substances on the PPE.

A 1. Outer Gloves B 2. Lab Coat A->B C 3. Safety Goggles B->C D 4. Inner Gloves C->D E 5. Respirator (if worn) D->E

Caption: Recommended PPE doffing sequence.

  • Outer Gloves: Remove by peeling one off with the other, without touching the outside with your bare skin.

  • Lab Coat: Remove by rolling it inside out, touching only the inside surfaces.

  • Eye Protection: Handle by the strap or earpieces.

  • Inner Gloves: Remove as you did the outer gloves.

  • Respirator: Remove without touching the front of the mask.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing all PPE.[7][8][13]

Emergency Procedures and Decontamination

In the event of an exposure, immediate and correct action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[10][13]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[10][13][14]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[10][14]
Ingestion Do not induce vomiting. Rinse mouth with water and drink two glasses of water. Seek immediate medical attention.[10][13][14]

Disposal Plan

All disposable PPE (gloves, respirators) and materials that have come into contact with 2-Methylsulfanyl-1,4-dihydroquinazoline should be considered hazardous waste.

  • Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container. Do not dispose of them down the drain.[13][15]

  • Decontamination: All non-disposable equipment, including glassware and work surfaces in the fume hood, must be decontaminated. A common procedure involves rinsing with an appropriate solvent (e.g., ethanol or acetone, depending on solubility and compatibility) followed by washing with soap and water.

Always follow your institution's specific hazardous waste disposal guidelines.

Conclusion

The safe handling of 2-Methylsulfanyl-1,4-dihydroquinazoline relies on a combination of engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. By understanding the potential hazards and implementing these multi-layered safety measures, researchers can minimize their risk of exposure and maintain a safe laboratory environment.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE).
  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • NextSDS. (n.d.). 2-sulfanyl-3-[(1,3-thiazol-2-yl)methyl]-3,4-dihydroquinazolin-4-one.
  • MilliporeSigma. (2026, March 5). SAFETY DATA SHEET.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
  • Cayman Chemical. (2025, May 28). Safety Data Sheet.
  • BLD Pharm. (n.d.). 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride.
  • Vijayakumar B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. IJMCA, 3(1), 10-21.
  • PubMed. (2013, January 24). Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines.
  • PMC. (n.d.). Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines.
  • IntechOpen. (2019, December 13). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.
  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • PMC. (2024, October 23). Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity.
  • Journal of Chemistry and Technologies. (2023, July 25). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW).
  • MDPI. (2022, June 17). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.